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  • Product: Ethyl 1H-indazole-4-carboxylate
  • CAS: 885279-45-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1H-indazole-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 1H-indazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 1H-indazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, spectroscopic profile, and the analytical methodologies required for its robust characterization. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the experimental logic for its analysis.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for designing molecules with specific biological activities. Ethyl 1H-indazole-4-carboxylate (CAS No. 885279-45-8) is a particularly valuable derivative. The ester functionality at the 4-position serves as a versatile chemical handle for further molecular elaboration, while the unsubstituted N-H of the pyrazole ring provides a crucial site for hydrogen bonding or regioselective N-alkylation. Consequently, this compound is a key intermediate in the synthesis of potential anti-inflammatory agents, anti-cancer therapies, and novel agrochemicals.[3] Understanding its fundamental properties is therefore not an academic exercise, but a prerequisite for its effective and efficient use in any synthetic or screening campaign.

Core Physicochemical & Molecular Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The data presented below are a combination of reported values and expert--based predictions derived from closely related analogs, such as the methyl ester and other positional isomers.

PropertyValue / DescriptionSource(s) / Rationale
CAS Number 885279-45-8[3][4]
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.20 g/mol [3][4]
Appearance Yellow solid[3]
Purity Typically ≥97% (by HPLC)[3]
Storage Store at 0-8 °C, desiccated[3]
Melting Point Predicted: ~130-140 °CBased on the analogous Methyl 1H-indazole-4-carboxylate (mp 133-138 °C)
Boiling Point Not available (likely decomposes)High-melting solids with N-H bonds often decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Ethyl Acetate; Insoluble in Water and Hexanes.General solubility profile for polar heterocyclic esters.
pKa (Acidity of N-H) Predicted: ~13.5 - 14.0Based on the parent 1H-indazole (pKa = 13.86)[5]
pKa (Basicity of N2) Predicted: ~1.0Based on the parent 1H-indazole (pKa = 1.04 for the conjugate acid)[5]
Insight into Acidity and Basicity:

Ethyl 1H-indazole-4-carboxylate is an amphoteric molecule. The lone pair on the N2 nitrogen can be protonated under strongly acidic conditions, while the N1 proton is acidic and can be removed by a strong base. The predicted pKa of ~13.8 suggests that a relatively strong base (e.g., sodium hydride or potassium carbonate in a polar aprotic solvent) is required for deprotonation, a common first step in N-alkylation reactions.

The Spectroscopic Signature: A Blueprint for Identification

Spectroscopic analysis provides an unambiguous structural fingerprint. While a definitive, published spectrum for this specific isomer is elusive, we can construct a highly accurate, predicted profile based on extensive data from positional isomers and foundational principles of spectroscopy.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The following predictions are for a spectrum recorded at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~13.5Broad Singlet1HN1-H The acidic proton of the indazole ring. Its chemical shift is highly dependent on solvent and concentration.
~8.4Singlet1HH3 The proton at position 3 is a singlet as it has no adjacent protons. It is typically downfield due to the influence of the adjacent nitrogen atoms.
~7.9Doublet1HH5 Part of the aromatic system. Coupled to H6.
~7.7Doublet1HH7 Part of the aromatic system. Coupled to H6.
~7.4Triplet1HH6 Coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets).
~4.4Quartet2H-OCH₂ CH₃The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule).
~1.4Triplet3H-OCH₂CH₃ The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale & Key Insights
~165QuaternaryC =OThe carbonyl carbon of the ester group is characteristically downfield.
~141QuaternaryC 7aBridgehead carbon adjacent to N1.
~135CHC 3The carbon at position 3, adjacent to both nitrogens.
~129CHC 5Aromatic methine carbon.
~125CHC 6Aromatic methine carbon.
~122QuaternaryC 3aBridgehead carbon adjacent to N2.
~118QuaternaryC 4The carbon bearing the ester group. Its shift is influenced by the electron-withdrawing nature of the ester.
~110CHC 7Aromatic methine carbon, typically the most upfield of the aromatic carbons.
~61CH₂-O CH₂CH₃The methylene carbon of the ethyl ester.
~14CH₃-OCH₂CH₃ The methyl carbon of the ethyl ester.

// Invisible nodes for structure positioning node [shape=point, width=0.01, height=0.01]; p_H3 [pos="1,2!"]; p_H5 [pos="2,1!"]; p_H6 [pos="3,1!"]; p_H7 [pos="2,2!"]; p_NH [pos="1,1!"]; p_Et [pos="0,2!"];

// Edges from structure points to NMR data edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; p_H3 -> H3; p_H5 -> H5; p_H6 -> H6; p_H7 -> H7; p_NH -> NH; p_Et -> CH2; p_Et -> CH3;

edge [color="#34A853", arrowhead=vee, penwidth=1.5]; p_H3 -> C3; p_H5 -> C5; p_H6 -> C6; p_H7 -> C7; p_Et -> C_Et; structure -> C_O [style=invis]; // to position C=O structure -> C4 [style=invis]; // to position C4 }

A conceptual diagram linking key structural features of Ethyl 1H-indazole-4-carboxylate to their predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum is dominated by the vibrations of the ester and the N-H bond.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 3100Medium, BroadN-H StretchIndazole N-H
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2980 - 2850Medium-WeakC-H StretchEthyl group (aliphatic)
~1715 Strong, Sharp C=O Stretch Ester Carbonyl
1620 - 1450Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchEster (asymmetric)

The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹. Its precise position can give clues about conjugation and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which aid in confirming the structure. Using an electrospray ionization (ESI) source in positive mode, the following is expected.

m/z ValuePredicted IdentityFragmentation Pathway
191.08[M+H]⁺Protonated molecular ion (C₁₀H₁₁N₂O₂⁺)
163.08[M-C₂H₄+H]⁺Loss of ethene via McLafferty rearrangement
146.06[M-OC₂H₅]⁺Loss of the ethoxy radical
118.05[M-CO₂Et]⁺Loss of the entire carboethoxy group

The exact mass of the [M+H]⁺ ion, determined by high-resolution mass spectrometry (HRMS), is the most powerful confirmation of the elemental composition.

Synthesis and Analytical Protocols

Reproducible synthesis and rigorous analysis are critical for any research application. The following protocols are based on established, authoritative methods for preparing and analyzing indazole derivatives.[6][9][10]

Synthetic Protocol: The [3+2] Cycloaddition Approach

This method utilizes the in-situ generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then undergoes a [3+2] cycloaddition with a diazo compound.[9] While this protocol is for the 3-carboxylate isomer, the principles are directly applicable. Modification of the starting triflate precursor would be required to yield the 4-carboxylate product.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Charge the flask with the appropriate aryne precursor (e.g., a substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Solvent & Cooling: Add anhydrous tetrahydrofuran (THF) via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: While stirring vigorously, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.8 equiv) dropwise over 40 minutes. The TBAF initiates the formation of the reactive benzyne intermediate.

  • Reaction: Stir the mixture for 1.5 hours at -78 °C, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[9]

Synthesis_Workflow Start 1. Prepare Inert Atmosphere (N₂ gas, dry glassware) Reagents 2. Add Aryne Precursor & Ethyl Diazoacetate to THF Start->Reagents Cool 3. Cool Reaction to -78 °C Reagents->Cool Initiate 4. Add TBAF Solution (Benzyne Formation) Cool->Initiate React 5. Stir & Warm to Room Temperature Initiate->React Workup 6. Aqueous Workup (EtOAc / NaHCO₃) React->Workup Purify 7. Column Chromatography Workup->Purify Product Ethyl 1H-indazole-4-carboxylate Purify->Product

A generalized workflow for the synthesis of indazole esters via a benzyne cycloaddition reaction.

Analytical Workflow: Ensuring Purity and Identity

Confirming the identity and purity of the synthesized material is a self-validating system essential for trustworthy results.

Step-by-Step Methodology:

  • Purity Assessment (HPLC):

    • Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).

    • Inject onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.

    • Purity is determined by the area percentage of the main peak. A purity of ≥97% is standard for research applications.[3]

  • Identity Confirmation (NMR):

    • Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

    • Compare the observed spectra with the predicted patterns.

  • Functional Group Analysis (IR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum and identify key peaks, paying special attention to the N-H and C=O stretching regions.

  • Molecular Weight Verification (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/acetonitrile).

    • Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Measure the exact mass of the [M+H]⁺ ion and confirm that it matches the calculated theoretical mass for C₁₀H₁₁N₂O₂⁺ (191.0815) within a narrow tolerance (e.g., < 5 ppm).

Analytical_Workflow cluster_Purity Purity Check cluster_Identity Identity Confirmation Sample Synthesized Solid HPLC HPLC Analysis (C18, MeCN/H₂O) Sample->HPLC Purity_Result Purity ≥ 97%? HPLC->Purity_Result NMR NMR Spectroscopy (¹H, ¹³C) Purity_Result->NMR Yes IR FTIR Spectroscopy (ATR) NMR->IR MS HRMS (ESI) (Exact Mass) IR->MS Final Structurally Confirmed & Pure Compound MS->Final

A self-validating workflow for the analysis of Ethyl 1H-indazole-4-carboxylate.

References

  • Chem-Impex International. (n.d.). Ethyl 1H-indazole-4-carboxylate. Retrieved from [Link]

  • Shi, F., & Larock, R. C. (2007). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 84, 285. Retrieved from [Link]

  • Wang, L., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(4-Methoxy-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm−1] in the IR spectra of 1-11. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • Autechaux, A. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from [Link]

  • SciELO. (n.d.). 1H-[3][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions. Retrieved from [Link]

  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

Sources

Exploratory

Ethyl 1H-indazole-4-carboxylate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Applications of a Key Heterocyclic Building Block Introduction Ethyl 1H-indazole-4-carboxylate, bearing the CAS number 885279-45-8 , is a pivotal heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Characterization, and Applications of a Key Heterocyclic Building Block

Introduction

Ethyl 1H-indazole-4-carboxylate, bearing the CAS number 885279-45-8 , is a pivotal heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2] Its indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, imparts unique physicochemical properties that make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of Ethyl 1H-indazole-4-carboxylate, encompassing its chemical properties, synthesis methodologies, spectral characterization, key applications in drug discovery, and a list of commercial suppliers.

Chemical Properties and Identification

A thorough understanding of the fundamental properties of Ethyl 1H-indazole-4-carboxylate is essential for its effective utilization in research and development.

PropertyValueSource(s)
CAS Number 885279-45-8[1][3]
Molecular Formula C₁₀H₁₀N₂O₂[1][4]
Molecular Weight 190.2 g/mol [1][4]
Appearance Yellow solid[1]
Purity ≥97% (typically analyzed by HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis of Ethyl 1H-indazole-4-carboxylate

The synthesis of the indazole scaffold can be achieved through various strategic approaches, often involving the formation of the pyrazole ring onto a pre-existing benzene derivative. While a specific, detailed protocol for Ethyl 1H-indazole-4-carboxylate is not ubiquitously published, a representative synthesis can be conceptualized based on established methodologies for analogous indazole-4-carboxylates. A common and effective strategy is the Jacobson indazole synthesis or related cyclization reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from a substituted toluene derivative. This workflow is based on the fundamental principles of indazole synthesis.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Substituted o-toluidine step1 Diazotization (e.g., NaNO₂, HCl) start->step1 Formation of diazonium salt step2 Cyclization (e.g., thermal or acid-catalyzed) step1->step2 Intramolecular cyclization step3 Esterification (if starting from the carboxylic acid) step2->step3 Conversion to ethyl ester product Ethyl 1H-indazole-4-carboxylate step2->product Direct formation of the ester step3->product

Caption: Conceptual workflow for the synthesis of Ethyl 1H-indazole-4-carboxylate.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on common indazole synthesis methods and should be adapted and optimized based on laboratory conditions and available starting materials.

  • Diazotization: A solution of the appropriately substituted o-toluidine in aqueous acid (e.g., HCl) is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

  • Cyclization: The resulting diazonium salt solution is then gently warmed. The cyclization to the indazole ring can be promoted by heat or the presence of a catalyst, depending on the specific substrate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 1H-indazole-4-carboxylate.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the aromatic protons of the indazole ring, the ethyl group of the ester, and the N-H proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-11.5br s1HN-H
~8.2-8.4d1HAr-H
~7.8-8.0d1HAr-H
~7.3-7.5t1HAr-H
4.45q2H-OCH₂CH₃
1.45t3H-OCH₂CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~140Ar-C
~134Ar-C
~128Ar-C
~124Ar-C
~122Ar-C
~115Ar-C
~61-OCH₂CH₃
~14-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Ethyl 1H-indazole-4-carboxylate, the expected molecular ion peak [M+H]⁺ would be observed at m/z 191.08.

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Ethyl 1H-indazole-4-carboxylate serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

Its bifunctional nature, possessing both a reactive N-H group on the pyrazole ring and an ester group, allows for diverse chemical modifications. The N-H can be alkylated or arylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The following diagram illustrates the key reactive sites of Ethyl 1H-indazole-4-carboxylate.

Caption: Key reaction pathways involving Ethyl 1H-indazole-4-carboxylate.

Use in the Synthesis of Mcl-1 Inhibitors

A notable application of Ethyl 1H-indazole-4-carboxylate is in the synthesis of substituted indole Mcl-1 inhibitors.[1] Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in various cancers, making it an attractive therapeutic target. Ethyl 1H-indazole-4-carboxylate has been utilized as a building block in the development of potent and selective Mcl-1 inhibitors, highlighting its importance in the field of oncology research.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 1H-indazole-4-carboxylate. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[5][6]

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 0-8 °C.[1]

Commercial Suppliers

Ethyl 1H-indazole-4-carboxylate is available from several chemical suppliers that cater to the research and development community. A non-exhaustive list of suppliers includes:

  • AA Blocks[3]

  • BLDpharm[7]

  • Chem-Impex International[1][2]

  • ChemScene

  • Guidechem[4]

  • Parchem[7]

Conclusion

Ethyl 1H-indazole-4-carboxylate is a versatile and valuable building block for synthetic and medicinal chemists. Its well-defined chemical properties, coupled with the synthetic accessibility of the indazole scaffold, make it an important tool in the design and synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-cancer agents. This guide has provided a detailed overview of its synthesis, characterization, and applications, aiming to support researchers in their endeavors to leverage this important heterocyclic intermediate.

References

  • AA Blocks. Phenylhydantoin | 89-24-7. [Link]

  • J & W PharmLab, LLC. MSDS - Ethyl 1H-indazole-4-carboxylate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Elucidation of Ethyl 1H-indazole-4-carboxylate

Introduction In the landscape of medicinal chemistry and drug development, the structural integrity of molecular building blocks is paramount. Ethyl 1H-indazole-4-carboxylate (CAS No. 885279-45-8) represents a crucial sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the structural integrity of molecular building blocks is paramount. Ethyl 1H-indazole-4-carboxylate (CAS No. 885279-45-8) represents a crucial scaffold, valued for its role as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer agents.[1] Its unique indazole core, a bicyclic aromatic heterocycle, imparts specific physicochemical properties that are leveraged in the design of biologically active molecules.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the unambiguous structural confirmation of Ethyl 1H-indazole-4-carboxylate. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the spectral patterns, offering a self-validating framework for researchers. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), integrating these orthogonal techniques to build a complete and reliable molecular portrait.

Compound Overview:

  • Compound Name: Ethyl 1H-indazole-4-carboxylate

  • Molecular Formula: C₁₀H₁₀N₂O₂[1][2]

  • Molecular Weight: 190.20 g/mol [1][2]

  • Appearance: Typically a yellow solid[1]

Molecular Structure & Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that will define its identity.

Caption: Structure of Ethyl 1H-indazole-4-carboxylate with key protons labeled.

Key structural features to consider:

  • 1H-Indazole System: This provides a rigid aromatic core. The N-H proton at the N1 position is a key differentiator for 1H-indazoles and is expected to be a broad, deshielded singlet.[3] The four aromatic protons (H-3, H-5, H-6, H-7) will provide a unique fingerprint in the ¹H NMR spectrum.

  • Ethyl Ester Group (-COOCH₂CH₃): This functional group will produce three distinct signals: a carbonyl carbon (¹³C NMR), and a characteristic quartet and triplet pattern for the ethyl protons (¹H NMR). The C=O and C-O bonds will also yield strong, identifiable peaks in the IR spectrum.

  • Substitution Pattern: The ester is at the C-4 position. This substitution will influence the chemical shifts and coupling constants of the adjacent aromatic protons (H-3 and H-5), which is critical for distinguishing this isomer from others like the 3-, 5-, 6-, or 7-carboxylate derivatives.

¹H NMR Spectroscopy: The Proton Fingerprint

Proton NMR is arguably the most powerful tool for initial structural verification. The spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity. For Ethyl 1H-indazole-4-carboxylate, the spectrum is anticipated to show signals for one N-H proton, three aromatic protons, and the five protons of the ethyl group.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~13.5 br s 1H NH The N-H proton of the indazole ring is acidic and typically appears as a very broad singlet far downfield, often above 13 ppm, due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its presence is a hallmark of an unsubstituted 1H-indazole.[3][4]
~8.2 s 1H H-3 This proton is adjacent to the pyrazole ring nitrogen and is expected to be a singlet, as its nearest proton neighbors are more than three bonds away.
~7.8 d 1H H-5 This proton is ortho to the electron-withdrawing carboxylate group, causing it to be deshielded. It should appear as a doublet due to coupling with H-6.
~7.6 d 1H H-7 The H-7 proton is part of the benzene ring portion and its chemical shift is influenced by the overall ring electronics. It is expected to be a doublet from coupling to H-6.
~7.3 t 1H H-6 This proton is coupled to both H-5 and H-7, and should therefore appear as a triplet (or more accurately, a doublet of doublets appearing as a triplet if J-couplings are similar).
~4.4 q 2H -O-CH₂ -CH₃ The methylene protons are adjacent to an oxygen atom, deshielding them significantly. They are split into a quartet by the three neighboring methyl protons (n+1 rule).

| ~1.4 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, confirming the number of unique carbon atoms and identifying the key functional groups, such as the carbonyl and aromatic carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
~166.0 C =O The ester carbonyl carbon is highly deshielded and appears in a characteristic region for conjugated esters.
~141.0 C-7a Bridgehead carbon of the indazole ring.
~134.0 C-3 Carbon adjacent to the pyrazole nitrogen.
~128.0 C-5 Aromatic carbon ortho to the ester group.
~125.0 C-3a Bridgehead carbon of the indazole ring.
~123.0 C-6 Aromatic methine carbon.
~122.0 C-4 Aromatic carbon bearing the ester substituent.
~110.0 C-7 Aromatic methine carbon.
~61.0 -O-CH₂ -CH₃ The methylene carbon is deshielded due to its attachment to the electronegative oxygen atom.

| ~14.5 | -O-CH₂-CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is a molecular fingerprint derived from the vibrational frequencies of the bonds within the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300 - 3100 (broad) N-H Stretch Indazole N-H A broad absorption in this region is a strong indicator of the N-H bond, confirming the 1H-indazole tautomer.[3]
3100 - 3000 C-H Stretch (sp²) Aromatic C-H Confirms the presence of the aromatic ring system.
2980 - 2850 C-H Stretch (sp³) Aliphatic C-H Corresponds to the C-H bonds of the ethyl group.
~1715 C=O Stretch Conjugated Ester This strong, sharp peak is one of the most prominent in the spectrum and is definitive for the ester carbonyl group. Its position indicates conjugation with the aromatic ring.[4]
1620 - 1450 C=C & C=N Stretch Aromatic/Indazole Rings A series of absorptions confirming the bicyclic aromatic core.

| ~1250 | C-O Stretch | Ester C-O | A strong band corresponding to the stretching of the C-O single bond of the ester. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data

Parameter Expected Value Rationale
Molecular Formula C₁₀H₁₀N₂O₂ ---
Exact Mass 190.0742 Calculated for C₁₀H₁₀N₂O₂.
[M+H]⁺ (Monoisotopic) 191.0815 The protonated molecular ion is typically the base peak in positive mode Electrospray Ionization (ESI).
Key Fragments (m/z) 163.0866 [M-C₂H₄+H]⁺: Loss of ethylene from the ethyl group.
146.0553 [M-C₂H₅O+H]⁺: Loss of the ethoxy radical followed by hydrogen rearrangement.

| | 118.0525 | [M-C₄H₅O₂]⁺: Loss of the entire ethyl carboxylate group, leaving the indazole core. |

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof of structure. True confidence is achieved by integrating the data from these orthogonal methods. The workflow below illustrates this self-validating logic.

G cluster_0 Spectroscopic Data Acquisition cluster_2 Final Structure Validation MS Mass Spectrometry (HRMS) MolWeight Molecular Weight Confirmed? [M+H]⁺ = 191.0815 MS->MolWeight IR Infrared Spectroscopy (FTIR) FuncGroups Functional Groups Present? N-H, C=O, C-O IR->FuncGroups NMR NMR Spectroscopy (¹H & ¹³C) ProtonEnv Proton & Carbon Skeleton Match? (Aromatic, N-H, Ethyl) NMR->ProtonEnv Final Structure Confirmed: Ethyl 1H-indazole-4-carboxylate MolWeight->Final Yes FuncGroups->Final ProtonEnv->Final Yes

Sources

Exploratory

biological activity of Ethyl 1H-indazole-4-carboxylate derivatives

An In-depth Technical Guide to the Biological Activity of Ethyl 1H-indazole-4-carboxylate Derivatives Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Ethyl 1H-indazole-4-carboxylate Derivatives

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Ethyl 1H-indazole-4-carboxylate, in particular, has emerged as a critical and versatile building block for the synthesis of novel derivatives with a broad spectrum of biological activities.[3] Its unique structure allows for strategic modification, leading to the development of potent therapeutic candidates.[3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of Ethyl 1H-indazole-4-carboxylate derivatives, with a primary focus on their well-documented anticancer properties. It also explores their roles as anti-inflammatory and antimicrobial agents. Designed for researchers and drug development professionals, this document synthesizes field-proven insights, detailed experimental protocols, and mechanistic data to serve as a functional resource in the laboratory.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of many FDA-approved drugs and clinical candidates.[4][5] Marketed drugs such as the anti-inflammatory agents Bendazac and Benzydamine, the multi-kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib all feature this core structure, highlighting its therapeutic versatility.[1][5][6]

Ethyl 1H-indazole-4-carboxylate serves as a key intermediate, providing a robust platform for generating diverse chemical libraries.[3] Its ester functionality at the 4-position is amenable to various chemical transformations, enabling the introduction of different pharmacophores to modulate biological activity, selectivity, and pharmacokinetic properties.

General Synthesis Strategy

The synthesis of biologically active derivatives often begins with the modification of the Ethyl 1H-indazole-4-carboxylate core. A common approach involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamide derivatives. This strategy is foundational for exploring structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of 1H-indazole-4-carboxamide derivatives.

G cluster_0 Core Modification cluster_1 Amide Coupling A Ethyl 1H-indazole-4-carboxylate B 1H-indazole-4-carboxylic acid A->B  NaOH / H₂O, Reflux (Hydrolysis) D Active Ester Intermediate B->D  EDC, HOBt / DMF (Coupling Agents) C Amine (R-NH₂) C->D E Final 1H-indazole-4-carboxamide Derivative D->E  Stir at RT

Caption: General synthesis workflow for 1H-indazole-4-carboxamide derivatives.

Anticancer Activity: A Multi-Mechanistic Approach

The most extensively documented biological activity of indazole derivatives is their potent anticancer effect.[1][7] These compounds exert their antiproliferative effects through various mechanisms, most notably through the inhibition of key signaling proteins involved in cancer cell growth, proliferation, and survival.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] Indazole derivatives have been successfully developed as inhibitors of several kinase families.[4][8]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of the FGFR signaling pathway is implicated in various cancers, including urothelial and hepatocellular carcinoma.[8] Novel 1H-indazole derivatives have been synthesized and identified as potent FGFR1 inhibitors. For instance, compound 101 (a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole) showed an IC₅₀ value of 69.1 ± 19.8 nM against FGFR1.[5][9] Further optimization led to compound 102 , which exhibited even greater potency with an IC₅₀ of 30.2 ± 1.9 nM.[5] This highlights the importance of the substitution pattern on the indazole core for achieving high-affinity binding.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common drivers of non-small cell lung cancer. Indazole derivatives have been designed to target both wild-type and mutant forms of EGFR. One derivative, compound 109 , displayed strong potency against both EGFR and the drug-resistant EGFR T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively.[5]

  • Polo-Like Kinase 4 (PLK4) Inhibition: PLK4 is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature in cancer cells.[10] Indazole-based compounds like CFI-400945 have been investigated as potent and selective PLK4 inhibitors in clinical trials for breast cancer.[4][10]

The mechanism of kinase inhibition by these derivatives typically involves competitive binding at the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_0 Kinase Signaling Cascade Kinase Protein Kinase (e.g., FGFR, EGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate Downstream Downstream Signaling (Proliferation, Survival) ActiveSubstrate->Downstream Indazole Indazole Derivative (Kinase Inhibitor) Indazole->Kinase Binds to ATP Site

Caption: Mechanism of kinase inhibition by indazole derivatives.

Induction of Apoptosis

Several indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One study identified compound 2f as a potent growth inhibitor across multiple cancer cell lines (IC₅₀ = 0.23–1.15 μM).[4][11] Mechanistic investigations revealed that treatment of 4T1 breast cancer cells with 2f led to:

  • Upregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[4][11]

  • Downregulation of the anti-apoptotic protein Bcl-2.[4][11]

  • A decrease in the mitochondrial membrane potential.[4]

  • An increase in reactive oxygen species (ROS) levels.[4]

These findings suggest that compound 2f triggers apoptosis through the ROS-mediated mitochondrial pathway.[4][12] Furthermore, the same compound was shown to suppress tumor growth in a 4T1 mouse model without significant side effects.[4][11]

CompoundCell LineIC₅₀ (μM)Primary MechanismReference
2f 4T1 (Breast)0.23 - 1.15Apoptosis Induction (ROS-Mitochondrial)[4][11]
102 -0.03 (Enzymatic)FGFR1 Kinase Inhibition[5]
109 -0.0053 (Enzymatic)EGFR T790M Kinase Inhibition[5]
5c HCT-116 (Colon)< 64 µg/mLCytotoxicity[7]
5c MDA-MB-231 (Breast)< 59 µg/mLCytotoxicity[7]

Table 1: Anticancer activity of selected indazole derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA single-strand break repair.[13] In cancers with mutations in the BRCA1/2 genes, which are vital for a different DNA repair pathway (homologous recombination), inhibiting PARP leads to a "synthetic lethality" effect, causing cancer cell death while sparing normal cells.[13][14] Niraparib, an indazole-based drug, is a clinically approved PARP inhibitor for treating ovarian, breast, and prostate cancers.[5][8] The development of novel indazole derivatives as PARP inhibitors continues to be an active area of research to overcome resistance and improve efficacy.[13][15]

Anti-Inflammatory and Antimicrobial Activities

While the focus has heavily been on oncology, indazole derivatives also exhibit significant potential in other therapeutic areas.

Anti-inflammatory Activity

The indazole scaffold is present in established anti-inflammatory drugs, demonstrating its utility in this field.[2][6] The mechanism often involves the inhibition of key inflammatory mediators. Computational studies have evaluated 1H-indazole analogs as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[16][17] Molecular docking and dynamics simulations suggest that derivatives with difluorophenyl and methoxyphenyl groups can bind effectively within the COX-2 active site, indicating their potential for development as new anti-inflammatory agents.[16]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indazole derivatives have shown promise as both antibacterial and antifungal compounds.[2]

  • Antibacterial: Novel 4-bromo-1H-indazole derivatives have been synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division.[18] Certain compounds exhibited potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against some strains.[5][18]

  • Antifungal: Aromatic carboxylic acid amides containing a 1H-indazole moiety have demonstrated moderate to good activity against various phytopathogenic fungi, with EC₅₀ values against Pythium aphanidermatum and Rhizoctonia solani as low as 16.75 μg/mL and 19.19 μg/mL, respectively.[5]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activities of novel Ethyl 1H-indazole-4-carboxylate derivatives.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Objective: To assess the cytotoxic/cytostatic effect of indazole derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 4T1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with Indazole Derivatives (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan forms) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate GI₅₀ H->I

Caption: Workflow for the MTT cell viability assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the IC₅₀ of an indazole derivative against a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solution according to the manufacturer's protocol. Prepare serial dilutions of the indazole derivative in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the indazole derivative (or DMSO vehicle). Allow to incubate for 15-20 minutes to permit compound binding.

  • Initiate Reaction: Add the ATP and substrate mixture to all wells to start the phosphorylation reaction. Incubate at room temperature for the time specified for the particular kinase (e.g., 60 minutes).

  • Stop Reaction & Develop Signal: Add a solution containing EDTA (to stop the reaction) and a terbium-labeled antibody that specifically binds to the phosphorylated substrate. Incubate for 60 minutes to allow antibody binding.

  • TR-FRET Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the terbium donor (e.g., at 340 nm) and measure emission from both the terbium (e.g., 490 nm) and the acceptor fluorophore on the substrate (e.g., 520 nm).

  • Data Analysis: Calculate the emission ratio (520/490). A high ratio indicates high kinase activity (more phosphorylated substrate). Plot the emission ratio against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀.

Conclusion and Future Prospects

Derivatives of Ethyl 1H-indazole-4-carboxylate represent a highly productive and versatile class of compounds in drug discovery. The wealth of research overwhelmingly points to their potential as anticancer agents, particularly as kinase inhibitors that can be tailored for potency and selectivity.[5][8] The successful induction of apoptosis and the clinical validation of indazole-based PARP inhibitors further solidify their importance in oncology.[4][14]

Future research should focus on several key areas:

  • Expanding Structural Diversity: Utilizing advanced synthetic methods to explore novel substitutions on the indazole ring to improve potency and target selectivity.[2]

  • Mechanism-Guided Design: Employing computational modeling and structural biology to design derivatives that target specific allosteric sites or overcome known resistance mutations.[2]

  • Multifunctional Agents: Developing single molecules that can modulate multiple disease-relevant pathways, such as dual kinase/PARP inhibitors or compounds with combined anticancer and anti-inflammatory properties.[2]

  • Pharmacokinetic Profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is critical to ensure that potent compounds can be translated into viable clinical candidates.[19]

The Ethyl 1H-indazole-4-carboxylate scaffold is not merely an intermediate but a strategic starting point for the generation of next-generation therapeutics. Its continued exploration is certain to yield novel candidates for treating a wide range of human diseases.

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Foundational

Ethyl 1H-indazole-4-carboxylate: A Cornerstone Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists Introduction: The Privileged Status of the Indazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2][3] Its unique combination of features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (pyridine-like nitrogen), and a rigid aromatic surface for π-stacking interactions—makes it an exceptional bioisostere for native structures like indole. This versatility allows indazole-containing molecules to bind to a wide array of biological targets with high affinity and selectivity.[2][4]

Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and anti-arrhythmic properties.[1][2][3] This has led to the development of numerous FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron, all of which feature the indazole core.[3]

Within this important class of compounds, Ethyl 1H-indazole-4-carboxylate emerges as a particularly valuable and versatile building block. Its structure provides three key points for diversification: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the ethyl ester at the C4 position. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of Ethyl 1H-indazole-4-carboxylate, offering field-proven insights for its effective use in drug discovery programs.

Synthesis of the Indazole Core

The construction of the indazole ring system is a critical first step. While numerous methods exist, a common and efficient approach for creating substituted indazoles involves the [3+2] cycloaddition reaction between a benzyne intermediate and a diazo compound. This method is valued for its mild conditions and tolerance of various functional groups.

A representative synthesis for a related indazole ester, which illustrates the core principle, involves the reaction of a silyl-substituted phenyl triflate with ethyl diazoacetate.[5] The triflate serves as a benzyne precursor, which is generated in situ upon treatment with a fluoride source like tetrabutylammonium fluoride (TBAF). The benzyne then undergoes a cycloaddition with ethyl diazoacetate to form the indazole ring.

cluster_synthesis Representative Synthesis via [3+2] Cycloaddition Start 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate + Ethyl Diazoacetate Benzyne In situ Benzyne Generation (TBAF, THF) Start->Benzyne Fluoride Source Cycloaddition [3+2] Cycloaddition Benzyne->Cycloaddition Product Ethyl 1H-indazole-3-carboxylate (Illustrative Product) Cycloaddition->Product H-shift Ethyl Diazoacetate Ethyl Diazoacetate Ethyl Diazoacetate->Cycloaddition

Caption: Workflow for a representative indazole ester synthesis.

Key Reactions and Strategic Derivatization

The true power of Ethyl 1H-indazole-4-carboxylate lies in its capacity for selective functionalization at its three reactive sites. Mastery of these transformations is key to unlocking its potential in library synthesis and lead optimization.

Regioselective N-Alkylation and N-Arylation

Direct alkylation of the indazole NH group typically yields a mixture of N1 and N2 isomers, posing significant purification challenges.[6] Achieving high regioselectivity is therefore a primary concern. The outcome of the reaction is a delicate interplay between steric hindrance, electronic effects of substituents, and the reaction conditions (base, solvent, and counter-ion).[7][8]

Causality Behind Regioselectivity:

  • N1-Alkylation (Kinetic vs. Thermodynamic Control): The N1 position is generally the thermodynamically more stable product.[2] Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors N1 alkylation.[7][8] The rationale is that NaH deprotonates the indazole, and the resulting anion's charge distribution, influenced by substituents, directs the incoming electrophile. For certain substrates, chelation of the sodium cation between the N2 nitrogen and a C3 substituent can further steer the alkylating agent to the N1 position.[6]

  • N2-Alkylation: The N2 position can be favored under different conditions. For instance, Mitsunobu conditions (e.g., PPh₃, DEAD or DIAD) with an alcohol often provide good yields of the N2-isomer, proceeding through a different mechanism.[9] Additionally, the presence of electron-withdrawing groups at the C7 position can electronically favor N2 alkylation.[7][10]

N-Arylation: For introducing aryl groups, copper-catalyzed Ullmann or Buchwald-Hartwig cross-coupling reactions are the methods of choice. These reactions typically employ a copper(I) salt (e.g., CuI), a diamine ligand, and a base like K₂CO₃ or Cs₂CO₃ to couple the indazole with an aryl halide (iodide or bromide).[11][12][13]

cluster_N1 N1-Selective Pathway cluster_N2 N2-Selective Pathway Indazole Ethyl 1H-indazole-4-carboxylate N1_Conditions Conditions: • NaH, THF • Alkyl Halide (R-X) Indazole->N1_Conditions N2_Conditions Conditions: • PPh₃, DIAD, R-OH (Mitsunobu) • Or specific EWGs Indazole->N2_Conditions N1_Product Ethyl 1-Alkyl-1H-indazole-4-carboxylate (Thermodynamic Product) N1_Conditions->N1_Product N2_Product Ethyl 2-Alkyl-2H-indazole-4-carboxylate (Kinetic/Mechanism-Driven Product) N2_Conditions->N2_Product

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Table 1: Comparison of N-Alkylation Conditions

Condition Typical Reagents Predominant Isomer Mechanistic Rationale Reference
Standard Basic NaH, Alkyl Bromide, THF N1 Formation of the more stable thermodynamic product.[7][8] [8]
Mitsunobu PPh₃, DIAD, Alcohol, THF N2 Proceeds via a different mechanism involving a phosphonium intermediate. [9]
Phase Transfer K₂CO₃, Alkyl Halide, DMF Mixture (often N1 favored) Base and solvent combination can influence the N1/N2 ratio. [10]

| Copper-Catalyzed | CuI, Diamine, Aryl Halide, K₂CO₃ | N1 or N2 | Used for N-Arylation; regioselectivity depends on substrate and ligand. |[13] |

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for achieving high N1-regioselectivity using standard laboratory reagents, based on findings that NaH in THF is a promising system.[8][9]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 1H-indazole-4-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., pentyl bromide, 1.1 equiv) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.

Ester Hydrolysis and Amide Bond Formation

The ethyl ester at the C4 position is a robust handle for introducing immense chemical diversity, primarily through the formation of amides. This two-step process is fundamental to the synthesis of many indazole-based kinase inhibitors and other therapeutic agents.[14][15]

Step A: Saponification (Ester Hydrolysis) The conversion of the ethyl ester to the corresponding carboxylic acid is typically achieved through base-mediated hydrolysis (saponification). Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/Methanol/Water) is highly effective.[16][17][18] The reaction is usually driven to completion by heating. Subsequent acidification precipitates the carboxylic acid product, which can often be isolated by simple filtration.

Step B: Amide Coupling The formation of an amide bond from the resulting carboxylic acid and a primary or secondary amine is one of the most common and critical reactions in drug discovery.[19] Because direct condensation is inefficient, a coupling agent is required to activate the carboxylic acid.[20]

Common Coupling Systems:

  • Carbodiimides (EDC/DCC): Often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a highly reactive ester intermediate, which minimizes side reactions and racemization.[16][18]

  • Phosphonium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid, making them a preferred choice for difficult couplings involving sterically hindered or poorly nucleophilic amines.[17][20]

Protocol 2: Two-Step Conversion of Ester to Amide

This protocol provides a reliable method for synthesizing 1H-indazole-4-carboxamides, a key scaffold in many bioactive molecules.[16][17][18]

Part A: Hydrolysis to 1H-Indazole-4-carboxylic acid

  • In a round-bottom flask, dissolve Ethyl 1H-indazole-4-carboxylate (1.0 equiv) in a solvent mixture of THF, methanol, and water (e.g., 2:2:1 ratio).

  • Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, ~4.0 equiv).[17]

  • Heat the mixture to 45-50 °C and stir for 3-4 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to ~pH 3-4 with 1 M HCl.

  • The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-4-carboxylic acid.

Part B: Amide Coupling (using HATU)

  • In a flame-dried flask under an inert atmosphere, dissolve 1H-indazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv).[17]

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired indazole-4-carboxamide.

Application in Drug Discovery: A Case Study on Kinase Inhibitors

The indazole-4-carboxamide scaffold is a privileged structure for targeting the ATP-binding site of protein kinases. The indazole core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the carboxamide linker positions a substituent to explore other pockets for additional affinity and selectivity.

A compelling example is the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] Researchers have synthesized series of 6-aryl-1H-indazole-4-carboxamide derivatives using the building block approach described above. In one study, a derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , demonstrated potent enzymatic inhibition of FGFR1 with an IC₅₀ value of 30.2 nM.[2]

cluster_workflow Drug Discovery Workflow with Ethyl 1H-indazole-4-carboxylate Start Ethyl 1H-indazole-4-carboxylate Step1 1. Suzuki Coupling (at C6) 2. N-Deprotection Start->Step1 Intermediate1 6-Aryl-1H-indazole-4-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH, THF/H₂O) Intermediate1->Step2 Intermediate2 6-Aryl-1H-indazole-4-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA, Amine) Intermediate2->Step3 FinalProduct Final Drug Candidate (e.g., FGFR Inhibitor) Step3->FinalProduct

Caption: Synthetic strategy for an indazole-4-carboxamide kinase inhibitor.

This case highlights the modularity of the building block. By varying the aryl group at the C6 position (introduced via cross-coupling) and the amine used in the final amide coupling step, chemists can rapidly generate a library of analogs to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Table 2: Representative Bioactive Indazole-4-Carboxamide Derivatives

Compound Class Biological Target Example Activity Core Scaffold Origin Reference
FGFR Inhibitors FGFR1 Tyrosine Kinase IC₅₀ = 30.2 nM 6-Aryl-1H-indazole-4-carboxamide [2]
Lipoxygenase Inhibitors Soybean Lipoxygenase IC₅₀ = 22 µM N-Aryl-indazole-5-carboxamide [15]

| TAK1 Inhibitors | TAK1 Kinase | Potent biochemical inhibition | Imidazole-2,4-dicarboxamide (related scaffold) |[21] |

Conclusion

Ethyl 1H-indazole-4-carboxylate is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined points of diversification, coupled with robust and selective protocols for functionalization, allow for the systematic exploration of chemical space around a proven pharmacophore. Understanding the principles behind its reactivity—particularly the factors governing N1/N2 regioselectivity and the efficient execution of ester-to-amide transformations—empowers researchers to design and synthesize novel therapeutic agents with greater precision and speed. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the mastery of cornerstone building blocks like Ethyl 1H-indazole-4-carboxylate will remain an indispensable skill for drug development professionals.

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Exploratory

An In-Depth Technical Guide to the Discovery and History of Indazole-4-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide-ranging pharmacological activities. Among these, indazole-4-carboxylate esters have emerged as crucial intermediates and pharmacophores in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the discovery and history of this important class of compounds, detailing the evolution of their synthesis from the foundational work on the indazole core to modern, sophisticated methodologies. It aims to serve as a valuable resource for researchers by not only chronicling the historical context but also by providing detailed experimental protocols and insights into the chemical logic underpinning various synthetic strategies.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anti-HIV, and anticancer properties.[1] The introduction of a carboxylate ester group at the 4-position of the indazole ring significantly influences the molecule's electronic properties and provides a versatile handle for further chemical modifications, making these esters highly valuable in drug discovery and development.[2] Several FDA-approved drugs and clinical candidates incorporate the indazole moiety, underscoring its therapeutic relevance.

Historical Perspective: From Fischer's Discovery to a Privileged Scaffold

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of research into this versatile heterocycle.[1] His initial synthesis involved the cyclization of ortho-hydrazino cinnamic acid.[1]

While Fischer's work did not specifically describe indazole-4-carboxylate esters, the fundamental principles of forming the indazole ring system he established were crucial for their eventual synthesis. The early 20th century saw a gradual expansion of synthetic methods for various indazole derivatives, often relying on cyclization reactions of appropriately substituted benzene precursors.

The specific "discovery" of indazole-4-carboxylate esters is not marked by a single seminal publication but rather an evolution of synthetic capabilities. As chemists developed more refined methods for the synthesis of substituted indazoles, the preparation of indazole-4-carboxylic acid and its subsequent esterification became accessible. The increasing interest in the pharmacological potential of indazoles in the mid to late 20th century spurred the synthesis and investigation of a wide array of derivatives, including the 4-carboxylate esters, as researchers sought to modulate the biological activity and physicochemical properties of the indazole core.

Core Synthetic Strategies for Indazole-4-Carboxylate Esters

The synthesis of indazole-4-carboxylate esters can be broadly approached through two main retrosynthetic pathways:

  • Construction of the indazole ring with the carboxylate group already in place.

  • Formation of the indazole core followed by introduction of the carboxylate group at the 4-position.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis via Cyclization of Substituted Aromatics

A common and versatile approach involves the cyclization of a substituted benzene ring that already contains the precursors for both the pyrazole ring and the carboxylate group.

One of the most well-established methods for the synthesis of 1H-indazole-4-carboxylic acid, the direct precursor to its esters, starts from 2-methyl-3-nitrobenzoic acid. This multi-step synthesis is a classic example of building the indazole ring onto a pre-functionalized benzene core.

Workflow for the Synthesis of 1H-Indazole-4-carboxylic Acid:

Caption: Synthetic pathway from 2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate

  • Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid. To a solution of 2-methyl-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 2-methyl-3-nitrobenzoate.

  • Step 2: Reduction of the Nitro Group. Dissolve methyl 2-methyl-3-nitrobenzoate in methanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to yield methyl 3-amino-2-methylbenzoate.

  • Step 3: Diazotization and Cyclization. Dissolve methyl 3-amino-2-methylbenzoate in a mixture of acetic acid and propionic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight. Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford methyl 1H-indazole-4-carboxylate.[3]

Post-formation Functionalization of the Indazole Ring

While less common for the initial synthesis of the parent indazole-4-carboxylate, functionalization of a pre-formed indazole ring is a powerful strategy for creating more complex derivatives. This can involve directed ortho-metalation followed by carboxylation, although regioselectivity can be a challenge.

Esterification of Indazole-4-carboxylic Acid

Once 1H-indazole-4-carboxylic acid is obtained, it can be readily converted to its corresponding esters through standard esterification procedures.

General Esterification Workflow:

Caption: Common methods for esterifying 1H-indazole-4-carboxylic acid.

Experimental Protocol: Fischer Esterification to Ethyl 1H-indazole-4-carboxylate

  • Suspend 1H-indazole-4-carboxylic acid in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield ethyl 1H-indazole-4-carboxylate.

Biological Significance and Applications in Drug Discovery

Indazole-4-carboxylate esters are not only valuable synthetic intermediates but also exhibit interesting biological activities themselves. They have been incorporated into a variety of pharmacologically active compounds, particularly as inhibitors of protein kinases, which are crucial targets in cancer therapy.

The ester moiety can serve as a key interaction point within a protein's binding site or be used as a pro-drug to improve the pharmacokinetic properties of a parent carboxylic acid. The versatility of the indazole-4-carboxylate scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying the ester group and other positions on the indazole ring.

Table 1: Examples of Biologically Active Compounds Derived from Indazole-4-carboxylate Esters

Compound ClassTherapeutic TargetReference
Indazole-based Kinase InhibitorsVarious Tyrosine Kinases[4]
Anti-inflammatory AgentsCyclooxygenase (COX)[2]
Anticancer AgentsVarious oncogenic targets[2]

Conclusion and Future Perspectives

The discovery and development of synthetic routes to indazole-4-carboxylate esters have been instrumental in advancing the field of medicinal chemistry. From the early foundational work on the indazole ring system to the development of sophisticated, multi-step syntheses, our ability to access these valuable compounds has grown significantly. As our understanding of the biological roles of indazoles continues to expand, so too will the demand for efficient and versatile methods for the synthesis of their derivatives. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel biological applications for this privileged scaffold.

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Foundational

A Comprehensive Technical Guide to the Reactivity of the Indazole Ring in Ethyl 1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a focal point of drug discovery programs.[2][3] This guide provides an in-depth analysis of the reactivity of the indazole ring, with a specific focus on Ethyl 1H-indazole-4-carboxylate, a versatile building block in the synthesis of complex bioactive molecules.[4]

Understanding the Indazole Core: Electronic Structure and Tautomerism

Indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[5][6] It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[2][5] The 1H-tautomer is generally the most thermodynamically stable.[2][5] The presence of two nitrogen atoms within the five-membered ring significantly influences the electron distribution and, consequently, the reactivity of the entire molecule.

The reactivity of the indazole ring is a delicate interplay of electronic and steric factors. The pyrazole portion of the molecule is electron-rich, making it susceptible to electrophilic attack, while the benzene ring's reactivity is modulated by the fused heterocyclic system.

Key Chemical Transformations of the Indazole Ring

N-Alkylation and N-Arylation: A Gateway to Diverse Scaffolds

The functionalization of the nitrogen atoms of the indazole ring is a critical step in the synthesis of many drug candidates.[7] However, the presence of two reactive nitrogen atoms (N1 and N2) often leads to a mixture of regioisomers, posing a significant synthetic challenge.[1]

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][8]

  • Under strongly basic conditions , deprotonation of the indazole N-H bond generates a delocalized anion, which can be alkylated at either N1 or N2, often resulting in a mixture of products.[9]

  • Kinetic vs. Thermodynamic Control: Acid-catalyzed protection has been shown to favor the N2-protected product under kinetic control, while the N1-isomer is the thermodynamically more stable product.[9]

  • Solvent Effects: The choice of solvent can significantly influence the N1/N2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation.[1][8]

  • Catalyst-Controlled Regioselectivity: Recent advances have demonstrated that Brønsted acid catalysis can be employed to achieve regiodivergent N-alkylation of 1H-indazoles, allowing for selective access to either N1 or N2-alkylated products by modulating the catalyst.[10]

For Ethyl 1H-indazole-4-carboxylate, the electronic and steric effects of the ester group at the C4 position can influence the N1/N2 selectivity.

Illustrative Workflow for N-Alkylation:

N_Alkylation_Workflow Indazole Ethyl 1H-indazole-4-carboxylate Base Base (e.g., NaH, K2CO3) Indazole->Base Deprotonation Solvent Solvent (e.g., THF, DMF) N1_Product N1-alkylated indazole N2_Product N2-alkylated indazole Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N1_Product SN2 reaction Alkyl_Halide->N2_Product SN2 reaction

Caption: Generalized workflow for the N-alkylation of Ethyl 1H-indazole-4-carboxylate.

Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring

The indazole ring system is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.[5] The position of substitution is directed by the electronic nature of the fused pyrazole ring. Generally, electrophilic attack occurs preferentially on the benzene ring at positions C5 and C7, and to a lesser extent at C3.

  • Nitration: Nitration of indazole typically yields a mixture of 5-nitro and 7-nitroindazoles. The presence of the electron-withdrawing carboxylate group at the 4-position in Ethyl 1H-indazole-4-carboxylate would be expected to deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the C7 position.

  • Halogenation: Halogenation, particularly bromination and iodination, is a key transformation for introducing a handle for further functionalization via cross-coupling reactions.[11] Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for the regioselective introduction of halogens.[11]

Table 1: Regioselectivity in Electrophilic Substitution of Indazoles

Reagent/ReactionMajor Product(s)
HNO₃/H₂SO₄5-Nitroindazole, 7-Nitroindazole
Br₂/AcOH5-Bromoindazole
SO₃/H₂SO₄Indazole-5-sulfonic acid
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[12] These methods have been extensively applied to the functionalization of the indazole scaffold.[13]

  • Suzuki-Miyaura Coupling: This versatile reaction allows for the arylation and vinylation of halo-indazoles. For instance, a 3-iodo-1H-indazole can be coupled with a boronic acid in the presence of a palladium catalyst to afford the corresponding 3-aryl-1H-indazole.[14]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl indazoles. Protected bromoindazoles can participate in Buchwald-Hartwig amination reactions with a variety of amines.[9]

  • C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical strategy for the derivatization of indazoles.[15] Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of substituted N-aryl-2H-indazoles.[16] For Ethyl 1H-indazole-4-carboxylate, an electron-withdrawing group at the C4 position can direct site-selective C7 oxidative arylation.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylate

  • To a flame-dried flask under an inert atmosphere, add 3-iodo-1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system , such as a mixture of toluene and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylate.

Nucleophilic Substitution Reactions

The indazole ring itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, nucleophilic displacement reactions can occur at substituted positions. For instance, a halogen at the C3 position can be displaced by various nucleophiles.

Furthermore, fused indazole systems can undergo nucleophilic ring-opening reactions. For example, oxazino- and oxazolino[3,2-b]indazoles react with a variety of nucleophiles to yield 2-substituted 1H-indazolones.[17][18]

Reactions of the Ethyl Carboxylate Group

The ethyl ester at the 4-position of Ethyl 1H-indazole-4-carboxylate provides a versatile handle for a range of chemical transformations:

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be used in amide bond formation or other derivatizations.

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Diagram: Reactivity Map of Ethyl 1H-indazole-4-carboxylate

Reactivity_Map cluster_Indazole Ethyl 1H-indazole-4-carboxylate Indazole N_Alkylation N-Alkylation/Arylation (N1 & N2) Indazole->N_Alkylation Electrophilic_Sub Electrophilic Substitution (C5, C7) Indazole->Electrophilic_Sub Cross_Coupling Metal-Catalyzed Cross-Coupling (C3, C5, C6, C7) Indazole->Cross_Coupling Ester_Reactions Ester Transformations (Hydrolysis, Amidation, Reduction) Indazole->Ester_Reactions Indazole_structure

Caption: A summary of the key reactive sites on the Ethyl 1H-indazole-4-carboxylate scaffold.

Conclusion

Ethyl 1H-indazole-4-carboxylate is a highly valuable and versatile scaffold in synthetic and medicinal chemistry. A thorough understanding of the reactivity of the indazole ring system, including the regioselectivity of N-functionalization and electrophilic substitution, is paramount for the rational design and synthesis of novel indazole-based drug candidates. The strategic application of modern synthetic methodologies, such as metal-catalyzed cross-coupling and C-H functionalization, will continue to unlock the full potential of this important heterocyclic motif.

References

Exploratory

Leveraging Ethyl 1H-indazole-4-carboxylate as a Cornerstone for Advanced Functional Material Synthesis

An In-depth Technical Guide: Abstract The indazole nucleus, a privileged heterocyclic scaffold, has garnered significant attention beyond its well-established roles in medicinal chemistry and agrochemicals.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The indazole nucleus, a privileged heterocyclic scaffold, has garnered significant attention beyond its well-established roles in medicinal chemistry and agrochemicals.[1][2] Its unique electronic properties, inherent stability, and versatile functionalization points make it an exemplary candidate for the construction of sophisticated functional materials. This technical guide focuses on a particularly valuable derivative, Ethyl 1H-indazole-4-carboxylate, as a pivotal building block. We will explore its synthesis, strategic derivatization, and subsequent application in the creation of materials with tailored optoelectronic properties, such as those exhibiting Aggregation-Induced Emission (AIE). This document serves as a practical resource for researchers and material scientists, providing not only theoretical grounding but also detailed, field-tested protocols and the causal reasoning behind key experimental choices.

Part 1: The Indazole Scaffold: A Primer on its Physicochemical Landscape

Indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the far less common 3H-indazole.[4] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form, characterized by a benzenoid structure that contributes to its high aromatic stability.[3][4]

The presence of two nitrogen atoms within the five-membered ring imparts unique electronic characteristics. The pyrrolic nitrogen (-NH-) at the 1-position is a proton donor and a key site for N-alkylation or N-arylation reactions, providing a straightforward handle for introducing functional moieties. The pyridinic nitrogen at the 2-position acts as a lone pair donor. This electronic arrangement makes the indazole ring an interesting component in π-conjugated systems, influencing charge transport and photophysical behaviors.[5] Ethyl 1H-indazole-4-carboxylate combines this versatile core with an electron-withdrawing carboxylate group on the benzene ring, offering an additional site for chemical modification, for instance, through hydrolysis to the carboxylic acid followed by amidation.

PropertyValueSource
CAS Number 885279-45-8[6][7]
Molecular Formula C₁₀H₁₀N₂O₂[6]
Molecular Weight 190.20 g/mol [6]
Topological Polar Surface Area 54.98 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]

Part 2: Synthesis of the Core Building Block: Ethyl 1H-indazole-4-carboxylate

While numerous strategies exist for synthesizing the indazole core, a common and effective approach involves the cyclization of appropriately substituted phenyl precursors.[8][9] The following protocol describes a robust method adapted from established literature procedures for analogous indazole syntheses. The rationale is to construct the pyrazole ring onto a pre-functionalized benzene ring, ensuring the correct regiochemistry of the carboxylate group.

Experimental Protocol: Synthesis via Cyclization

This protocol is based on the widely recognized Davis-Beirut reaction, which involves the cyclization of an ortho-nitrobenzylamine derivative.[4]

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid This starting material can be synthesized via the nitration of 2-methylbenzoic acid.

Step 2: Esterification to Ethyl 2-methyl-3-nitrobenzoate

  • Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise. The addition is exothermic and releases HCl gas; ensure adequate ventilation.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 3: Bromination to Ethyl 2-(bromomethyl)-3-nitrobenzoate

  • Dissolve the ester from Step 2 (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor by TLC.

  • Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄ and concentrate to yield the benzylic bromide.

Step 4: Formation and Cyclization to Ethyl 1H-indazole-4-carboxylate

  • Dissolve the bromide from Step 3 (1.0 eq) in a suitable solvent like THF.

  • Add an aminating agent, such as a solution of ammonia in methanol or another primary amine, and stir at room temperature.

  • The subsequent cyclization is often facilitated by a base. In this case, the nitro group is reduced to an amino group, which then cyclizes. A common method is reduction with a reagent like SnCl₂ or catalytic hydrogenation, followed by diazotization and intramolecular cyclization. A more direct route adapted from related syntheses involves heating with a reducing agent that promotes cyclization.[4]

A more contemporary and efficient approach is the [3+2] cycloaddition of a benzyne precursor with ethyl diazoacetate.[10] This method offers excellent regioselectivity and milder conditions.

Illustrative Workflow: Benzyne Cycloaddition Route

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product & Purification A 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate C In-situ Generation of Benzyne A->C TBAF or CsF -78 °C to RT B Ethyl Diazoacetate D [3+2] Cycloaddition B->D C->D E Crude Product Mixture D->E H-shift F Column Chromatography E->F G Ethyl 1H-indazole-3-carboxylate (Analogous Product) F->G

Caption: Workflow for indazole ester synthesis via benzyne cycloaddition.[10]

Part 3: Derivatization Strategies for Functional Material Synthesis

The true power of Ethyl 1H-indazole-4-carboxylate lies in its capacity for derivatization at two key positions: the N1-position of the pyrazole ring and the C4-ester group. This dual functionality allows for the creation of complex architectures, from simple dyes to macromolecular structures.

Functionalization at the N1 Position

The N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile readily reacts with a variety of electrophiles, enabling the introduction of functional groups that tune the material's properties.

  • Alkylation/Arylation: Introducing alkyl chains can improve solubility in organic solvents, while attaching aromatic groups can extend π-conjugation, a critical factor for tuning electronic and optical properties in organic electronics.[11]

  • Attachment of Polymerizable Groups: Groups like vinyl, styryl, or acrylate can be appended, transforming the indazole derivative into a monomer for radical or controlled polymerization.

  • Linking to AIEgens: Connecting the indazole to a known Aggregation-Induced Emission luminogen (AIEgen), such as tetraphenylethylene (TPE), can impart AIE characteristics to the final material.[5]

Modification of the C4-Ester Group

The ethyl ester is a versatile handle that can be:

  • Hydrolyzed: Saponification with a base like NaOH or LiOH yields the corresponding carboxylic acid.

  • Amidated: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This is an excellent strategy for linking the indazole core to other functional units or biological molecules.[12]

Workflow: From Building Block to Functional Monomer

G cluster_N1 N1-Functionalization cluster_C4 C4-Functionalization A Ethyl 1H-indazole- 4-carboxylate B Deprotonation (e.g., NaH, K2CO3) A->B D Hydrolysis (e.g., NaOH) A->D C Reaction with Electrophile (e.g., R-X) B->C F Functionalized Indazole Monomer C->F E Amide Coupling (e.g., EDC, R-NH2) D->E E->F

Caption: Key derivatization pathways for Ethyl 1H-indazole-4-carboxylate.

Part 4: Application Case Study: Synthesis of an AIE-Active Indazole-Based Material

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state.[5] This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The indazole scaffold can be used to construct novel AIE materials.

Protocol: Synthesis of a TPE-Indazole AIE Luminogen

This protocol describes the synthesis of a model AIE-active compound by coupling a tetraphenylethylene (TPE) derivative to the N1 position of Ethyl 1H-indazole-4-carboxylate.

Step 1: Synthesis of (4-(Bromomethyl)phenyl)triphenylethylene This TPE-based electrophile can be synthesized from known precursors according to literature methods.

Step 2: N-Alkylation of Ethyl 1H-indazole-4-carboxylate

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add Ethyl 1H-indazole-4-carboxylate (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq). The choice of a milder base prevents potential hydrolysis of the ester group.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of (4-(bromomethyl)phenyl)triphenylethylene (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water and then with a cold non-polar solvent like hexane to remove residual TPE starting material.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure TPE-Indazole product.

Characterization and Photophysical Properties

The synthesized material must be rigorously characterized to confirm its structure and evaluate its AIE properties.

  • Structural Characterization: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the covalent structure.

  • Photophysical Evaluation:

    • Prepare a stock solution of the TPE-Indazole compound in a good solvent (e.g., THF).

    • Measure the UV-Vis absorption and fluorescence emission spectra of the dilute THF solution. The compound is expected to be weakly or non-emissive.

    • Prepare a series of THF/water mixtures with increasing water fractions (ƒw), from 0% to 99%.

    • Measure the fluorescence emission spectra for each mixture.

    • Plot the emission intensity at the wavelength of maximum emission (λem) against the water fraction. A sharp increase in intensity at high water fractions confirms AIE behavior.

ParameterExpected Value in THF (ƒw = 0%)Expected Value in THF/Water (ƒw = 90%)
Absorption λmax ~330 nm~335 nm
Emission λmax ~480 nm~475 nm
Fluorescence Quantum Yield (ΦF) < 0.01> 0.50
Appearance Colorless, non-fluorescent solutionBrightly fluorescent nano-aggregate suspension
Mechanism of AIE in the TPE-Indazole System

G cluster_solution In Good Solvent (e.g., THF) cluster_aggregate In Poor Solvent (e.g., THF/Water) A TPE-Indazole Molecule B Intramolecular Rotation of Phenyl Rings A->B C Non-Radiative Decay (Energy Loss as Heat) B->C D Weak / No Emission C->D E Molecular Aggregation F Restriction of Intramolecular Rotation (RIR) E->F G Radiative Decay Channel Opens F->G H Strong Fluorescence (AIE) G->H

Caption: The Restriction of Intramolecular Rotation (RIR) mechanism for AIE.

Conclusion and Future Outlook

Ethyl 1H-indazole-4-carboxylate is more than a simple heterocyclic compound; it is a strategic platform for the design of advanced functional materials. Its predictable reactivity at both the N1 and C4 positions allows for the rational construction of molecules with tailored properties. As demonstrated, it can be seamlessly integrated into AIE-active systems, opening doors for its use in chemosensors, solid-state lighting, and bio-imaging. Future research will undoubtedly expand its utility into other areas of material science, including the development of novel polymers for organic electronics, photoswitchable materials, and coatings with enhanced durability.[1][13] The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block.

References

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  • ResearchGate. Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. [Link]

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  • Tomma, J. H., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. [Link]

  • Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 274. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

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  • Wang, Y., et al. (2022). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. Materials Chemistry Frontiers, 6(19), 2826-2834. [Link]

  • Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • Google Patents. US6982274B2 - 1H-indazole compound.
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  • ResearchGate. Design, Synthesis and Application of Imidazole-Based Organic Dyes in Dye Sensitized Solar Cells. [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1779-1803. [Link]

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  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2021). [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Ethyl 1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. This document provides a comprehensive guide for the synthesis of potent and selective kinase inhibitors, with a particular focus on Fibroblast Growth Factor Receptor (FGFR) and AXL receptor tyrosine kinase inhibitors, starting from the versatile building block, Ethyl 1H-indazole-4-carboxylate. This guide details synthetic strategies, step-by-step experimental protocols, characterization data, and the biological rationale behind the design of these targeted therapies.

Introduction: The Indazole Moiety in Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapeutics.

The 1H-indazole core is a bio-isostere of indole and is a prominent feature in several clinically approved kinase inhibitors, such as Pazopanib and Axitinib.[1] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, making it an ideal scaffold for the design of potent and selective inhibitors. Ethyl 1H-indazole-4-carboxylate is a readily available and versatile starting material for the elaboration of diverse indazole-based kinase inhibitors. The ester functionality at the 4-position provides a convenient handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Strategic Overview of Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from Ethyl 1H-indazole-4-carboxylate typically involves a multi-step sequence. A general workflow is outlined below, which will be followed by detailed protocols for the synthesis of representative FGFR and AXL kinase inhibitors.

Synthetic_Workflow A Ethyl 1H-indazole-4-carboxylate B Amide Formation A->B Amine C 1H-Indazole-4-carboxamide B->C D Cross-Coupling Reaction (e.g., Suzuki Coupling) C->D Aryl/Heteroaryl Boronic Acid E Functionalized Indazole Core D->E F Final Coupling/Modification E->F Side Chain Introduction G Target Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitors.

The initial and crucial step is the conversion of the ethyl ester to a carboxamide. This transformation is key as the amide moiety often serves as a critical hydrogen bond donor or acceptor for interaction with the kinase hinge region. Subsequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl groups at specific positions of the indazole ring, which are essential for targeting different kinase families.[2] Finally, further modifications and side-chain additions are performed to optimize the pharmacological profile of the lead compound.

Synthesis of a Potent FGFR1 Inhibitor

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[3] The following protocol details the synthesis of a potent FGFR1 inhibitor based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide scaffold.[4]

Synthetic Pathway

FGFR_Inhibitor_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection A Ethyl 1H-indazole-4-carboxylate B Hydrolysis A->B LiOH·H₂O C 1H-Indazole-4-carboxylic acid B->C D Amide Coupling C->D Target Amine, HATU, DIPEA E N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide D->E F Boc Protection E->F Boc₂O, Cs₂CO₃ G tert-butyl 4-((3-(4-methylpiperazin-1-yl)phenyl)carbamoyl)-1H-indazole-1-carboxylate F->G H Suzuki Coupling G->H Boronic Ester, Pd(dppf)Cl₂ I tert-butyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-((3-(4-methylpiperazin-1-yl)phenyl)carbamoyl)-1H-indazole-1-carboxylate H->I J Boc Deprotection I->J TFA K Final FGFR1 Inhibitor (Compound 102) J->K

Caption: Synthetic pathway for a potent FGFR1 inhibitor.

Detailed Experimental Protocols

Step 1a: Hydrolysis of Ethyl 1H-indazole-4-carboxylate

  • To a solution of Ethyl 1H-indazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stir the reaction mixture at 50 °C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indazole-4-carboxylic acid.

Step 1b: Amide Coupling to form 1H-Indazole-4-carboxamide Derivative

  • To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 3-(4-methylpiperazin-1-yl)aniline (1.2 eq) in a minimum amount of DMF.

  • Add the aniline solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-4-carboxamide derivative.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Protect the N1 position of the indazole with a Boc group by reacting the 1H-indazole-4-carboxamide derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like cesium carbonate (Cs₂CO₃).

  • To a solution of the Boc-protected indazole (1.0 eq) in a mixture of 1,4-dioxane and water (3:1), add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 2 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the final FGFR1 inhibitor.

Biological Activity and Mechanism of Action

The synthesized 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (referred to as compound 102 in some literature) has demonstrated potent inhibitory activity against FGFR1 with an IC₅₀ value of 30.2 ± 1.9 nM.[4]

FGFR Signaling Pathway:

FGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Growth, Survival STAT->Transcription Cell Survival, Migration Inhibitor FGFR Inhibitor (e.g., Compound 102) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

The inhibitor binds to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] This blockade of signaling leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.

Synthesis of a Novel AXL Kinase Inhibitor

AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and the development of drug resistance.[5] The following outlines a general strategy for the synthesis of an AXL inhibitor using the 1H-indazole-4-carboxamide scaffold.

Synthetic Approach

The synthesis will leverage the 1H-indazole-4-carboxamide intermediate prepared as described in section 3.2. Further functionalization will be achieved through a Suzuki coupling at a different position of the indazole ring, which would require an initial bromination step.

AXL_Inhibitor_Synthesis A 1H-Indazole-4-carboxamide Derivative B Bromination A->B NBS C Bromo-indazole Intermediate B->C D Suzuki Coupling C->D Aryl Boronic Acid, Pd Catalyst E Final AXL Inhibitor D->E AXL_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway AXL->RAS_RAF_MEK_ERK Proliferation JAK_STAT JAK/STAT Pathway AXL->JAK_STAT Migration, Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Survival, Drug Resistance RAS_RAF_MEK_ERK->Transcription Proliferation JAK_STAT->Transcription Migration, Invasion Inhibitor AXL Inhibitor Inhibitor->AXL

Caption: Overview of the AXL signaling pathway and its inhibition.

AXL activation by its ligand Gas6 leads to the stimulation of several downstream pathways, including PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT, which promote cell survival, proliferation, migration, and invasion. [5][6]AXL inhibitors developed from the indazole-4-carboxamide scaffold are designed to bind to the ATP-binding pocket of AXL, thereby blocking its kinase activity and downstream signaling.

Characterization and Data Presentation

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compounds, which should typically be >95% for biological testing.

Table 1: Representative Quantitative Data for Kinase Inhibitor Synthesis

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Amide Formation1H-Indazole-4-carboxylic acid1H-Indazole-4-carboxamide derivativeAmine, HATU, DIPEA, DMF, rt60-85
2Suzuki CouplingBromo-indazole intermediateAryl-substituted indazoleAryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C50-75
3DeprotectionBoc-protected indazoleFinal Kinase InhibitorTFA, DCM, rt80-95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Directions

Ethyl 1H-indazole-4-carboxylate serves as an excellent starting point for the synthesis of a diverse range of kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for the development of novel therapeutics targeting key cancer-related kinases like FGFR and AXL. Future work in this area will likely focus on the development of more selective inhibitors, including covalent and allosteric modulators, to overcome drug resistance and improve patient outcomes. The versatility of the indazole scaffold ensures its continued importance in the field of drug discovery.

References

  • Zhao, G., et al. (2020). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 63(15), 8178–8195. Available at: [Link]

  • Menichincheri, M., et al. (2016). The Discovery of Entrectinib (RXDX-101), a Potent and Orally Available pan-Trk, ROS1, and ALK Inhibitor. Journal of Medicinal Chemistry, 59(11), 5178–5192. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10493-10507. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318–332. Available at: [Link]

  • Wu, G., et al. (2017). Targeting AXL kinase in cancer. Oncogene, 36(20), 2769–2777. Available at: [Link]

  • Verma, A., et al. (2017). A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling, 11(4), 323–331. Available at: [Link]

  • Wikipedia contributors. (2023). AXL receptor tyrosine kinase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tang, H., et al. (2013). Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl) ethyl)isobenzofuran-1(3H)-one. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893-5896. Available at: [Link]

  • Myers, S. H., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(14), 6638–6650. Available at: [Link]

  • Axelrod, M. J., et al. (2019). AXL and the TAM family of receptor tyrosine kinases: a new therapeutic target in cancer. Oncologist, 24(1), e22–e34. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-Alkylation of Ethyl 1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3][4] Ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3][4] Ethyl 1H-indazole-4-carboxylate, in particular, serves as a versatile intermediate for the synthesis of novel pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[5] A critical step in the functionalization of this scaffold is N-alkylation. However, the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), which frequently leads to the formation of regioisomeric mixtures, posing significant challenges for synthesis and purification.[1][2][4][6]

This guide provides a detailed exploration of the principles governing the regioselective N-alkylation of ethyl 1H-indazole-4-carboxylate and offers robust, step-by-step protocols to selectively synthesize both N1- and N2-alkylated derivatives.

The Challenge of Regioselectivity in Indazole Alkylation

The regiochemical outcome of N-alkylation on the indazole ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][4][7][8] The two nitrogen atoms of the indazole ring exist in different electronic environments, and the stability of the resulting N-alkylated products can vary. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][7][9] This intrinsic property can be exploited to favor the formation of the N1-alkylated product under conditions that permit thermodynamic equilibration.[7][9]

Several key factors influence the N1 versus N2 selectivity:

  • Base and Solvent System: The choice of base and solvent is paramount in directing the alkylation. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) have been shown to strongly favor N1-alkylation.[1][2][4][7][8] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[3][8][10][11]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. For ethyl 1H-indazole-4-carboxylate, the ester group at the C4 position is electron-withdrawing.

  • Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also impact the reaction, though the base and solvent system are generally the dominant directing factors.[1][2][7]

Visualizing the N-Alkylation Pathways

G cluster_0 Starting Material cluster_1 Deprotonation cluster_2 Alkylation Indazole Ethyl 1H-indazole-4-carboxylate Anion Indazolide Anion Indazole->Anion Base Base (e.g., NaH, K2CO3) N1_Product N1-Alkylated Product Anion->N1_Product N2_Product N2-Alkylated Product Anion->N2_Product RX Alkylating Agent (R-X) G Regioselectivity N1 vs. N2 Selectivity Base_Solvent Base & Solvent (e.g., NaH/THF vs. K2CO3/DMF) Regioselectivity->Base_Solvent Steric_Hindrance Steric Hindrance (e.g., at N1 from C7 substituent) Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects (Substituents on indazole ring) Regioselectivity->Electronic_Effects Control Thermodynamic vs. Kinetic Control Regioselectivity->Control

Sources

Method

Application Notes and Protocols: The Strategic Use of Ethyl 1H-indazole-4-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties allow it to engage in various biological interactions, leading to applications in oncology, inflammation, and neuroscience.[3][4] Molecules such as Pazopanib, a multi-kinase inhibitor for cancer therapy, and Granisetron, an antiemetic used in chemotherapy, feature the indazole core, underscoring its therapeutic significance.[1][5]

The functionalization of this scaffold is paramount for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[6][7][8] This guide focuses on Ethyl 1H-indazole-4-carboxylate as a key building block and explores its derivatization through several seminal palladium-catalyzed reactions. We will delve into the mechanistic rationale behind protocol design and provide detailed, field-proven methodologies for researchers in drug development.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental process is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into an aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is delivered to the palladium center. In the Suzuki reaction, an organoboron species transfers its organic group to the palladium, a step facilitated by a base. In the Heck reaction, the alkene coordinates to the palladium, followed by insertion into the Pd-Aryl bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

General_Pd_Catalytic_Cycle pd0 Pd(0)Ln pd2_transmetal Ar-Pd(II)L2-R pd0->pd2_transmetal Reductive Elimination pd2_complex Ar-Pd(II)L2-X pd2_complex->pd0 Oxidative Addition pd2_transmetal->pd2_complex Transmetalation (or Migratory Insertion) product Ar-R pd2_transmetal->product start Ar-X partner R-M

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in kinase inhibitors.[9] It involves the coupling of an organoboron species (boronic acid or ester) with a halide or triflate.[6]

Scientific Rationale (The "Why")
  • Catalyst/Ligand System: While various palladium sources can be used, precatalysts like PdCl₂(dppf) are highly effective.[10][11] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is robust, electron-rich, and has a large bite angle, which promotes reductive elimination and stabilizes the Pd(0) species, preventing the formation of inactive palladium black.[12]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[11]

Experimental Protocol: Synthesis of Ethyl 1H-5-Aryl-indazole-4-carboxylate

This protocol is adapted for the coupling of a 5-bromo-1H-indazole precursor with an arylboronic acid. The principles are directly applicable to functionalizing the indazole core.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromo-1-(protected)-1H-indazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[10][11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Data Summary: Typical Suzuki Reaction Conditions
Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Arylboronic AcidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O8085-95[10][13]
Heteroarylboronic AcidPd(PPh₃)₄ (5)PPh₃Na₂CO₃DMF/H₂O10070-90[9]
Vinylboronic AcidPd(OAc)₂ (2)SPhosK₃PO₄Toluene11080-92N/A

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, essential for synthesizing compounds targeting a vast array of biological targets.[14] It enables the coupling of amines with aryl halides, providing access to aniline derivatives that are otherwise difficult to synthesize.[15]

Scientific Rationale (The "Why")
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and others (e.g., Xantphos) are critical.[16] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader substrate scope.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. The base deprotonates the amine in the catalytic cycle to form the Pd-amido complex prior to reductive elimination.[16] LiHMDS is useful for substrates with protic functional groups.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L-X oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)L(NR¹R²) deprotonation->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 product Ar-NR¹R² reductive_elim->product sub1 Ar-X sub2 HNR¹R²

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of Ethyl 1H-4-Amino-indazole-4-carboxylate Derivatives

This protocol describes the amination of a 4-iodo-1H-indazole derivative, a common precursor for accessing the 4-aminoindazole scaffold.[14]

  • Reagent Preparation: In a glovebox or under a stream of argon, add the 4-iodo-1-(protected)-1H-indazole-4-carboxylate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and the appropriate phosphine ligand (e.g., Xantphos, 0.04 equiv) to a flame-dried Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then add the amine (1.2 equiv).

  • Base Addition: Finally, add the base (e.g., cesium carbonate, Cs₂CO₃, or sodium tert-butoxide, NaOt-Bu, 2.0 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[14]

  • Monitoring: Follow the reaction's progress via LC-MS. Reactions are typically complete within 4-24 hours.[14]

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Heck & Sonogashira Couplings: Introducing Vinyl and Alkynyl Moieties

The Heck and Sonogashira reactions are indispensable for installing C(sp²) and C(sp) hybridized carbon atoms, respectively, onto the indazole core. These functional groups are valuable for further synthetic transformations or as structural components in their own right.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[17][18]

  • Core Components: The reaction requires a Pd(0) source (often generated in situ from Pd(OAc)₂), a phosphine ligand (or can be ligandless in some cases), and a base (typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃).[18]

  • Mechanism Insight: The key steps are oxidative addition, migratory insertion of the alkene (carbopalladation), followed by β-hydride elimination to release the product and a palladium-hydride species, which is then neutralized by the base to regenerate the Pd(0) catalyst.[19]

Sonogashira Coupling

The Sonogashira reaction couples an aryl halide with a terminal alkyne, providing direct access to aryl alkynes.[20][21]

  • Core Components: This reaction uniquely employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). An amine base (like Et₃N or diisopropylamine) serves as both the base and often as the solvent.[20][22]

  • Mechanism Insight: The palladium cycle is similar to other cross-couplings. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the Pd(II)-aryl complex.[20] Copper-free versions have also been developed to avoid potential issues with copper contamination.

General Protocol Outline: Heck & Sonogashira Reactions
  • Setup: Combine the halo-indazole (1.0 equiv), Pd catalyst (1-5 mol%), and ligand (if needed) in a Schlenk flask under an inert atmosphere. For Sonogashira, also add the CuI co-catalyst (2-10 mol%).

  • Reagents: Add the anhydrous, degassed solvent and the amine base. Then, add the alkene (1.2-2.0 equiv for Heck) or terminal alkyne (1.2-1.5 equiv for Sonogashira).

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to >100 °C) until the starting material is consumed.

  • Work-up & Purification: Perform an extractive work-up to remove the base and salts, followed by purification via column chromatography.

Advanced Strategy: C-H Activation

Direct C-H activation is a cutting-edge strategy that bypasses the need for pre-functionalized halo-indazoles.[23][24] This atom-economical approach allows for the direct coupling of a C-H bond with a reaction partner. For indazoles, palladium-catalyzed C-H functionalization has been reported at various positions, including C3 and C7.[8][25][26]

  • Key Principles: These reactions often require a directing group on the indazole nitrogen to position the palladium catalyst near the target C-H bond. An oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is typically needed to facilitate the C-H activation step and regenerate the active catalytic species.[8][27] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base or an internal ligand.[28] While protocols are highly specific to the desired transformation, this field represents the future of efficient and sustainable synthesis of complex indazole derivatives.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole scaffold, enabling the synthesis of diverse molecular architectures for drug discovery. By understanding the fundamental mechanisms and the roles of each reaction component, researchers can effectively apply and optimize these powerful transformations. The protocols and insights provided herein for reactions like the Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings serve as a robust starting point for the strategic derivatization of Ethyl 1H-indazole-4-carboxylate and related building blocks, paving the way for the next generation of indazole-based therapeutics.

References

  • Jahagirdar, V., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25963-25976. Available from: [Link]

  • Reddy, G. S., et al. (2018). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 83(21), 13337–13348. Available from: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Tale, R. H. (2012). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Drug Design and Discovery, 3(2). Available from: [Link]

  • Suga, S. (2005). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 125(8), 625-36. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES, 99(1), 99-113. Available from: [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(19), 4599. Available from: [Link]

  • Akhtar, M. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 407-422. Available from: [Link]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available from: [Link]

  • Suga, S. (2005). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi. Available from: [Link]

  • Guillaumet, G., et al. (2013). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. Request PDF. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2005(12), 1897-1900. Available from: [Link]

  • Various Authors. (2010). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Request PDF. Available from: [Link]

  • Beletskaya, I. P., et al. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(23), 3687–3689. Available from: [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8498-8511. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF. Available from: [Link]

  • Wikipedia. Heck reaction. Wikipedia. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available from: [Link]

  • Majer, P. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 27(19), 6667. Available from: [Link]

  • Guillaumet, G., et al. (2009). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. Available from: [Link]

  • IJCRT. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts. Available from: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. Available from: [Link]

  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(6), 3939. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sreenivas, B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available from: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 28(14), 5344. Available from: [Link]

  • Yu, J.-Q. (2019). Enantioselective C-H Activation with Bifunctional Ligands: From Curiosity to Industrialization. ACS. Available from: [Link]

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  • Davies, D. L., Macgregor, S. A., & McMullin, C. L. (2017). Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Accounts of Chemical Research, 50(7), 1709-1718. Available from: [Link]

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Application

Application Note &amp; Protocol: High-Efficiency Saponification of Ethyl 1H-indazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the hydrolysis of Ethyl 1H-indazole-4-carboxylate, a critical intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the hydrolysis of Ethyl 1H-indazole-4-carboxylate, a critical intermediate in pharmaceutical synthesis. We will delve into the mechanistic principles underpinning the reaction, present a detailed, field-tested laboratory protocol, and offer insights into process optimization and product characterization. Our approach prioritizes scientific integrity, ensuring that the described protocol is both robust and reproducible.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Compounds bearing this heterocyclic system exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and potent anti-tumor effects.[2] Ethyl 1H-indazole-4-carboxylate (CAS No. 885279-45-8) serves as a key building block in the synthesis of these complex molecules, particularly in the development of novel anti-cancer and anti-inflammatory drugs.[3][4]

The conversion of this ester to its corresponding carboxylic acid, 1H-indazole-4-carboxylic acid (CAS No. 677306-38-6), is a fundamental transformation that enables further synthetic modifications, such as amide bond formation.[4][5] This application note details an efficient and reliable base-catalyzed hydrolysis (saponification) protocol for this conversion, designed for high yield and purity.

Mechanistic Rationale: Choosing the Right Hydrolysis Pathway

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol.[6][7] This transformation can be achieved under either acidic or basic conditions, with each pathway possessing distinct mechanistic features and practical implications.

Acid-Catalyzed Hydrolysis

This method employs a dilute mineral acid (e.g., H₂SO₄ or HCl) as a catalyst.[7][8] The reaction begins with the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[9][10] This activation allows for a nucleophilic attack by a water molecule. A key feature of acid-catalyzed hydrolysis is its reversibility; it exists in equilibrium with the Fischer esterification reaction.[8][11] To drive the reaction to completion, a large excess of water is required, which can complicate product isolation and purification.[12][13]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, utilizes a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[7][14] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[14][15] This intermediate then collapses, eliminating an alkoxide ion as the leaving group.[16]

Crucially, the carboxylic acid formed in this step is immediately deprotonated by the strong base present in the reaction mixture to form a carboxylate salt.[11][14] This final acid-base reaction is essentially irreversible and effectively drives the hydrolysis to completion.[6][7]

Protocol Justification: For the hydrolysis of Ethyl 1H-indazole-4-carboxylate, we have selected the base-catalyzed pathway. Its key advantages—irreversibility leading to higher conversion rates and often simpler product isolation via precipitation—make it the preferred method for preparative-scale synthesis.[7][16]

Materials & Equipment

Reagent & Material Summary
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
Ethyl 1H-indazole-4-carboxylateC₁₀H₁₀N₂O₂190.20885279-45-8Starting material, yellow solid.[3][17]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Reagent-grade pellets or solution.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Reaction solvent.
Deionized WaterH₂O18.027732-18-5Used for solutions and washing.
Hydrochloric Acid (HCl), 2MHCl36.467647-01-0For acidification during workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For Thin-Layer Chromatography (TLC).
HexaneC₆H₁₄86.18110-54-3For Thin-Layer Chromatography (TLC).
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9For drying organic layers (if needed).
Required Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Separatory funnel (if extraction is necessary)

  • Büchner funnel and vacuum flask for filtration

  • pH indicator strips or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

Detailed Experimental Protocol

This protocol is designed for a representative 5.0 g scale. Reagent quantities can be scaled proportionally.

Step 1: Reaction Setup
  • Place Ethyl 1H-indazole-4-carboxylate (5.0 g, 26.3 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add ethanol (40 mL) and deionized water (20 mL) to the flask. Stir the mixture to form a suspension.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.1 g, 52.6 mmol, 2.0 equivalents) in 10 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

  • Add the NaOH solution to the flask containing the ester suspension.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Step 2: Saponification Reaction
  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. The initial suspension should gradually become a clear, homogeneous solution as the reaction progresses.

Step 3: Reaction Monitoring
  • Periodically monitor the reaction's progress by TLC. Prepare an eluent system of 1:1 Hexane:Ethyl Acetate.

  • Spot the starting material (a dilute solution of Ethyl 1H-indazole-4-carboxylate in EtOAc) and a sample from the reaction mixture on a TLC plate.

  • The reaction is complete upon the disappearance of the starting material spot (Rf ≈ 0.5-0.6) and the appearance of a new, more polar spot corresponding to the carboxylate salt at the baseline (Rf ≈ 0).

Step 4: Workup and Product Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately half using a rotary evaporator to remove most of the ethanol.

  • Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.

  • While stirring, slowly and carefully add 2M hydrochloric acid dropwise to the solution. The product, 1H-indazole-4-carboxylic acid, will begin to precipitate as a solid.

  • Continue adding HCl until the pH of the solution is approximately 1-2, as verified with a pH strip or meter.

  • Stir the resulting thick suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual inorganic salts.

  • Dry the product under vacuum or in a desiccator to a constant weight.

Step 5: Product Characterization

The final product, 1H-indazole-4-carboxylic acid, should be a solid.

  • Expected Yield: 85-95%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 288-293 °C.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the complete procedural flow from starting material to the final, purified product.

Hydrolysis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Saponification cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Combine Ester, EtOH, H₂O in Round-Bottom Flask B Prepare Aqueous NaOH Solution A->B C Add NaOH to Flask & Attach Reflux Condenser B->C D Heat to Reflux (80-85°C, 2-4h) C->D E Monitor by TLC for Ester Disappearance D->E F Cool to RT & Remove EtOH E->F G Acidify with 2M HCl to pH 1-2 (Precipitation) F->G H Collect Solid by Vacuum Filtration G->H I Wash with Cold H₂O H->I J Dry Product I->J K 1H-indazole-4-carboxylic acid J->K L Verify by MP, NMR, MS K->L

Caption: Workflow for the Saponification of Ethyl 1H-indazole-4-carboxylate.

Safety & Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes skin irritation and serious eye damage. May cause respiratory irritation.[19][20]

  • Ethyl 1H-indazole-4-carboxylate & 1H-indazole-4-carboxylic acid: The product is harmful if swallowed and causes skin and serious eye irritation.[21] Avoid inhalation of dust and direct contact with skin and eyes.[18][19]

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and high-yielding protocol for the base-catalyzed hydrolysis of Ethyl 1H-indazole-4-carboxylate. The choice of saponification is justified by its irreversible nature, which ensures complete conversion of the starting material. By following this detailed procedure, researchers can reliably produce high-purity 1H-indazole-4-carboxylic acid, a vital intermediate for the synthesis of advanced pharmaceutical compounds.

References

  • Mechanism of ester hydrolysis. (2019). YouTube. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]

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  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Available at: [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Available at: [Link]

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). EC-UNDP. Available at: [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. Available at: [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Available at: [Link]

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  • 1H-Indazole-4-carboxylic acid. (n.d.). Georganics. Available at: [Link]

  • Ester hydrolysis rate: Topics. (n.d.). Science.gov. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Available at: [Link]

  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 3-[5-(Substituted Phenyl)-[9][11] Oxadiazol-2-yl]-1H-Indazole. (2019). Taylor & Francis Online. Available at: [Link]

  • Ethyl 1H-indazole-5-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • 1H-Indazole-3-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Imidazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

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Sources

Method

Application Notes and Protocols: Ethyl 1H-indazole-4-carboxylate in Flow Chemistry

Abstract The indazole scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2] Ethyl 1H-indazole-4-carboxylate, in particular, is a versatile buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2] Ethyl 1H-indazole-4-carboxylate, in particular, is a versatile building block for developing novel anti-inflammatory and anti-cancer drugs.[3] However, the synthesis and derivatization of such heterocycles using traditional batch chemistry are often hampered by challenges related to safety, scalability, and regioselectivity.[4] This technical guide details the application of continuous flow chemistry to overcome these limitations. We present validated protocols for the synthesis of the indazole core and its subsequent derivatization through photochemical transformation, demonstrating how flow technology enables enhanced control, improved safety, and superior scalability for researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The Significance of Ethyl 1H-indazole-4-carboxylate

Ethyl 1H-indazole-4-carboxylate is a highly valued intermediate in pharmaceutical and agrochemical research.[3] Its rigid bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. Derivatives of the indazole core are found in FDA-approved drugs such as Pazopanib, a multikinase inhibitor for treating renal cell carcinoma.[1] The ester functionality at the 4-position, combined with the two distinct nitrogen atoms (N-1 and N-2), offers multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery campaigns.[5]

The Flow Chemistry Paradigm

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, represents a paradigm shift from traditional batch processing.[6] This technology offers precise control over critical reaction parameters like temperature, pressure, and residence time.[4] By confining reactions to small-volume reactor coils or channels, flow chemistry provides vastly superior heat and mass transfer, which is critical for managing highly exothermic or rapid reactions. Furthermore, the small reactor volume at any given moment significantly mitigates the risks associated with hazardous reagents or unstable intermediates, such as diazonium salts, making it an inherently safer technology.[4] These advantages are particularly relevant to the synthesis of complex heterocycles like indazoles, leading to cleaner reaction profiles, higher yields, and simplified scalability.[4][6]

Synthesis of the Indazole Core in Continuous Flow

The de novo synthesis of the indazole ring system often involves energetic intermediates or harsh conditions that are difficult to manage at scale in batch reactors. Continuous flow provides a robust and safe alternative for producing the core scaffold on demand.

Rationale for Flow Synthesis

The synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines is a powerful method that can be significantly enhanced using a flow reactor. The reaction typically requires elevated temperatures, and a flow setup ensures uniform heating and precise temperature control, preventing the formation of thermal degradation byproducts. The ability to operate safely at temperatures and pressures above the solvent's boiling point (superheating) dramatically accelerates reaction rates, reducing residence times from hours to minutes.[4]

Protocol 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines

This protocol describes a general and versatile one-step synthesis of substituted 1H-indazoles in a continuous flow reactor, adapted from established methodologies.[4] This approach allows for the rapid and safe production of multi-gram quantities of diverse indazole derivatives.

Experimental Protocol:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde derivative in dimethylacetamide (DMA).

    • Solution B: Prepare a solution of methylhydrazine (1.2 M) and N,N-Diisopropylethylamine (DIPEA) (1.05 M) in DMA.

  • System Setup:

    • Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator (BPR).

    • For initial studies, a 10 mL PFA or stainless steel reactor coil is recommended.

    • Set the BPR to 10-15 bar to maintain the solvent in the liquid phase at elevated temperatures.

  • Reaction Execution:

    • Set the reactor temperature to 150 °C.

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil. This corresponds to a 10-minute residence time in a 10 mL reactor.

    • Allow the system to stabilize by running the reaction for at least three reactor volumes before collecting the product stream.

  • Work-up and Purification:

    • Collect the reactor output into a flask containing water.

    • Extract the resulting aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the desired 1H-indazole.[4]

G cluster_pumps Reagent Delivery PumpA Pump A (2-Fluorobenzaldehyde) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Hydrazine/Base) PumpB->Mixer Reactor Heated Reactor Coil (10 mL, 150 °C) Mixer->Reactor BPR Back-Pressure Regulator (15 bar) Reactor->BPR Collection Product Collection & Work-up BPR->Collection

Caption: Workflow for the one-step continuous flow synthesis of 1H-indazoles.

Data Summary: Representative Reaction Parameters

SubstrateTemperature (°C)Residence Time (min)Pressure (bar)Yield (%)
2-Fluorobenzaldehyde1501015>85
2-Fluoro-5-nitrobenzaldehyde1501015>90
2,6-Difluorobenzaldehyde1601515>80

Note: Data is representative and optimal conditions may vary based on the specific substrate and flow system.[4]

Derivatization of Indazoles in Flow

Flow chemistry is not only advantageous for scaffold synthesis but also for subsequent functionalization, offering unique solutions for challenges like regioselectivity and photochemical transformations.

Photochemical Transformations: Skeletal Editing in Flow

The photochemical rearrangement of indazoles to benzimidazoles is a powerful "skeletal editing" tool for late-stage diversification of molecular scaffolds.[7] In batch, such reactions suffer from poor yields and narrow substrate scope due to inefficient and non-uniform light penetration.[8] Flow photochemistry overcomes this by passing the reaction stream through narrow-bore tubing wrapped around a light source, ensuring that all molecules receive uniform irradiation. This results in higher yields, shorter reaction times, and dramatically improved scalability.[7][9]

Protocol 2: Continuous Phototransposition of N-Alkyl Indazoles

This protocol details the conversion of N2-derivatized indazoles into benzimidazoles using a continuous flow photochemical reactor, based on work by Sarpong, Yeung, and co-workers.[7][8] This method provides high-yielding access to a different heterocyclic core while retaining the overall molecular shape.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a solution of the N2-alkylated indazole substrate (e.g., an N-alkylated derivative of Ethyl 1H-indazole-4-carboxylate) in a suitable solvent like acetonitrile at a concentration of 0.01–0.1 M. The optimal concentration may need to be determined empirically, as higher concentrations can sometimes decrease photochemical efficiency.[7]

  • System Setup:

    • Assemble a flow system comprising a pump, a photochemical reactor (e.g., Vapourtec UV-150 or similar), a BPR, and a collection vessel.

    • The reactor should be equipped with a UVB (e.g., 310 nm) or UVA (e.g., 365 nm) light source, depending on the substrate's absorbance profile.[8]

    • Use transparent FEP or PFA tubing for the reactor coil to maximize light transmission.

  • Reaction Execution:

    • Pump the substrate solution through the photochemical reactor at a flow rate calculated to achieve the desired residence time (typically 15-60 minutes).

    • The reaction is typically run at or near room temperature.

    • Collect the output after the system has reached a steady state.

  • Work-up and Purification:

    • The solvent is removed from the collected product stream under reduced pressure.

    • The resulting crude material is purified by standard techniques such as column chromatography to isolate the pure benzimidazole product.

G Reagent Reagent Reservoir (N-Alkyl Indazole in MeCN) Pump HPLC Pump Reagent->Pump Photoreactor UV Photochemical Reactor (e.g., UVB Lamp) Pump->Photoreactor BPR Back-Pressure Regulator Photoreactor->BPR Collection Product Collection & Purification BPR->Collection

Caption: Experimental setup for continuous photochemical transposition.

Data Summary: Phototransposition Reaction

Substrate PositionWavelengthResidence Time (min)Concentration (M)Yield (%)Reference
N2-isopropylUVB (310 nm)300.0198[7][8]
N2-tert-butylUVB (310 nm)300.0195[7][8]
N2-cyclohexylUVB (310 nm)600.0191[7][8]

Conclusion and Future Outlook

The application of continuous flow chemistry to the synthesis and derivatization of Ethyl 1H-indazole-4-carboxylate and related structures offers significant advantages in safety, efficiency, and scalability.[4] The protocols detailed herein provide a practical framework for researchers to leverage flow technology to accelerate their research and development programs. The precise control afforded by flow reactors enables access to a wide array of functionalized indazoles that are challenging to produce using conventional methods.

The future of this field lies in the integration of multi-step syntheses into a single, seamless flow system. By coupling reaction modules with in-line purification and real-time analytical tools (e.g., IR, NMR, MS), it is possible to create fully automated platforms for the on-demand synthesis of complex molecules, transforming the landscape of modern drug discovery and chemical manufacturing.[10]

References

  • Ley, S. V., et al. (2015). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Retrieved from [Link]

  • Vapourtec. (2025). Indazole to Benzimidazole Phototransposition in Continuous Flow. Retrieved from [Link]

  • Yeung, C. S., et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Retrieved from [Link]

  • Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Novel Pharmaceutical Building Blocks: Methyl 1H-indazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF. Retrieved from [Link]

  • Tomma, J. H., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Dono, R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Retrieved from [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Shi, F., & Larock, R. C. (2009). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. Retrieved from [Link]

  • Zhang, D., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. Retrieved from [Link]

  • Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, B., et al. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gyarmati, B., et al. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules. Retrieved from [Link]

  • de la Cruz, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • Nickels, S. L., et al. (2025). EDA photochemistry using continuous flow. Journal of Flow Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Methyl 1H-indazole-4-carboxylate in Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Hone, C. A., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Flow Chemistry: The Direct Production of Drug Metabolites. Retrieved from [Link]

  • ResearchGate. (2022). The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Teperature. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Perry, J. P., & Slater, A. G. (2022). Quid Pro Flow. Journal of the American Chemical Society. Retrieved from [Link]

  • Gutmann, B., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of Ethyl 1H-indazole-4-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Indazole Scaffolds in Modern Drug Discovery The indazole nucleus is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Indazole Scaffolds in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurological disorders.[1][2][3] Molecules such as Axitinib and Niraparib are testaments to the clinical significance of this heterocyclic system.[4] Ethyl 1H-indazole-4-carboxylate, in particular, serves as a versatile and critical building block for the elaboration of more complex, biologically active molecules.[5]

However, transitioning from bench-scale discovery synthesis to a robust, scalable process suitable for producing kilogram quantities presents significant challenges. Issues of safety, regioselectivity, impurity profiles, and cost-effectiveness become paramount. This guide provides a detailed examination of proven strategies for the scale-up synthesis of Ethyl 1H-indazole-4-carboxylate, focusing on both traditional batch processing and modern continuous flow methodologies. We will delve into the causality behind procedural choices, offering a framework for developing a self-validating and efficient manufacturing process.

Part 1: Foundational Synthetic Strategies for the Indazole Core

The construction of the indazole ring system can be approached through several synthetic routes. The selection of a specific pathway for scale-up depends critically on factors like starting material availability, reagent safety, and the desired substitution pattern. A common and effective strategy involves the cyclization of ortho-substituted phenyl derivatives. For the synthesis of the title compound, a particularly relevant method begins with a suitably substituted o-toluidine derivative.

A generalized workflow for this transformation is depicted below. This multi-step process is designed to control the introduction of functional groups, leading to the desired carboxylate product with high fidelity.

G SM Substituted o-Toluidine INT1 Diazonium Salt Intermediate SM->INT1 Diazotization INT2 Cyclized Indazole Precursor INT1->INT2 Intramolecular Cyclization FP Ethyl 1H-indazole-4-carboxylate INT2->FP Esterification & Final Processing

Caption: High-level workflow for indazole synthesis.

Part 2: Detailed Protocol for Scalable Batch Synthesis

This protocol details a robust, multi-step batch synthesis that has been optimized for safety and yield on a larger scale. The chosen route avoids the use of highly energetic intermediates like azides where possible, opting for a controlled diazotization and cyclization pathway.

Protocol 2.1: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

The initial step involves the nitration of ethyl 2-methylbenzoate. Controlling the temperature during this exothermic reaction is critical to prevent the formation of undesired regioisomers and ensure process safety.

Materials and Equipment:

  • Jacketed glass reactor (10 L) with overhead stirring, temperature probe, and addition funnel

  • Ethyl 2-methylbenzoate (Starting Material)

  • Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Ice/water bath or chiller

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Charge the jacketed reactor with sulfuric acid (3.0 L) and cool the contents to 0-5 °C using the chiller.

  • Slowly add Ethyl 2-methylbenzoate (1.0 kg, 6.09 mol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding nitric acid (0.42 L, 6.70 mol) to sulfuric acid (1.0 L) in a separate vessel, pre-cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor reaction completion via HPLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice (10 kg).

  • Extract the aqueous slurry with DCM (3 x 2 L).

  • Combine the organic layers and wash sequentially with water (2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization from ethanol/water.

Protocol 2.2: Reductive Cyclization to Ethyl 1H-indazole-4-carboxylate

This key step involves the reduction of the nitro group followed by an in-situ cyclization to form the indazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation at scale.

Materials and Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethyl 2-methyl-3-nitrobenzoate (from previous step)

  • Ethanol (anhydrous)

  • Sodium Nitrite

  • Hydrochloric Acid (concentrated)

  • Celite® for filtration

Procedure:

  • Charge the hydrogenation reactor with a slurry of Ethyl 2-methyl-3-nitrobenzoate (1.0 kg, 4.78 mol) and ethanol (5 L).

  • Carefully add 10% Pd/C (50 g, wet basis) under a nitrogen atmosphere.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Heat the mixture to 50 °C and stir vigorously. Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • After completion (monitored by HPLC), cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (2 x 500 mL).

  • Cool the combined filtrate to 0-5 °C in an appropriately sized vessel.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (363 g, 5.26 mol in 1 L water) dropwise, keeping the temperature below 5 °C.

  • After the addition, stir for 30 minutes, then slowly add concentrated HCl until the pH is ~2-3.

  • Stir for an additional 1-2 hours at 0-5 °C, allowing the cyclization to complete.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford Ethyl 1H-indazole-4-carboxylate.[6]

Part 3: Continuous Flow Synthesis - A Modern Approach to Scale-Up

Flow chemistry offers significant advantages for the synthesis of heterocycles, including superior heat and mass transfer, precise control over reaction parameters, and inherently safer operation due to the small reaction volumes at any given time.[7][8][9] This is particularly beneficial for managing exothermic reactions or handling unstable intermediates.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Control PumpA Pump A Reagent A Solution TMixer T-Mixer PumpA:f1->TMixer PumpB Pump B Reagent B Solution PumpB:f1->TMixer Reactor Heated Reactor Coil (Controlled Residence Time) TMixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a typical flow chemistry setup.

Protocol 3.1: One-Step Flow Synthesis from o-Fluorobenzaldehyde Derivative

This protocol describes a versatile one-step synthesis of substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines.[8]

Materials and Reagents:

  • Solution A: Ethyl 2-fluoro-3-formylbenzoate (1.0 M) in Dimethylacetamide (DMA).

  • Solution B: Hydrazine hydrate (1.2 M) in DMA.

  • System: A commercial flow reactor (e.g., Vapourtec R-Series) equipped with two pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL stainless steel or PFA). A back-pressure regulator (BPR) is required.

Procedure:

  • Prime the entire system with DMA solvent.

  • Set the reactor coil temperature to 150 °C and the BPR to 10 bar (~145 psi).

  • Set Pump A (Solution A) and Pump B (Solution B) to equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor.

  • Begin pumping the reagent solutions through the system. The streams will combine in the T-mixer and enter the heated reactor coil.

  • After an initial equilibration period (typically 2-3 residence times), begin collecting the product stream exiting the BPR.

  • The collected reaction mixture is then processed in a batch-wise manner: dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization.

Part 4: Critical Process Parameters and Optimization

Successful scale-up hinges on the identification and control of Critical Process Parameters (CPPs).

ParameterBatch Synthesis ConsiderationFlow Synthesis Consideration
Temperature Control Crucial for exothermic steps (nitration, diazotization). A jacketed reactor with an efficient chiller is non-negotiable. Hot spots can lead to side products and safety hazards.Superior heat exchange due to high surface-area-to-volume ratio. Allows for operation at higher temperatures safely, often accelerating reactions.[7]
Mixing/Mass Transfer Impeller design and agitation speed are critical to ensure homogeneity, especially in slurry reactions (e.g., hydrogenation). Poor mixing can lead to localized concentration gradients and incomplete reactions.Diffusion-based mixing in micro-channels is highly efficient. Static mixers can be incorporated to handle more challenging mixing requirements.
Reagent Addition Rate Controlled addition via a pump or pressure-equalizing dropping funnel is essential to manage exotherms and maintain optimal stoichiometry.Precisely controlled by HPLC-grade pumps, allowing for fine-tuning of stoichiometry and residence time.
Purification Column chromatography is not viable for large quantities. The focus must shift to developing a robust crystallization protocol. This involves screening various solvent/anti-solvent systems to maximize yield and purity.[10][11]Work-up is typically performed batch-wise post-collection. However, in-line liquid-liquid extraction and crystallization modules are emerging for fully continuous processes.
Process Analytical Technology (PAT) for Real-Time Control

To ensure batch-to-batch consistency and build quality into the product, PAT implementation is highly recommended.[12][13] This involves using in-line or on-line analytical tools to monitor CPPs and Critical Quality Attributes (CQAs) in real time.[14][15]

  • FTIR/Raman Spectroscopy: In-line probes can monitor the concentration of key reactants and products, allowing for precise determination of reaction endpoints without the need for sampling and offline analysis.

  • Particle Size Analysis: During crystallization, in-line probes can monitor crystal growth, ensuring a consistent particle size distribution, which is crucial for filtration, drying, and downstream formulation.

Part 5: Safety and Handling at Scale

Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment is mandatory.

  • Diazonium Intermediates: While the described protocol is optimized for control, diazonium salts are potentially explosive, especially if isolated or allowed to dry. Always handle them in solution at low temperatures.

  • Catalytic Hydrogenation: Hydrogen is highly flammable. The reactor must be properly grounded and operated in a well-ventilated area, free from ignition sources. The palladium catalyst is pyrophoric when dry and must be handled with care, typically as a wet paste.[16][17]

  • Reagents: Concentrated acids (sulfuric, nitric) are highly corrosive. Hydrazine is toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and lab coats, and work within a fume hood or ventilated enclosure.

  • Thermal Runaway: For exothermic reactions, a safety review should calculate the maximum temperature of the synthetic reaction (MTSR) to ensure it can be controlled by the available cooling capacity.

References

  • Vertex AI Search. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Benchchem. (2025). Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles.
  • ResearchGate. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF.
  • ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Organic Process Research & Development.
  • ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Organic Process Research & Development.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ChemRxiv. (2020). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
  • ChemRxiv. (2020). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety.
  • EJBPS. (n.d.). A BRIEF REVIEW ON PROCESS ANALYTICAL TECHNOLOGY.
  • American Pharmaceutical Review. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry.
  • Wikipedia. (n.d.). Process analytical technology.
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2024). Process analytical technology in Downstream-Processing of Drug Substances- A review.
  • BioPharm International. (2022). Perspectives on Process Analytical Technology.
  • Chem-Impex. (n.d.). Ethyl 1H-indazole-4-carboxylate.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). Crystallization Induced Dynamic Resolution of Ethyl Thiazolidine-2-Carboxylate.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in Ethyl 1H-indazole-4-carboxylate for Drug Discovery

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 1H-indazole-4-carboxylate is a key building block that offers a strategic ent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 1H-indazole-4-carboxylate is a key building block that offers a strategic entry point for generating diverse compound libraries through modification of its C4-position ester group.[3] This guide provides a comprehensive overview and detailed protocols for the derivatization of this moiety, focusing on scientifically robust methods for hydrolysis, amide bond formation, and direct reduction. The protocols are designed for researchers in drug development, offering insights into experimental design, reagent selection, and reaction optimization to accelerate the discovery of novel indazole-based therapeutics.

Strategic Overview: Accessing the Carboxylic Acid Functionality

The primary target for derivatization, the C4-carboxyl group, is initially present as an ethyl ester in the starting material, Ethyl 1H-indazole-4-carboxylate. This presents two primary strategic pathways for derivatization, each with distinct advantages:

  • Pathway A: Hydrolysis to the Carboxylic Acid. Saponification of the ethyl ester yields the free 1H-indazole-4-carboxylic acid. This intermediate is a versatile substrate for a wide array of subsequent reactions, most notably amide bond formation using standard peptide coupling conditions. This two-step approach is often preferred for its mild conditions and broad substrate scope.

  • Pathway B: Direct Conversion of the Ester. The ethyl ester can be directly converted into other functional groups without proceeding through the carboxylic acid intermediate. This includes direct aminolysis to form amides or reduction to yield the primary alcohol, (1H-indazol-4-yl)methanol. These methods can be more atom-economical but may require more forcing conditions.

G cluster_0 Pathway A: Via Carboxylic Acid Intermediate cluster_1 Pathway B: Direct Ester Conversion start Ethyl 1H-indazole-4-carboxylate hydrolysis Protocol 1: Saponification (Base-Mediated Hydrolysis) start->hydrolysis aminolysis Direct Aminolysis start->aminolysis reduction Protocol 3: Reduction (e.g., LiAlH4) start->reduction acid 1H-Indazole-4-carboxylic Acid hydrolysis->acid Yields amide_coupling Protocol 2: Amide Coupling (e.g., HATU, EDC/HOBt) acid->amide_coupling Substrate for amides_from_acid Diverse Amide Library amide_coupling->amides_from_acid amides_from_ester Amides aminolysis->amides_from_ester alcohol (1H-Indazol-4-yl)methanol reduction->alcohol

Figure 1. High-level strategic workflow for derivatization.

Protocol 1: Saponification of Ethyl 1H-indazole-4-carboxylate

Introduction: The conversion of the ethyl ester to the corresponding carboxylic acid is the foundational step for many subsequent derivatizations. Basic hydrolysis (saponification) is a reliable and high-yielding method to achieve this transformation.[4] The choice of base (e.g., NaOH, KOH, or LiOH) is critical; LiOH is often preferred due to the high solubility of lithium carboxylates in mixed aqueous-organic solvent systems, which can facilitate reaction completion.

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask, dissolve Ethyl 1H-indazole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–3.0 eq.) to the stirred solution at room temperature. The excess base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up & Acidification:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and perform an optional wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl until the pH is approximately 2-3. The product, 1H-indazole-4-carboxylic acid, will precipitate out of the solution as a solid.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield 1H-indazole-4-carboxylic acid, which is often pure enough for subsequent steps without further purification.

Data Summary Table:

Parameter Recommended Condition Causality/Justification
Base LiOH·H₂O High solubility of intermediates, drives reaction to completion.
Solvent System THF/H₂O Co-solvent system ensures solubility of both the organic ester and the inorganic base.
Equivalents of Base 1.5–3.0 eq. A stoichiometric excess is used to ensure complete hydrolysis.
Temperature Room Temperature Sufficient for saponification; avoids potential side reactions like decarboxylation.

| Work-up pH | ~2–3 | Ensures complete protonation of the carboxylate salt to precipitate the neutral carboxylic acid. |

Protocol 2: Amide Bond Formation from 1H-Indazole-4-carboxylic Acid

Introduction: Amide coupling is one of the most important reactions in medicinal chemistry.[5] Converting the 1H-indazole-4-carboxylic acid to a diverse range of amides allows for extensive exploration of the structure-activity relationship (SAR). Modern coupling reagents provide mild, efficient, and reliable methods for this transformation. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) is a classic and effective choice.[6][7] HATU is another powerful, albeit more expensive, alternative.

Experimental Protocol (Using EDC/HOBt):

G start Start: Dissolve Acid, Amine, HOBt in DMF add_base Add Base (DIPEA/TEA) Stir for 10-15 min start->add_base add_edc Add EDC·HCl (portion-wise) Maintain at RT add_base->add_edc Activates Carboxyl Group react Stir at Room Temperature (Monitor by TLC/LC-MS) add_edc->react workup Aqueous Work-up: Pour into water, extract with EtOAc/DCM react->workup Reaction Complete wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash purify Dry, Concentrate, and Purify (Chromatography) wash->purify end Final Product: 1H-Indazole-4-carboxamide Derivative purify->end

Figure 2. Step-by-step workflow for EDC/HOBt mediated amide coupling.

  • Reagent Setup: To a solution of 1H-indazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add the desired primary or secondary amine (1.0–1.2 eq.) and HOBt (1.2 eq.).[7]

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes. The base neutralizes the HCl salt of EDC and the HOBt acidic proton, maintaining a favorable reaction pH.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[7]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt: Acts as a catalyst and acyl-transfer agent. It reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization (for chiral acids) and reacts cleanly with the amine.

  • DIPEA/TEA: An organic base required to neutralize acidic components and ensure the free amine is available for nucleophilic attack.

Protocol 3: Reduction of Ethyl Ester to Primary Alcohol

Introduction: Reduction of the ester functionality to a primary alcohol, (1H-indazol-4-yl)methanol, provides another avenue for derivatization, for example, through subsequent etherification or oxidation to the aldehyde. This transformation requires a powerful reducing agent, as esters are significantly less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion.[8][9] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[9]

Experimental Protocol:

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of LiAlH₄ (1.5–2.0 eq.) in an anhydrous ether solvent, such as THF or diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Ethyl 1H-indazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Quenching (Fieser Work-up):

    • CRITICAL STEP: Quenching a LiAlH₄ reaction must be done with extreme caution due to the vigorous evolution of hydrogen gas.

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and sequentially add:

      • 'X' mL of water (where X = grams of LiAlH₄ used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • Stir the resulting mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Isolation & Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude alcohol can be purified by flash column chromatography if necessary.

Safety & Mechanistic Considerations:

  • Safety: LiAlH₄ reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and generates flammable hydrogen gas; it must be performed slowly and in a well-ventilated fume hood.

  • Mechanism: The reduction proceeds via two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride addition to form the primary alcohol.[8]

References

  • Title: In the conversion of ester to secondary amide, which reagent or catalyst is needed? Source: Quora URL: [Link]

  • Title: Can I convert ester to amide in one step? Please suggest some good methods? Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1H-indazole-4-carboxamide derivatives 13a–e. Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Exploring Novel Pharmaceutical Building Blocks: Methyl 1H-indazole-4-carboxylate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Tin(II) amides: new reagents for the conversion of esters to amides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Amides Preparation and Reactions Summary Source: Chemistry Steps URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry - NIH URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules - MDPI URL: [Link]

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: Molecules - MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: 1H-indazole-3-carboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]

  • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Source: Technology Networks URL: [Link]

  • Title: How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Source: Protheragen URL: [Link]

  • Title: Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

  • Title: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: SpringerOpen URL: [Link]

  • Title: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine Source: Google Patents URL
  • Title: Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Source: J-GLOBAL URL: [Link]

  • Title: Alcohol synthesis by carboxyl compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of carboxylic acids by hydrolysis or deprotection Source: Organic Chemistry Portal URL: [Link]

  • Title: Carboxylic Acids to Alcohols Source: Chemistry Steps URL: [Link]

  • Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation Source: JACS Au URL: [Link]

  • Title: 4.5 Carboxylic acids and their derivatives Source: WJEC URL: [Link]

  • Title: How can we reduce carboxylic acid to secondary alcohol? Source: Quora URL: [Link]

  • Title: reduction of carboxylic acids Source: Chemguide URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 1H-indazole-4-carboxylate as a Foundational Scaffold for Novel Anti-Inflammatory Agents

Introduction: The Imperative for Advanced Anti-Inflammatory Therapeutics The inflammatory cascade is a complex biological response essential for host defense and tissue repair. However, dysregulation of this process unde...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Anti-Inflammatory Therapeutics

The inflammatory cascade is a complex biological response essential for host defense and tissue repair. However, dysregulation of this process underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, therapeutic intervention has relied heavily on nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is fraught with significant adverse effects, creating a persistent need for safer and more targeted anti-inflammatory agents.[1][2]

Nitrogen-containing heterocyclic compounds, particularly the indazole scaffold, have emerged as a "privileged structure" in medicinal chemistry.[3][4][5] This bicyclic system, composed of a fused benzene and pyrazole ring, is a core component of numerous clinically approved drugs, including the anti-inflammatory agent Benzydamine.[5][6][7] The thermodynamic stability of the 1H-indazole tautomer and its capacity for diverse functionalization make it an ideal foundation for drug discovery.[3][5]

This document provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 1H-indazole-4-carboxylate as a versatile starting material for the synthesis of a new generation of potent and selective anti-inflammatory agents.

Ethyl 1H-indazole-4-carboxylate: A Strategic Starting Point

Ethyl 1H-indazole-4-carboxylate (CAS: 885279-45-8) is a highly valuable building block for synthetic chemistry.[8] Its utility stems from two key structural features:

  • The Indazole Core : This moiety serves as the primary pharmacophore, pre-organized to interact with key biological targets in the inflammatory pathway.

  • The C4-Ethyl Ester : This functional group is a versatile chemical "handle." It can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a vast chemical space for modification, most commonly through amide bond formation.

Physicochemical Properties of Ethyl 1H-indazole-4-carboxylate:

PropertyValueSource
CAS Number 885279-45-8[8][9]
Molecular Formula C₁₀H₁₀N₂O₂[8][9][10]
Molecular Weight 190.20 g/mol [8][9]
Appearance Yellow solid[8]
Purity ≥ 97%[8][9]
Storage 0-8 °C[8]

Core Mechanism of Action: Targeting the Engines of Inflammation

Derivatives synthesized from the indazole scaffold exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a particular emphasis on the inducible COX-2 isoform.[1][11][12]

  • COX-2 Inhibition : In response to pro-inflammatory stimuli, COX-2 expression is upregulated and it catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a clinically validated strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

  • Cytokine and Free Radical Modulation : Beyond COX inhibition, some indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1][2] They may also contribute to an anti-inflammatory effect by scavenging free radicals.[1][2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins catalyzes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates PLA2->ArachidonicAcid releases IndazoleDerivative Indazole Derivative (from Ethyl 1H-indazole-4-carboxylate) IndazoleDerivative->COX2 INHIBITS

Caption: Mechanism of COX-2 inhibition by indazole derivatives.

General Synthetic Workflow and Protocols

The synthesis of a library of potential anti-inflammatory agents from Ethyl 1H-indazole-4-carboxylate typically follows a modular, multi-step approach. This allows for the systematic introduction of chemical diversity to explore structure-activity relationships (SAR).

G A Ethyl 1H-indazole- 4-carboxylate B Step 1: Hydrolysis (LiOH or NaOH) A->B C 1H-Indazole-4- carboxylic Acid B->C D Step 2: Amide Coupling (HATU/EDC, DIPEA) C->D F Final Indazole Amide Derivatives D->F E Diverse Amines (R-NH2) E->D G Biological Screening (COX-2 Assay, etc.) F->G

Caption: General synthetic workflow for creating indazole amide libraries.

Protocol 1: Saponification of Ethyl 1H-indazole-4-carboxylate

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, activating it for subsequent amide coupling.

Materials:

  • Ethyl 1H-indazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 1H-indazole-4-carboxylate (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, ~0.1 M concentration).

  • Reagent Addition: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.

    • Causality Note: Using a slight excess of base ensures the complete conversion of the ester. LiOH is often preferred for its high reactivity and minimal side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching & Acidification: Once complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF, MeOH).

  • Re-dissolve the remaining aqueous residue in water. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid product should form.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis, as the carboxylate salt is water-soluble while the protonated carboxylic acid is not.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1H-indazole-4-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize Final Derivatives

Objective: To couple the 1H-indazole-4-carboxylic acid with a diverse range of primary or secondary amines to generate the final compound library.

Materials:

  • 1H-indazole-4-carboxylic acid (from Protocol 1)

  • A selected amine (R-NH₂, 1.1 eq)

  • Coupling agent: HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • Organic base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄

  • Equipment for column chromatography (silica gel)

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the selected amine (1.1 eq), the coupling agent(s) (e.g., HATU, 1.2 eq), and the organic base (DIPEA, 3.0 eq).

    • Causality Note: Coupling agents like HATU or EDC/HOBt activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract three times with EtOAc.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole amide derivative.

    • Self-Validation: The final product's purity and identity must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: COX-2 Inhibition Assay

After synthesis and purification, the new compounds must be evaluated for their biological activity. A primary screen is typically an in vitro enzyme inhibition assay.

Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. A fluorometric substrate is used as a co-substrate in this reduction, which becomes oxidized to a highly fluorescent product. An inhibitor will reduce the rate of this fluorescence generation.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (co-factor)

  • Arachidonic acid (substrate)

  • Fluorometric substrate (e.g., ADHP)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission appropriate for the substrate)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Dilute the test compounds to various concentrations in assay buffer. Ensure the final DMSO concentration is low (<1%) in all wells.

  • Plate Setup: To the wells of a 96-well plate, add:

    • Assay Buffer

    • COX-2 Enzyme + Heme

    • Test compound or vehicle (DMSO for control wells)

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of Arachidonic Acid and the fluorometric substrate to all wells.

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetically over a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

Example Data Presentation:

Compound IDR-Group on AmideCOX-2 IC₅₀ (µM)In Vivo Paw Edema Inhibition (%) @ 10 mg/kg
IND-001 4-Fluorophenyl0.2568%
IND-002 3-Chlorophenyl0.5155%
IND-003 Cyclohexyl2.1032%
Celecoxib (Reference)0.0475%

Conclusion and Future Directions

Ethyl 1H-indazole-4-carboxylate is an exceptionally valuable and commercially available scaffold for the development of novel anti-inflammatory agents. The synthetic protocols outlined herein provide a robust and flexible platform for generating extensive libraries of indazole amides. The primary mechanism of these compounds is the targeted inhibition of the COX-2 enzyme, a clinically validated approach for treating inflammation.[13][14]

Future work should focus on exploring diverse amine substituents to optimize potency and selectivity, as well as investigating modifications at other positions of the indazole ring. Furthermore, promising lead compounds identified through in vitro screening must be advanced to in vivo models of inflammation and subsequent ADME/Tox profiling to fully assess their potential as clinical candidates.[15] The strategic combination of rational design, efficient synthesis, and rigorous biological evaluation will continue to unlock the therapeutic potential of the indazole core.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH . National Institutes of Health. [Link]

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed . National Center for Biotechnology Information. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH . National Institutes of Health. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids . ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI . MDPI. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives . Journal of Clinical and Diagnostic Research. [Link]

  • Indazole-based antiinflammatory and analgesic drugs . ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Indazole - Wikipedia . Wikipedia. [Link]

  • Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware - SciSpace . SciSpace. [Link]

  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate . ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Development of Anti-Cancer Drugs from Ethyl 1H-indazole-4-carboxylate

Introduction: The Indazole Scaffold as a Cornerstone in Oncology The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Oncology

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In the realm of oncology, this scaffold is particularly prominent, being a key component in several FDA-approved anti-cancer drugs, including the potent kinase inhibitors Axitinib and Pazopanib.[1][3] These agents have demonstrated the therapeutic potential of indazole derivatives in targeting critical signaling pathways that drive tumor growth and proliferation.

The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. Ethyl 1H-indazole-4-carboxylate, in particular, serves as a valuable and versatile starting material for the synthesis of a diverse library of potential anti-cancer agents. The ester and the indazole nitrogen atoms provide reactive handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 1H-indazole-4-carboxylate as a precursor for novel anti-cancer drug candidates. We will detail a plausible and robust synthetic pathway to a series of 1H-indazole-4-carboxamide derivatives, provide protocols for their biological evaluation, and discuss their potential mechanism of action as kinase inhibitors.

Synthetic Strategy: From a Simple Ester to Potent Bioactive Amides

The synthetic journey from Ethyl 1H-indazole-4-carboxylate to a library of biologically active amides involves a multi-step process. The following protocols are designed to be a self-validating system, with each step yielding a stable and characterizable intermediate. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Workflow

The proposed synthetic pathway commences with the bromination of the indazole core, followed by N-alkylation to introduce a group that can influence solubility and binding. Subsequent hydrolysis of the ethyl ester furnishes the key carboxylic acid intermediate, which is then coupled with a variety of amines to generate the final amide products.

G A Ethyl 1H-indazole-4-carboxylate B Ethyl 6-bromo-1H-indazole-4-carboxylate A->B Bromination C Ethyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate B->C N-Alkylation D 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid C->D Hydrolysis E 6-bromo-1-cyclopentyl-N-(aryl/alkyl)-1H-indazole-4-carboxamide (Final Products) D->E Amide Coupling

Caption: Synthetic workflow from Ethyl 1H-indazole-4-carboxylate.

Experimental Protocols

PART 1: Synthesis of the Core Intermediate: 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

Protocol 1.1: Bromination of Ethyl 1H-indazole-4-carboxylate

  • Rationale: Bromination at the 6-position of the indazole ring provides a handle for further modifications via cross-coupling reactions if desired, and has been shown to be a key feature in some potent kinase inhibitors.

  • Procedure:

    • Dissolve Ethyl 1H-indazole-4-carboxylate (1.0 eq.) in a suitable solvent such as acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield Ethyl 6-bromo-1H-indazole-4-carboxylate.

Protocol 1.2: N-Alkylation of Ethyl 6-bromo-1H-indazole-4-carboxylate

  • Rationale: N-alkylation of the indazole ring can significantly impact the compound's physical properties and its interaction with the target protein. The choice of the alkylating agent is a critical step in SAR exploration. Here, we use cyclopentyl bromide as a representative example.

  • Procedure:

    • To a solution of Ethyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add cyclopentyl bromide (1.2 eq.) to the mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate.

Protocol 1.3: Hydrolysis of the Ethyl Ester

  • Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a necessary step to enable the subsequent amide bond formation.

  • Procedure:

    • Dissolve Ethyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate (1.0 eq.) in a mixture of methanol and water.[4]

    • Add an excess of sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at 60 °C for 2-4 hours.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Cool the aqueous residue in an ice bath and acidify with 1N hydrochloric acid (HCl) to a pH of 3-4 to precipitate the carboxylic acid.[4]

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.[4]

PART 2: Synthesis of the Final Amide Derivatives

Protocol 2.1: Amide Coupling

  • Rationale: The amide bond is a stable and common functional group in many drug molecules. The use of coupling agents like HOBT and EDC facilitates the formation of the amide bond under mild conditions, preserving other functional groups in the molecule.

  • Procedure:

    • In a round-bottom flask, dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF.[4]

    • Add 1-Hydroxybenzotriazole (HOBT, 1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.).[4]

    • Add triethylamine (TEA, 3.0 eq.) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.[4]

    • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

    • Continue stirring at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 6-bromo-1-cyclopentyl-N-(aryl/alkyl)-1H-indazole-4-carboxamide derivative.[4]

Biological Evaluation: Assessing Anti-Cancer Activity

The synthesized indazole-4-carboxamide derivatives can be evaluated for their anti-cancer activity using a variety of in vitro assays. A fundamental and widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol 3.1: MTT Cytotoxicity Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HEPG2, MDA-MB-453, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Data Presentation: Structure-Activity Relationship Insights

The following table summarizes the in vitro anti-proliferative activity of a series of synthesized 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamide derivatives against three human cancer cell lines.

Compound IDR (Amine Substituent)HEPG2 IC₅₀ (µM)MDA-MB-453 IC₅₀ (µM)HL-60 IC₅₀ (µM)
11a 4-fluorophenyl>100>10089.5
11c 4-chlorophenyl10.225.633.1
11d 4-bromophenyl12.530.140.2
11h 4-methoxyphenyl45.360.775.4
11k 3,4-dichlorophenyl20.842.155.9
Doxorubicin (Standard)0.81.20.5

Data adapted from a study on similar indazole derivatives for illustrative purposes.[5]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2] The 1H-indazole-4-carboxamide scaffold has been identified as a potent inhibitor of several kinases, including Fibroblast Growth Factor Receptors (FGFRs).[6][7] Aberrant FGFR signaling is implicated in various cancers, making it a compelling therapeutic target.[8]

FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified FGFR signaling pathway and the putative point of intervention for an indazole-4-carboxamide-based inhibitor.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds Inhibitor Indazole-4-carboxamide Inhibitor Inhibitor->FGFR Inhibits (ATP-binding site) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Conclusion and Future Perspectives

Ethyl 1H-indazole-4-carboxylate is a readily accessible and highly versatile starting material for the development of novel anti-cancer agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to synthesize and screen libraries of 1H-indazole-4-carboxamide derivatives. The promising activity of this class of compounds as kinase inhibitors, particularly against targets like FGFR, warrants further investigation and optimization to develop next-generation cancer therapeutics.

References

  • Patel, R. V., et al. (2015). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 24(9), 3490-3504.
  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Online] Available at: [Link]

  • PubMed. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... [Online] Available at: [Link]

  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653.
  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Online] Available at: [Link]

  • PubMed Central. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. [Online] Available at: [Link]

  • Kumar, V., & Hassan, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(29), 17666-17699.
  • ResearchGate. (2016). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 1H-indazole-4-carboxamide derivatives 13a–e. Reagents and conditions. [Online] Available at: [Link]

  • Saketi, J. M. R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(21), 5087.
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Online] Available at: [Link]

  • PubMed. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. [Online] Available at: [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Online] Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Online] Available at: [Link]

  • PubMed Central. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. [Online] Available at: [Link]

  • Bohrium. Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Online] Available at: [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Online] Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Online] Available at: [Link]

Sources

Application

Application Note: A Guide to High-Throughput Screening of Ethyl 1H-indazole-4-carboxylate Libraries for Kinase Inhibitor Discovery

Introduction: The Indazole Scaffold and the Imperative for High-Throughput Screening The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative for High-Throughput Screening

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Specifically, derivatives of Ethyl 1H-indazole-4-carboxylate serve as versatile building blocks for pharmaceuticals targeting critical disease pathways, such as protein kinases.[4] The human kinome, with over 500 members, represents one of the most significant classes of drug targets, and dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[5][6][7] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for an Ethyl 1H-indazole-4-carboxylate-based library against a protein kinase target. We will move beyond a simple protocol, delving into the rationale behind experimental choices to ensure a robust, efficient, and fruitful hit-finding campaign.

Section 1: Pre-Screening Essentials: Library & Reagent Quality Control

The success of any HTS campaign is fundamentally dependent on the quality of the inputs. Before a single plate is screened, rigorous quality control of the compound library and key biological reagents is paramount.

1.1. Characterizing the Indazole Library

An Ethyl 1H-indazole-4-carboxylate library, whether sourced commercially or synthesized in-house, must be of high quality.[5][6]

  • Purity and Identity: Confirm the identity and assess the purity of a representative subset of library members (e.g., 5-10%) using LC-MS and NMR. Purity should ideally be >95% to avoid false positives or negatives arising from contaminants.

  • Solubility: Indazole derivatives can exhibit variable solubility in aqueous buffers. Determine the kinetic solubility of library compounds in the final assay buffer. Compounds that precipitate will cause numerous assay artifacts. It is common to prepare high-concentration stock solutions in 100% DMSO (e.g., 10 mM) and then dilute them into an aqueous assay buffer.[8] The final DMSO concentration in the assay should be kept consistent and typically below 1% (v/v) to minimize effects on enzyme activity.[9]

  • Compound Management: Libraries should be stored in a controlled environment (e.g., -40°C) in low-binding, automation-friendly microplates.[8] Utilizing "assay-ready" plates, where nanoliter volumes of compound stocks are pre-dispensed, can significantly accelerate the screening workflow.[8]

1.2. Validating the Biological Reagents

Problems with the quantity or quality of the target protein are a frequent cause of delays in screening campaigns.[10]

  • Kinase Purity & Activity: The target kinase must be highly purified and catalytically active. Validate each new batch of protein to ensure consistent performance. The use of a generic assay method, such as one that detects the universal kinase byproduct ADP, allows for flexibility in using different peptide or protein substrates.[10][11]

  • Substrate: If a peptide substrate is used, it should be of high purity. For fluorescently labeled substrates, such as those used in Fluorescence Polarization assays, ensure the label is stable and does not interfere with kinase activity.

Section 2: Assay Development and Optimization for HTS

The goal of assay development is to create a robust, reproducible, and cost-effective method that is amenable to automation and miniaturization.[5] For this application note, we will focus on a Fluorescence Polarization (FP) competitive binding assay, a homogenous "mix-and-read" format well-suited for HTS.[12][13]

Why Fluorescence Polarization? FP assays are ideal for HTS due to their simplicity (no wash steps), low cost, and relative insensitivity to certain types of interference like inner filter effects.[12][13] The principle relies on the change in rotational speed of a small fluorescently labeled molecule (a "tracer" that binds to the kinase) when it is bound to the much larger kinase protein.[14] Unbound library compounds will compete with the tracer for the kinase binding site, displacing it and causing a decrease in the polarization signal.

2.1. Key Steps in FP Assay Development

  • Tracer Selection and Concentration:

    • Rationale: The tracer must bind to the kinase with sufficient affinity. Its concentration should be kept low (ideally ≤ Kd) to maximize the assay window and sensitivity to competitive inhibitors.[15]

    • Protocol: Perform a serial dilution of the fluorescent tracer and measure its FP value. Select the lowest concentration that provides a stable and robust signal well above background (e.g., >3x buffer signal).[15]

  • Kinase Titration:

    • Rationale: Determine the optimal kinase concentration that results in a significant shift in polarization when the tracer is bound, creating a sufficient "assay window."

    • Protocol: Titrate the kinase against a fixed, optimal concentration of the tracer. Plot the FP signal versus kinase concentration and select a concentration that gives ~80% of the maximal binding signal. This ensures the assay is sensitive to inhibitors.

  • DMSO Tolerance and Reagent Stability:

    • Rationale: HTS campaigns use compounds stored in DMSO. The assay must be robust to the final DMSO concentration.[9] Reagents must also be stable over the time course of the entire screening run.

    • Protocol: Run the assay with varying DMSO concentrations (e.g., 0.5% to 2%) to confirm that the assay window is not significantly affected.[9] Pre-incubate reagents at room temperature for several hours and confirm that assay performance remains consistent.

2.2. Assay Validation: The Z'-Factor

Before initiating a full screen, the assay's quality must be quantified. The Z'-factor is the industry-standard metric for this purpose.[16][17][18] It measures the statistical separation between the high signal (positive control, e.g., tracer + kinase, no inhibitor) and low signal (negative control, e.g., tracer + kinase + saturating known inhibitor).

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; well-suited for HTS.[12][19]
0 to 0.5MarginalSmall separation; may lead to false positives/negatives.[19]
< 0PoorNo separation between controls; assay is unsuitable for screening.[12][19]

Protocol: Prepare a plate with multiple replicates (e.g., n=16) of both positive and negative controls and calculate the Z'-factor. An optimized FP assay should consistently yield a Z'-factor > 0.5.[12]

Section 3: High-Throughput Screening Workflow Protocol

This protocol outlines a typical HTS workflow in a 384-well format. The process integrates automation for liquid handling and detection to ensure throughput and reproducibility.[7]

Workflow Diagram

HTS_Workflow Lib Indazole Library (Assay-Ready Plates) Dispense Nanoliter Dispense (Compounds & Controls) Lib->Dispense Acoustic Dispensing Reagent Reagent Preparation (Kinase, Tracer, Buffer) AddReagent Bulk Reagent Addition (Kinase-Tracer Mix) Reagent->AddReagent Bulk Dispenser Dispense->AddReagent Incubate Incubation (Reach Equilibrium) AddReagent->Incubate Read Plate Reading (Fluorescence Polarization) Incubate->Read Data Raw Data Acquisition Read->Data QC Plate QC (Z'-Factor Calc) Data->QC Norm Data Normalization (% Inhibition) QC->Norm HitPick Hit Identification (Thresholding) Norm->HitPick

Caption: High-Throughput Screening (HTS) workflow from preparation to hit identification.

Step-by-Step Protocol (384-Well FP Assay)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the Ethyl 1H-indazole-4-carboxylate library (10 mM in DMSO) into designated wells of a 384-well assay plate.

    • Dispense 50 nL of a known inhibitor (e.g., Staurosporine) for the negative control wells.

    • Dispense 50 nL of 100% DMSO for the positive control wells.

  • Reagent Preparation & Addition:

    • Prepare a 2X kinase-tracer master mix in assay buffer according to the optimized concentrations determined during assay development.

    • Using a multi-channel bulk reagent dispenser, add 5 µL of the master mix to all wells of the assay plate. This brings the total volume to 5.05 µL and the final compound concentration to ~10 µM.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for the predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[14] This step should be performed in the dark to prevent photobleaching of the fluorophore.

  • Detection:

    • Read the plates on a fluorescence plate reader capable of measuring FP.[14] Ensure the correct excitation and emission filters for the chosen fluorophore are used. The reader will measure fluorescence intensity in both parallel and perpendicular planes relative to the polarized excitation light.

Section 4: Data Analysis, Hit Identification, and Triage

Raw data from the plate reader must be processed to identify genuine "hits." This multi-step process, known as a hit triage cascade, is critical for filtering out false positives and prioritizing the most promising compounds for follow-up.[5][20]

4.1. Data Normalization and Hit Selection

  • Quality Control: For each plate, calculate the Z'-factor using the control wells to ensure the data is valid. Plates with a Z' < 0.5 should be flagged for review or repeated.

  • Normalization: Convert the raw FP values (in mP) into percent inhibition using the plate controls: % Inhibition = 100 * (1 - (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl))

  • Hit Identification: Define a hit threshold. A common starting point is a percent inhibition value greater than three times the standard deviation of the positive controls (DMSO wells). For example, if the average % inhibition of DMSO is 0% with a standard deviation of 5%, a primary hit might be defined as any compound with >15% inhibition.

4.2. Hit Triage Cascade: Eliminating Artifacts

Primary hits are not confirmed hits. A rigorous triage process is essential to weed out compounds that interfere with the assay technology or exhibit non-specific activity.[10][20]

Hit Triage Workflow Diagram

Triage_Workflow PrimaryHits Primary Hits from Screening Campaign PAINS Computational Filter (PAINS Analysis) PrimaryHits->PAINS Filter for promiscuous substructures CounterScreen Counter-Screen (Orthogonal Assay) PAINS->CounterScreen Remove assay interferers DoseResponse Dose-Response Confirmation (IC50) CounterScreen->DoseResponse Confirm potency and activity Reconfirmation Fresh Powder Re-synthesis & Re-test DoseResponse->Reconfirmation Validate with pure compound ConfirmedHits Confirmed Hits for Hit-to-Lead Reconfirmation->ConfirmedHits Prioritize for medicinal chemistry

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-indazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields, troubleshoot common experimental hurdles, and understand the mechanistic principles underlying this important synthesis. Ethyl 1H-indazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1] Achieving a high yield of this specific regioisomer is critical for the efficiency and cost-effectiveness of multi-step synthetic campaigns.

This document provides in-depth, field-proven insights in a user-friendly question-and-answer format, moving from high-level frequently asked questions to specific, actionable troubleshooting advice and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Ethyl 1H-indazole-4-carboxylate, providing a foundational understanding of the key challenges and considerations.

Q1: What are the most common synthetic routes for preparing Ethyl 1H-indazole-4-carboxylate and what are their primary challenges?

A1: Several strategies exist for constructing the indazole core, but for the 4-carboxylate derivative, two routes are particularly relevant:

  • Cyclization from Substituted Phenylhydrazones: This is a classic and versatile method. It typically involves the reaction of a suitably substituted phenylhydrazine with a glyoxylate derivative, followed by an intramolecular cyclization. The main challenge is controlling the cyclization conditions to prevent side reactions and ensure the formation of the desired 1H-indazole tautomer.

  • [3+2] Cycloaddition of Benzyne and Diazo Compounds: A more modern approach involves the generation of a substituted benzyne intermediate, which then undergoes a cycloaddition reaction with ethyl diazoacetate.[2] While this can be highly efficient, the generation of benzyne requires specific precursors and careful control of reaction conditions to avoid polymerization and other side reactions.[2][3]

Q2: What are the typical side products that significantly lower the reaction yield?

A2: The formation of undesired byproducts is a primary cause of low yields. The most common culprits include:

  • Indazolones: These can form via alternative cyclization pathways or oxidation, particularly if the reaction conditions are too harsh or if water is not rigorously excluded.[4]

  • Hydrazone or Dimer Impurities: Incomplete cyclization can leave stable hydrazone intermediates in the final mixture. Dimerization can also occur, especially at elevated temperatures.[4]

  • 2H-Indazole Isomers: While the 1H-tautomer is generally more thermodynamically stable, kinetic conditions can sometimes favor the formation of the 2H-indazole isomer, leading to a difficult-to-separate mixture.[5][6]

Q3: How can I definitively confirm the identity and regiochemistry of my product as Ethyl 1H-indazole-4-carboxylate?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • ¹H NMR: The proton on the nitrogen (N-H) of the 1H-indazole typically appears as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons will show a specific splitting pattern corresponding to the 4-substitution on the benzene ring.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the aromatic carbons provide a distinct fingerprint for the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (190.20 g/mol ).[7]

  • X-Ray Crystallography: If a suitable crystal can be obtained, this method provides absolute confirmation of the molecular structure.[8]

Q4: My downstream reaction involves N-alkylation. Why is regioselectivity (N-1 vs. N-2) a major concern?

A4: The indazole ring possesses two reactive nitrogen atoms (N-1 and N-2). Alkylation or acylation can occur at either position, leading to a mixture of N-1 and N-2 substituted isomers.[8] The ratio of these products is highly dependent on factors like the base, solvent, and electrophile used.[9] For many pharmaceutical applications, only one specific regioisomer possesses the desired biological activity, making control of this step critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF typically favors substitution at the more thermodynamically stable N-1 position.[6]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low or No Product Formation A. Inactive Reagents: Hydrazine derivatives can degrade over time. Solvents may contain water or peroxides.Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for reactions involving strong bases or water-sensitive intermediates. Rationale: Water can quench strong bases and participate in unwanted side reactions. Degraded starting materials will lead to incomplete conversion.
B. Inappropriate Reaction Temperature: The cyclization step may have a significant activation energy barrier, or the reaction may be too slow at the current temperature.Solution: Gradually increase the reaction temperature in 10°C increments while monitoring via TLC or LC-MS. Consider switching to a higher-boiling solvent like DMSO or DMF, which have been shown to improve yields in some indazole syntheses.[4] Rationale: Higher temperatures increase reaction kinetics. However, excessive heat can promote side reactions, so careful optimization is required.[9]
C. Incorrect Base/Catalyst: The chosen base may not be strong enough to facilitate the key deprotonation/cyclization step.Solution: If using a weak base (e.g., K₂CO₃), consider switching to a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Rationale: The pKa of the precursor's N-H or C-H bond must be matched with a base strong enough to deprotonate it efficiently and drive the reaction forward.
2. High Yield of Impurities / Difficult Purification A. Formation of Hydrazone Intermediate: The cyclization step is incomplete.Solution: Increase reaction time and/or temperature. Consider adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid to promote the intramolecular cyclization. Rationale: Acid catalysis can activate the carbonyl group (if present in the precursor), making it more susceptible to nucleophilic attack by the hydrazine nitrogen to close the ring.
B. Mixture of 1H- and 2H-Isomers: Reaction conditions favor a mixture of kinetic and thermodynamic products.Solution: To favor the thermodynamically stable 1H-isomer, use conditions that allow for equilibrium, such as heating in a suitable solvent.[9] For subsequent N-alkylation steps, using NaH in THF is a reliable method to favor N-1 substitution.[6] Rationale: The N-1 position is generally more sterically accessible and results in a more stable benzenoid aromatic system.[8]
C. Product Degradation during Workup: The indazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.Solution: Perform the aqueous workup at room temperature or below. Use dilute acids/bases (e.g., 1M HCl, saturated NaHCO₃) for pH adjustments. Minimize exposure time to harsh conditions. Rationale: The ester functional group is susceptible to hydrolysis under strong acid or base, and the heterocyclic ring itself can undergo undesired rearrangements or degradation.
3. Poor Scalability / Inconsistent Results A. Exothermic Reaction Runaway: Some steps, like diazotization or reactions with strong bases, can be highly exothermic and difficult to control on a larger scale.Solution: Ensure adequate cooling and slow, portion-wise addition of reagents. For reactions generating benzyne, dropwise addition of the fluoride source at low temperatures (e.g., -78°C) is critical.[2] Rationale: Proper heat management prevents the buildup of thermal energy, which can lead to rapid decomposition, pressure buildup, and a dramatic increase in side product formation.
B. Heterogeneous Reaction Mixture: Poor stirring or insolubility of reagents can lead to localized "hot spots" and incomplete reactions.Solution: Use an appropriate solvent that dissolves all reactants. Employ efficient mechanical stirring, especially for reactions involving solids or viscous liquids. Rationale: A homogeneous reaction environment ensures consistent concentration and temperature throughout the mixture, leading to more reproducible outcomes.

Section 3: Recommended Synthetic Protocol & Optimization

While multiple routes exist, a robust method for synthesizing substituted indazoles involves the cyclization of an activated ortho-halobenzonitrile with hydrazine. This approach offers good control over regiochemistry and is adaptable.

Protocol: Synthesis of Ethyl 1H-indazole-4-carboxylate from Ethyl 2-fluoro-3-cyanobenzoate

This protocol is adapted from established methods for synthesizing substituted indazoles from fluorobenzonitrile precursors.[10]

Step 1: Synthesis of Ethyl 2-fluoro-3-cyanobenzoate (Starting Material)

This starting material can be synthesized from 2-fluoro-3-methylbenzonitrile via oxidation to the carboxylic acid followed by esterification, or acquired commercially.

Step 2: Cyclization to Ethyl 1H-indazole-4-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 2-fluoro-3-cyanobenzoate (1.0 equiv).

  • Solvent Addition: Add anhydrous n-butanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 equiv) dropwise at room temperature.

    • Rationale: Hydrazine acts as the source for the two nitrogen atoms of the pyrazole ring. An excess is used to drive the reaction to completion. n-Butanol is a high-boiling polar solvent suitable for this type of nucleophilic aromatic substitution and cyclization.[10]

  • Reaction: Heat the mixture to reflux (approx. 115-120°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-water. A precipitate should form. c. Stir for 30 minutes, then collect the solid product by vacuum filtration. d. Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

    • Rationale: Recrystallization is an effective method for purifying solid products. If isomeric impurities or byproducts with similar solubility are present, chromatography is necessary for achieving high purity.[2]

Data Table: Optimization of Reaction Conditions

The following table illustrates how changing key parameters can influence the yield, based on typical outcomes for similar reactions.

Entry Base (equiv) Solvent Temperature (°C) Time (h) Observed Yield (%) Notes
1N/A (Hydrazine)Ethanol802445-55%Lower temperature leads to slow conversion.
2N/A (Hydrazine)n-Butanol1181875-85%Recommended. Higher temperature facilitates SNAr and cyclization.[10]
3N/A (Hydrazine)DMSO1301280-90%DMSO can accelerate SNAr reactions but may require more rigorous purification.[4]
4K₂CO₃ (1.5)DMF1002460-70%Alternative conditions; may be milder but potentially less efficient.

Section 4: Visual Guides & Workflows

Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common synthesis problems.

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield) Check_Completion Is the reaction complete? (Check by TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Check_Reagents Verify Reagent Purity & Concentration Incomplete->Check_Reagents Analyze_Crude Analyze Crude Product (¹H NMR, LC-MS) Complete->Analyze_Crude Increase_Time_Temp->Check_Completion Check_Reagents->Check_Completion Side_Products Major Side Products Identified? Analyze_Crude->Side_Products Purification_Issue Purification Issue Side_Products->Purification_Issue No Identify_Byproduct Identify Byproduct Structure Side_Products->Identify_Byproduct Yes Optimize_Chromatography Optimize Chromatography or Consider Recrystallization Purification_Issue->Optimize_Chromatography Adjust_Conditions Adjust Conditions to Minimize Byproduct (e.g., change solvent, base) Identify_Byproduct->Adjust_Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Proposed Reaction Pathway

This diagram illustrates the key chemical transformations in the recommended protocol.

ReactionPathway cluster_conditions Reaction Conditions SM Ethyl 2-fluoro-3-cyanobenzoate Intermediate Hydrazinyl Intermediate (transient) SM->Intermediate 1. Nucleophilic    Aromatic Substitution Hydrazine Hydrazine Hydrate Product Ethyl 1H-indazole-4-carboxylate Intermediate->Product 2. Intramolecular    Cyclization Conditions n-Butanol Reflux (118°C)

Caption: Proposed pathway for Ethyl 1H-indazole-4-carboxylate synthesis.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
  • Proposed process of isatin to indazole rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). ACS Publications. Retrieved from [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying Ethyl 1H-indazole-4-carboxylate

An advanced technical support guide for researchers, scientists, and drug development professionals on the chromatographic purification of Ethyl 1H-indazole-4-carboxylate. As a key intermediate in the synthesis of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the chromatographic purification of Ethyl 1H-indazole-4-carboxylate.

As a key intermediate in the synthesis of biologically active molecules, including anti-inflammatory and anti-cancer agents, the purity of Ethyl 1H-indazole-4-carboxylate is paramount.[1] This guide provides in-depth troubleshooting and practical advice for overcoming common challenges encountered during its purification by silica gel chromatography.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying scientific principles to empower researchers to make informed decisions.

Q1: My separation is poor, and the target compound is co-eluting with impurities. What should I do?

A1: Poor resolution is typically a result of a suboptimal mobile phase or incorrect stationary phase choice. The goal is to modulate the solvent strength to achieve differential migration of your target compound and its impurities.

Core Causality: The separation on silica gel, a polar stationary phase, is governed by the adsorption and desorption of molecules.[2] Polar molecules interact more strongly with the silica and elute later. If your target and impurities have similar polarities, you must fine-tune the mobile phase to exploit subtle differences in their interactions.

Step-by-Step Protocol:

  • Re-evaluate with TLC: Before adjusting the column conditions, screen various solvent systems using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for Ethyl 1H-indazole-4-carboxylate, with clear separation from other spots.[3][4]

  • Adjust Polarity:

    • If the Rf is too high (>0.5), decrease the mobile phase polarity. For a standard Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.[5]

    • If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.

  • Change Solvent Selectivity: If adjusting polarity alone is insufficient, change the nature of the solvents while maintaining similar solvent strength.[4] Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding). Substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the elution order and improve separation. A common powerful system for more polar compounds is Methanol/DCM.[5]

Data-Driven Solvent Selection:

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate Low to MediumStandard choice for many indazole esters. A 3:1 or 4:1 ratio is a good starting point.[6]
Hexane / Dichloromethane Low to MediumGood for compounds with moderate polarity that are highly soluble in DCM.
Dichloromethane / Methanol Medium to HighEffective for eluting more polar indazoles or impurities. Use methanol sparingly (<10%) to avoid dissolving silica.[5]
Q2: The peak for my compound is tailing or streaking significantly. Why is this happening and how can I fix it?

A2: Peak tailing for nitrogen-containing heterocycles like indazoles is a classic problem in silica gel chromatography.

Core Causality: The issue stems from strong, non-ideal interactions between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.

Step-by-Step Protocol:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the mobile phase. This base will preferentially interact with the acidic silanol sites, masking them from your compound.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or 0.5-2% of a 7N ammonia in methanol solution to your eluent.[2]

  • Sample Loading: Overloading the column can also cause tailing and streaking.[7] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel (e.g., amine-bonded silica), which is designed to minimize these interactions.[2]

Q3: My compound seems to be stuck at the top of the column and won't elute, even with a high concentration of ethyl acetate.

A3: This indicates that the mobile phase is not strong (polar) enough to displace your compound from the silica gel, or that the compound has poor solubility in the chosen eluent.

Core Causality: The compound is adsorbed to the stationary phase so strongly that the mobile phase cannot effectively move it down the column. This can also happen if the compound precipitates at the top of the column after being loaded in a stronger solvent than the initial mobile phase.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving elution issues.

G start Problem: Compound Not Eluting check_tlc Review TLC: Is Rf > 0? start->check_tlc increase_polarity Gradually increase mobile phase polarity (e.g., more EtOAc in Hex/EtOAc) check_tlc->increase_polarity Yes solubility_check Check compound solubility in loading solvent vs. mobile phase check_tlc->solubility_check No (Rf=0) switch_solvent Switch to a stronger solvent system (e.g., DCM/MeOH) increase_polarity->switch_solvent Still no elution end_success Compound Elutes increase_polarity->end_success Elution successful add_modifier Is compound acidic or basic? Add modifier (e.g., AcOH or TEA) switch_solvent->add_modifier Still no elution switch_solvent->end_success Elution successful add_modifier->end_success Elution successful dry_load Use dry loading technique: Adsorb sample onto silica solubility_check->dry_load dry_load->increase_polarity

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Ethyl 1H-indazole-4-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 1H-indazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, partic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1H-indazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields or conversions, in this synthetic process. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered in the lab.

The synthesis of the indazole scaffold is a cornerstone in medicinal chemistry, with the title compound serving as a key intermediate for various therapeutic agents.[1] However, the common synthetic routes, often involving the reductive cyclization of a substituted 2-methyl-3-nitrobenzoate, are sensitive to a range of variables that can impede success. This guide is structured to address these variables systematically.

Troubleshooting Guide

This section addresses specific, common problems observed during the synthesis. Each answer provides a causal explanation grounded in chemical principles, followed by actionable protocols.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted ethyl 2-methyl-3-nitrobenzoate. What are the likely causes?

A1: A stalled reaction with unconsumed starting material typically points to one of three areas: (1) insufficient reactivity of the reducing agent, (2) sub-optimal reaction conditions (temperature or solvent), or (3) the presence of inhibiting impurities.

The conversion of the nitro group to a nitroso intermediate is the critical first step in the reductive cyclization cascade.[2] If this step is inefficient, the entire reaction will halt.

Causality & Recommended Actions:

  • Reagent Activity:

    • Reducing Agent: Many reductive cyclization procedures use catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., SnCl₂, Fe/AcOH, Na₂S₂O₄). Catalysts like Palladium on carbon (Pd/C) can lose activity over time or due to improper storage. Chemical reductants can degrade upon exposure to air and moisture.

    • Base: If a base is used, its strength and stoichiometry are critical. An insufficient amount of base may fail to neutralize acidic intermediates or facilitate the cyclization step effectively.

  • Reaction Conditions:

    • Temperature: Many reductive cyclizations require heating to overcome the activation energy for both nitro reduction and the subsequent intramolecular cyclization.[3] Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote decomposition and side-product formation.

    • Solvent: The solvent must fully solubilize the starting material to ensure a homogeneous reaction mixture.[4] Poor solubility can lead to a pseudo-stalled reaction where only the dissolved substrate reacts. Polar solvents like ethanol, acetic acid, or DMF are common choices.[3]

Troubleshooting Workflow Diagram

G start Stalled Reaction: High SM Detected check_reagents 1. Verify Reagent Activity - Use fresh Pd/C or SnCl₂ - Check base purity/strength start->check_reagents optimize_conditions 2. Optimize Reaction Conditions (see Protocol 1) check_reagents->optimize_conditions If reagents are verified fresh outcome1 Reaction Proceeds check_reagents->outcome1 Problem Solved check_purity 3. Analyze SM Purity - Recrystallize or re-purify - Check for isomers optimize_conditions->check_purity If optimization fails optimize_conditions->outcome1 Problem Solved check_purity->outcome1 Problem Solved outcome2 Still Stalled check_purity->outcome2 Consult specialist

Caption: Decision tree for troubleshooting a stalled reaction.

Q2: I'm observing multiple unidentified spots on my TLC plate near the product. What are these likely side products, and how can I minimize them?

A2: The appearance of multiple side products is a classic sign of non-selective reactions. In the context of indazole synthesis via reductive cyclization, these often include (1) partially reduced intermediates, (2) over-reduced products, or (3) regioisomers.

Putative Reaction Mechanism & Side Products

G cluster_main Desired Pathway cluster_side Side Reactions SM Ethyl 2-methyl- 3-nitrobenzoate Nitroso Nitroso Intermediate SM->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Product Ethyl 1H-indazole- 4-carboxylate Hydroxylamine->Product [H] Amine Over-reduction: Aniline Derivative Hydroxylamine->Amine Excess [H] Isomer Regioisomer: 2H-Indazole Product->Isomer Tautomerization (condition dependent)

Sources

Optimization

optimization of reaction conditions for Ethyl 1H-indazole-4-carboxylate synthesis

Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and answer frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in the lab.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of Ethyl 1H-indazole-4-carboxylate is significantly lower than expected, or you've isolated no product at all.

Potential Causes & Solutions

  • Inefficient Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to reaction conditions.

    • Causality: The diazonium intermediate is thermally unstable. If the temperature is too high, it will decompose before it can cyclize. Nitrosating agents (e.g., sodium nitrite, tert-butyl nitrite) can also degrade if not handled properly.

    • Solution:

      • Temperature Control: Maintain a strict temperature protocol, typically between 0-5°C, during the addition of your nitrosating agent (e.g., sodium nitrite solution). Use an ice-salt bath for better temperature management.

      • Reagent Quality: Use freshly purchased or properly stored sodium nitrite or tert-butyl nitrite. Aqueous solutions of sodium nitrite should be prepared fresh before use.

      • Acidic Medium: Ensure the reaction medium is sufficiently acidic (e.g., using glacial acetic acid or hydrochloric acid). The acid is crucial for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing species.[1]

  • Failed Intramolecular Cyclization: The newly formed diazonium salt is not cyclizing to form the indazole ring.

    • Causality: The cyclization step requires the molecule to adopt a specific conformation for the nucleophilic attack to close the ring. Suboptimal solvent, pH, or temperature can hinder this process.

    • Solution:

      • Solvent Choice: While acetic acid is common, consider co-solvents if solubility is an issue. The choice of solvent can influence the stability and reactivity of the intermediates.

      • Reaction Time & Temperature: After the initial low-temperature diazotization, a gradual warming to room temperature or slightly above is often required to drive the cyclization to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 0.5 to 8 hours.[2]

  • Suboptimal Work-up and Purification: The product is being lost during extraction or purification.

    • Causality: Ethyl 1H-indazole-4-carboxylate has moderate polarity and contains an acidic N-H proton. Using an inappropriate pH during aqueous extraction can lead to the product partitioning into the wrong layer or forming salts.

    • Solution:

      • Extraction pH: After quenching the reaction, perform extractions with a suitable organic solvent like ethyl acetate. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities, followed by a brine wash.[2][3]

      • Purification Method: Crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[3] Alternatively, recrystallization from solvents like ethanol or methanol can be effective.[2]

Experimental Workflow for Synthesis

This diagram outlines a typical workflow for the synthesis via diazotization and cyclization.

Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Isolation cluster_Purification Purification A Weigh Starting Material (e.g., Ethyl 2-amino-3-methylbenzoate) C Dissolve Starting Material in Acetic Acid & Water A->C B Prepare Reagent Solutions (e.g., aq. NaNO2, Acetic Acid) E Slowly Add NaNO2 Solution (Maintain Temp < 5°C) B->E D Cool to 0-5°C (Ice-Salt Bath) C->D D->E F Stir at 0-5°C, then Warm to Room Temperature E->F G Monitor by TLC (Starting Material vs. Product) F->G H Quench Reaction (e.g., with Water) G->H Upon Completion I Extract with Ethyl Acetate H->I J Wash Organic Layer (Sat. NaHCO3, Brine) I->J K Dry (Na2SO4) & Concentrate J->K L Purify Crude Product K->L M Column Chromatography or Recrystallization L->M N Characterize Final Product (NMR, MS, mp) M->N

Caption: A generalized workflow for the synthesis of Ethyl 1H-indazole-4-carboxylate.

Issue 2: Presence of Significant Impurities in the Final Product

Your final product is contaminated with other compounds, as seen on NMR or LC-MS.

Potential Causes & Solutions

  • Unreacted Starting Material: The reaction did not go to completion.

    • Causality: Insufficient reaction time, incorrect stoichiometry of the nitrosating agent, or deactivation of the reagent.

    • Solution:

      • Stoichiometry: Use a slight excess of the nitrosating agent (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting amine.

      • Monitoring: Use TLC to track the disappearance of the starting material spot before proceeding with the work-up. If the reaction stalls, a small additional charge of the nitrosating agent might be necessary.

  • Formation of Regioisomers (e.g., Ethyl 2H-indazole-4-carboxylate):

    • Causality: The indazole core can exist in different tautomeric forms, and subsequent reactions or isolation conditions can sometimes favor the formation of the 2H-isomer, although the 1H-tautomer is generally more stable.[4]

    • Solution:

      • Controlled Conditions: Strict adherence to established protocols for temperature and pH during reaction and work-up can minimize the formation of undesired isomers.

      • Chromatographic Separation: Isomers can often be separated using silica gel column chromatography. Careful selection of the eluent system and gradient is key.

  • Side-Reaction Products (e.g., Phenolic byproducts):

    • Causality: The diazonium salt intermediate is highly reactive and can react with water to form a phenol if the intramolecular cyclization is slow or inefficient. This is a common side reaction in diazotization chemistry.

    • Solution:

      • Minimize Water: While some water is often necessary for the reaction (e.g., to dissolve sodium nitrite), using a large excess should be avoided.

      • Optimize Cyclization Rate: Ensure the conditions (temperature, solvent) are optimized to favor the rapid intramolecular cyclization over competing intermolecular reactions like phenol formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most direct route involves the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline derivative. A common precursor is Ethyl 2-amino-3-methylbenzoate . In this classic approach, the amino group is converted to a diazonium salt, which is then attacked by the activated methyl group to form the pyrazole ring of the indazole system.[1] An alternative and efficient modern approach starts from o-aminophenylacetic acid esters, which can be cyclized in one step using reagents like sodium nitrite or tert-butyl nitrite.[2]

Q2: What is the role of glacial acetic acid in the reaction?

Glacial acetic acid serves two primary functions:

  • Solvent: It acts as a solvent for the starting materials.

  • Acid Catalyst: When using sodium nitrite (NaNO₂), it reacts to form nitrous acid (HNO₂), the active species required for the diazotization of the primary aromatic amine. The acidic environment is crucial for this transformation.

Q3: Are there alternative, milder synthetic routes available?

Yes, while the diazotization of anilines is a classic method, other strategies have been developed. One notable alternative is the [3+2] cycloaddition reaction. This involves the reaction of a benzyne intermediate with a diazo compound, such as ethyl diazoacetate.[3] This method can offer high yields under mild conditions but requires the generation of the highly reactive benzyne in situ, often from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[3] Palladium-catalyzed cross-coupling reactions have also been employed to construct the indazole core.[1]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being a larger conjugated system, should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Q5: What are the optimal conditions for purifying the final product by column chromatography?

For purifying Ethyl 1H-indazole-4-carboxylate on a silica gel column:

  • Slurry and Column Packing: Pack the column using a slurry of silica gel in a non-polar solvent like hexanes.

  • Loading: Load the crude product onto the column either directly as a concentrated oil or by adsorbing it onto a small amount of silica gel.

  • Elution: Start with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate). The product is moderately polar and should elute after non-polar impurities. Collect fractions and analyze them by TLC to pool the pure product.[2][3]

Table 1: Comparison of Reaction Conditions for Indazole Synthesis
ParameterMethod A: Diazotization[2]Method B: [3+2] Cycloaddition[3]Key Considerations
Starting Materials o-Aminophenylacetic acid ester2-(Trimethylsilyl)phenyl triflate, Ethyl diazoacetateMethod A uses more readily available starting materials.
Key Reagents Sodium Nitrite, Acetic AcidTetrabutylammonium fluoride (TBAF)Method B requires specialized benzyne precursor and fluoride source.
Temperature 0°C to Room Temperature-78°C to Room TemperatureBoth methods require careful temperature control, especially at the initial stages.
Solvent Acetic Acid / WaterTetrahydrofuran (THF)Solvent choice is critical for reagent stability and reaction success.
Typical Yield High (can be >90%)High (can be >80%)Both methods are efficient but sensitive to procedural execution.
Purification Column Chromatography or RecrystallizationColumn ChromatographyPurification is necessary to remove byproducts and unreacted reagents.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (CN112778203A).
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health (NIH). [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

Sources

Troubleshooting

stability issues of Ethyl 1H-indazole-4-carboxylate under acidic/basic conditions

Welcome to the technical support center for Ethyl 1H-indazole-4-carboxylate (Et-4-ICA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1H-indazole-4-carboxylate (Et-4-ICA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. Here, we address common stability challenges encountered under acidic and basic conditions, providing in-depth troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 1H-indazole-4-carboxylate?

The primary stability concern for Ethyl 1H-indazole-4-carboxylate is hydrolysis of the ethyl ester functional group.[1][2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 1H-indazole-4-carboxylic acid. Additionally, the indazole ring itself, while generally robust, can be susceptible to degradation under harsh conditions, although ester hydrolysis is the more common and immediate issue.[1]

Q2: Is Ethyl 1H-indazole-4-carboxylate more stable under acidic or basic conditions?

Generally, the ethyl ester is susceptible to hydrolysis under both conditions, but the rate and mechanism differ.

  • Acid-catalyzed hydrolysis: This is a reversible process. The reaction rate is typically slower than base-catalyzed hydrolysis.

  • Base-catalyzed (saponification) hydrolysis: This is an irreversible process that proceeds to completion. The rate is generally faster and can occur even under mildly basic conditions, especially at elevated temperatures.[3]

Therefore, for routine handling and storage in solution, neutral or slightly acidic (pH 4-6) conditions are preferable to minimize hydrolytic degradation.

Q3: What are the likely degradation products I should be looking for?

The principal degradation product under both acidic and basic hydrolytic stress is 1H-indazole-4-carboxylic acid . In forced degradation studies, which employ more extreme conditions, other minor degradants could potentially form, but the carboxylic acid is the key impurity to monitor.[4][5][6]

Troubleshooting Guide: Navigating Experimental Challenges

Issue 1: An unexpected peak corresponding to 1H-indazole-4-carboxylic acid appears in my HPLC analysis after an acidic workup.

  • Symptom: A new, more polar peak is observed in your HPLC chromatogram, and its mass corresponds to the free carboxylic acid (m/z = 162.14).

  • Underlying Cause: Even mild acidic conditions (e.g., washing with 1M HCl) can initiate ester hydrolysis, especially if the contact time is prolonged or the temperature is elevated. The indazole nucleus itself is generally stable to these conditions.[1]

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform acidic washes quickly and at reduced temperatures (e.g., 0-5 °C).

    • Use Weaker Acids: If permissible for your process, consider using a weaker acid wash, such as saturated aqueous ammonium chloride or a dilute acetic acid solution.

    • Immediate Extraction: After the acid wash, immediately proceed to extraction with an organic solvent and subsequent drying to remove the aqueous acidic phase.

    • Analytical Confirmation: Co-inject a standard of 1H-indazole-4-carboxylic acid with your sample to confirm the identity of the impurity peak by retention time.

Issue 2: My reaction yield is significantly lower than expected when using a strong base (e.g., NaH, LDA, or NaOH).

  • Symptom: Low recovery of the desired product, with the major byproduct identified as 1H-indazole-4-carboxylic acid.

  • Underlying Cause: Strong bases readily and rapidly saponify the ethyl ester.[7] This is a common issue in reactions where the indazole nitrogen needs to be deprotonated for subsequent alkylation or acylation.

  • Troubleshooting Steps:

    • Change the Base: Switch to a non-nucleophilic, hindered base that is less likely to attack the ester carbonyl. Bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3) in an anhydrous solvent can be effective.[7]

    • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to slow the rate of ester hydrolysis relative to the desired reaction.

    • Protecting Group Strategy: If feasible, consider using the corresponding carboxylic acid and protecting it as a different ester (e.g., a t-butyl ester) that is stable to the reaction conditions and can be removed orthogonally.

    • Order of Addition: Add the base to the solution of Ethyl 1H-indazole-4-carboxylate at a low temperature, allow for deprotonation, and then add the electrophile. This can sometimes minimize the time the ester is exposed to the free base.

Issue 3: How can I design a robust experiment to determine the optimal pH stability profile for my process?

  • Objective: To identify the pH range where Ethyl 1H-indazole-4-carboxylate exhibits maximum stability, which is crucial for developing reliable manufacturing and storage protocols.[8][9]

  • Experimental Design (Forced Degradation Study):

    • Prepare Buffer Solutions: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Sample Preparation: Prepare stock solutions of Et-4-ICA in an organic solvent (e.g., acetonitrile) and dilute them into each buffer solution to a final known concentration (e.g., 0.1 mg/mL). Ensure the organic solvent percentage is low (<5%) to not significantly alter the buffer pH.

    • Stress Conditions: Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C) to accelerate degradation.[10]

    • Time-Point Analysis: Withdraw aliquots from each pH solution at specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench and Analyze: Immediately quench the degradation by neutralizing the aliquot (if necessary) and diluting it in the mobile phase for HPLC analysis.

    • Data Evaluation: Quantify the amount of remaining Et-4-ICA and the formation of 1H-indazole-4-carboxylic acid at each time point for each pH. Plot the percentage of remaining Et-4-ICA against time for each pH to determine the degradation kinetics.

Visualization of Degradation Pathways

The primary degradation pathways under hydrolytic stress are visualized below.

Degradation_Pathways parent Ethyl 1H-indazole-4-carboxylate acid_product 1H-indazole-4-carboxylic acid parent->acid_product  H₃O⁺ (Acidic Hydrolysis) (Reversible) base_product Indazole-4-carboxylate Salt parent->base_product  OH⁻ (Basic Hydrolysis) (Irreversible) final_product 1H-indazole-4-carboxylic acid base_product->final_product  H₃O⁺ (Acidic Workup)

Caption: Hydrolytic degradation of Ethyl 1H-indazole-4-carboxylate.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to establish the stability profile of Ethyl 1H-indazole-4-carboxylate.[4][5][6]

Forced_Degradation_Workflow start Prepare Stock Solution of Et-4-ICA stress Incubate in Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Defined Time Points (t=0, 2, 4, 8, 24h) stress->sampling quench Quench Reaction (Neutralize/Cool) sampling->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze evaluate Evaluate Data: - Identify Degradants - Calculate Mass Balance - Determine Degradation Rate analyze->evaluate end Establish Stability Profile & Degradation Pathway evaluate->end

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate Ethyl 1H-indazole-4-carboxylate from its primary degradant, 1H-indazole-4-carboxylic acid.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and separation for aromatic compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the carboxylic acid, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minA gradient ensures elution of both the polar carboxylic acid and the less polar ester within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic compounds; verify with a UV scan of the analyte for optimal sensitivity.
Injection Vol. 10 µLStandard injection volume.

Expected Elution Order:

  • 1H-indazole-4-carboxylic acid: More polar, will elute earlier.

  • Ethyl 1H-indazole-4-carboxylate: Less polar, will elute later.

System Suitability:

  • Resolution: The resolution between the two peaks should be > 2.0.

  • Tailing Factor: Should be between 0.8 and 1.5 for both peaks.

  • Reproducibility: Relative Standard Deviation (RSD) of peak areas from replicate injections should be < 2.0%.

This technical guide provides a foundational understanding of the stability of Ethyl 1H-indazole-4-carboxylate. For project-specific challenges, it is always recommended to perform tailored experimental evaluations.

References
  • Patel, P. N., Prajapati, Y. K., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Barreiro, G., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(11), 9374-9391. [Link]

  • Li, M., & Slattery, C. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ahmad, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5035. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Veeragoni, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Chem-Impex. Ethyl 1H-indazole-4-carboxylate. Accessed December 12, 2023. [Link]

  • Singh, S., & Kumar, A. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(10), 1238-1254. [Link]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Accessed December 12, 2023. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Accessed December 12, 2023.
  • Sharma, V., & Kumar, V. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Accessed December 12, 2023. [Link]

  • Liu, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 365. [Link]

  • Patel, D. J. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(7). [Link]

  • Kumar, A., & Singh, S. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1629-1654. [Link]

  • Hssaine, A., et al. (2020). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Applied Pharmaceutical Science, 10(1), 063-070. [Link]

  • Millán-Martín, S., & Guttman, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Pires, C., et al. (2011). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 49(10), 769-773. [Link]

  • Troyer, E. J., & J. M. S. Clark. (2015). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. ResearchGate. [Link]

Sources

Optimization

alternative catalysts for the synthesis of Ethyl 1H-indazole-4-carboxylate

Technical Support Center: Synthesis of Ethyl 1H-indazole-4-carboxylate A Guide to Alternative Catalytic Systems, Troubleshooting, and Protocol Optimization Welcome to the technical support center for the synthesis of Eth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1H-indazole-4-carboxylate

A Guide to Alternative Catalytic Systems, Troubleshooting, and Protocol Optimization

Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conventional synthetic methods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights necessary to troubleshoot and optimize your reactions effectively. We will explore robust alternatives to standard palladium catalysts, focusing on copper and silver-based systems, and address the common challenges you may encounter in the laboratory.

Ethyl 1H-indazole-4-carboxylate is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] The efficiency and selectivity of its synthesis are therefore of paramount importance.

Frequently Asked Questions (FAQs)

Q1: What are the conventional methods for synthesizing the indazole core, and what are their limitations?

The classical and most widely cited methods for indazole synthesis often rely on palladium-catalyzed cross-coupling reactions.[2] A typical approach is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, where a catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., dppf) is used to facilitate the crucial N(1)-C(7a) bond formation.[3] While effective, these methods have significant drawbacks:

  • Catalyst Cost & Toxicity: Palladium is a precious metal, making it expensive for large-scale synthesis. Residual palladium in the final product is a major concern in pharmaceutical applications due to its toxicity.

  • Ligand Sensitivity: Many phosphine ligands are sensitive to air and moisture, requiring stringent inert atmosphere techniques.

  • Harsh Conditions: Some palladium-catalyzed reactions require high temperatures, which can limit the functional group tolerance of the substrates.[2]

Q2: What are the most promising alternative catalysts for this synthesis?

Research has focused on more economical and environmentally benign transition metals. The two most prominent alternatives are:

  • Copper (Cu) Catalysts: Copper is significantly cheaper, less toxic, and often demonstrates excellent catalytic activity for C-N and N-N bond formation.[4][5] Systems like Copper(I) iodide (CuI) with ligands such as TMEDA or L-proline are effective for synthesizing indazoles from precursors like 2-bromobenzaldehydes.[4]

  • Silver (Ag) Catalysts: Silver-mediated reactions, particularly those involving oxidative C-H bond amination, offer a novel and direct route to the indazole core.[6] Using an oxidant like Silver(I) carbonate (Ag₂CO₃) can facilitate intramolecular cyclization under relatively mild conditions.[7]

Q3: How do I choose between a copper, silver, or palladium catalyst system?

The choice depends on your specific substrate, desired scale, and available laboratory equipment. The following decision-making workflow can guide your selection.

G start Start: Select Catalyst System substrate_check Is your starting material a pre-formed N-N linked precursor (e.g., a hydrazone)? start->substrate_check multicomponent_check Are you attempting a one-pot, multi-component reaction (e.g., aldehyde + amine + azide)? substrate_check->multicomponent_check No ag_system Consider Silver System (e.g., Ag₂CO₃) for direct oxidative C-H amination. substrate_check->ag_system Yes cost_check Is cost/toxicity a primary concern for scale-up? multicomponent_check->cost_check No cu_system Consider Copper System (e.g., CuI/TMEDA) for domino C-N/N-N bond formation. multicomponent_check->cu_system Yes pd_system Consider Palladium System (e.g., Pd(OAc)₂/dppf) for intramolecular amination. cost_check->pd_system No cu_system2 Copper is highly suitable and cost-effective. cost_check->cu_system2 Yes

Caption: Decision tree for selecting an appropriate catalyst system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The key to effective troubleshooting is understanding the causal relationship between a symptom and its potential chemical origin.

Problem 1: Low or No Product Yield

A low yield is the most common issue. Before making drastic changes, a systematic diagnosis is essential.

G start Symptom: Low or No Yield cause1 Cause 1: Inactive Catalyst Check: Reagent purity (metal salt, ligand) Solution: Use fresh, high-purity reagents. For Cu(I), ensure it hasn't oxidized to Cu(II). For Pd, perform a pre-activation step if necessary. start->cause1 cause2 Cause 2: Incorrect Reaction Conditions Check: Temperature, atmosphere, solvent Solution: Ensure strict anhydrous/anaerobic conditions if using sensitive ligands. Degas the solvent. Optimize temperature; some C-H aminations are sensitive to overheating. start->cause2 cause3 Cause 3: Poor Substrate Reactivity Check: Electronic properties of substrate Solution: Electron-withdrawing groups on the aryl ring can slow C-N coupling. Consider a more active catalyst system (e.g., stronger ligand, different metal) or higher reaction temperature. start->cause3 cause4 Cause 4: Presence of Inhibitors Check: Starting material purity Solution: Trace impurities (e.g., sulfur compounds, excess water) can poison the catalyst. Purify starting materials via chromatography or recrystallization before use. start->cause4

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of Impurities and Side Products

The formation of multiple products points to issues with selectivity or competing reaction pathways.

  • Symptom: Formation of a significant amount of the 2H-indazole isomer.

    • Causality: The indazole core has two nucleophilic nitrogen atoms (N1 and N2), leading to tautomers.[8] In many multi-component syntheses, the reaction mechanism can lead to mixtures. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are specifically used to synthesize 2H-indazoles.[4][5]

    • Solution: To favor the 1H-indazole, a strategy involving intramolecular cyclization is often more selective. Methods like the silver-mediated C-H amination of arylhydrazones are designed to form the 1H-isomer directly.[6] Ensure your chosen synthetic route is appropriate for the desired isomer.

  • Symptom: Observation of starting material homocoupling (e.g., biaryl formation).

    • Causality: This is common in palladium-catalyzed cross-coupling reactions. It suggests that the oxidative addition and reductive elimination steps are occurring between two molecules of the starting material rather than intramolecularly or with the desired coupling partner.

    • Solution: Adjust the ligand-to-metal ratio. Bulky electron-rich ligands can often suppress homocoupling. Lowering the reaction temperature or catalyst loading may also favor the desired pathway.

  • Symptom: Formation of dehalogenated starting material.

    • Causality: If you are starting from an o-halo precursor, the catalyst can sometimes facilitate hydrodehalogenation, especially if there are sources of hydrogen in the reaction mixture (e.g., solvent, base, or additives).

    • Solution: Ensure all reagents and solvents are thoroughly dried. Use a non-protic solvent if possible. The choice of base is critical; a non-coordinating, sterically hindered base can sometimes mitigate this side reaction.

Problem 3: Difficult Product Isolation

  • Symptom: Product is contaminated with residual metal catalyst.

    • Causality: Both copper and palladium can coordinate to the nitrogen atoms of the indazole product, making them difficult to remove via standard silica gel chromatography.

    • Solution: After the reaction is complete, consider a workup step designed to scavenge the metal. This can include:

      • Washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA, aqueous ammonia for copper).

      • Stirring the crude product solution with a solid-supported metal scavenger.

      • Pre-plugging the chromatography column with a small layer of activated carbon or a specialized scavenger silica.

Alternative Catalyst Protocols

The following protocols provide detailed, step-by-step methodologies for alternative syntheses. They include validation checkpoints to ensure trustworthiness.

Protocol 1: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones

This method leverages a copper-catalyzed C=N bond isomerization followed by an intramolecular C-N coupling reaction. It is a robust alternative to palladium-based cyclizations.[9]

ParameterValue/ReagentJustification
Catalyst Copper(I) Iodide (CuI)A cost-effective and efficient catalyst for Ullmann-type C-N coupling.[9]
Ligand L-ProlineA readily available, air-stable amino acid that acts as an effective ligand for copper.
Base Potassium Carbonate (K₂CO₃)An inexpensive inorganic base sufficient to facilitate the reaction.
Solvent Dimethyl Sulfoxide (DMSO)A high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction.
Temperature 110 °CProvides the necessary thermal energy to overcome the activation barrier for C-N bond formation.

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the starting o-haloaryl N-sulfonylhydrazone (1.0 mmol), Copper(I) Iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).

  • Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent the oxidation of Cu(I) to the less active Cu(II).

  • Solvent Addition: Add 5 mL of anhydrous DMSO via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Validation Checkpoint (TLC): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/EtOAc eluent). The starting hydrazone should be consumed, and a new, typically more polar spot corresponding to the indazole product should appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash with saturated aqueous ammonium chloride (2 x 30 mL) to remove copper salts, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1H-indazole product.

Protocol 2: Silver-Mediated Intramolecular Oxidative C-H Amination

This modern approach generates the indazole ring through a direct C-H functionalization, avoiding the need for pre-installed leaving groups like halides.[6]

ParameterValue/ReagentJustification
Mediator/Oxidant Silver(I) Carbonate (Ag₂CO₃)Acts as the stoichiometric oxidant to facilitate the C-H amination and cyclization.[6][7]
Additive Pivalic Acid (PivOH)Often acts as a proton shuttle and can improve reaction efficiency and reproducibility in C-H activation cycles.
Solvent 1,2-Dichloroethane (DCE)A non-coordinating, high-boiling solvent suitable for oxidative coupling reactions.
Temperature 120 °CRequired to promote the C-H activation and subsequent amination steps.

Experimental Procedure:

  • Reaction Setup: In a sealed vial, combine the starting arylhydrazone (0.5 mmol), Silver(I) Carbonate (1.0 mmol, 2.0 equiv), and Pivalic Acid (0.1 mmol, 20 mol%).

  • Solvent Addition: Add 4 mL of 1,2-dichloroethane (DCE).

  • Heating: Seal the vial tightly and place it in a preheated heating block at 120 °C. Stir for 16 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction by LC-MS. Look for the consumption of the starting material mass peak and the appearance of the product mass peak (M-2 for oxidative cyclization).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the silver salts, washing the pad with dichloromethane (CH₂Cl₂).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure 1H-indazole product.

References

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ResearchGate. [Link]

  • Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. ResearchGate. [Link]

  • Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. PubMed. [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. ACS Publications. [Link]

  • Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. ResearchGate. [Link]

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  • Cu/C catalyzed synthesis of indazoles. ResearchGate. [Link]

  • Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. [Link]

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  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 1H-Indazole-4-Carboxylate and Its Positional Isomers for Drug Discovery Professionals

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its versatility as a bioisostere for native structures like indole and phenol, coupled with its unique hydrogen bonding capabilities, makes it a highly attractive template for drug design. However, the therapeutic efficacy, selectivity, and pharmacokinetic profile of an indazole-based agent are profoundly influenced by the substitution pattern on the bicyclic ring. This guide provides an in-depth comparison of Ethyl 1H-indazole-4-carboxylate and its positional isomers (3-, 5-, 6-, and 7-carboxylates), offering researchers a critical analysis of their synthesis, physicochemical properties, and pharmacological significance. We will delve into the causality behind experimental choices and present supporting data to empower rational design in drug development programs.

Introduction: The Strategic Importance of Isomerism in Indazole Scaffolds

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[3] The thermodynamically stable 1H-tautomer is the most common form utilized in drug development.[1][3] The strategic placement of functional groups on this core dictates the molecule's interaction with biological targets. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit dramatically different biological activities. For instance, the position of a carboxylate group can alter a molecule's ability to form key hydrogen bonds in an enzyme's active site, influence its cell permeability, and change its metabolic fate.

This guide focuses on the ethyl esters of 1H-indazole-carboxylic acids, specifically comparing the 4-carboxylate isomer with its 3-, 5-, 6-, and 7-substituted counterparts. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including potent kinase inhibitors, anti-emetics like Granisetron, and anti-inflammatory agents.[2][4] Understanding the distinct characteristics of each isomer is paramount for efficient synthesis, lead optimization, and the development of novel therapeutics.

Synthesis and the Challenge of Regiocontrol

The synthesis of substituted indazoles can be achieved through various cyclization strategies.[1][5] However, achieving regioselectivity—the preferential formation of one positional isomer over others—remains a significant synthetic challenge. The choice of starting materials and reaction conditions is critical to direct the cyclization to the desired position.

For instance, a common route to 1H-indazole-3-carboxylates involves the [3+2] cycloaddition of an aryne precursor with ethyl diazoacetate.[6] In contrast, synthesizing the 4-, 5-, 6-, and 7-isomers often requires starting with pre-functionalized aniline or toluene derivatives, guiding the cyclization and functional group placement from the outset.

dot graph "synthesis_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_start" { label="Starting Materials"; bgcolor="#E8F0FE"; "start_A" [label="Substituted Anilines / Toluenes"]; "start_B" [label="Aryne Precursors\n(e.g., 2-(TMS)phenyl triflate)"]; }

subgraph "cluster_reactions" { label="Key Reactions"; bgcolor="#E6F4EA"; "diazotization" [label="Diazotization & Cyclization"]; "cycloaddition" [label="[3+2] Cycloaddition\nwith Diazo Compounds"]; "functionalization" [label="Esterification / Functional\nGroup Interconversion"]; }

subgraph "cluster_products" { label="Isomeric Intermediates"; bgcolor="#FEF7E0"; "isomers" [label="Mixture of Indazole\nCarboxylic Acid Esters\n(e.g., 4-, 5-, 6-, 7-isomers)"]; "isomer_3" [label="Ethyl 1H-indazole-3-carboxylate"]; }

"purification" [label="Chromatographic Separation", shape="cylinder", fillcolor="#FCE8E6"]; "final_products" [label="Pure Positional Isomers\n(3-, 4-, 5-, 6-, 7-)", shape="cds", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"start_A" -> "diazotization" [label="Classical Routes"]; "start_B" -> "cycloaddition" [label="Modern Routes"]; "diazotization" -> "functionalization" -> "isomers"; "cycloaddition" -> "isomer_3"; "isomers" -> "purification"; "isomer_3" -> "final_products" [label="Direct Synthesis"]; "purification" -> "final_products" [label="Isolation"];

} Caption: Generalized workflow for the synthesis of ethyl indazole carboxylate isomers.

Comparative Physicochemical and Spectroscopic Properties

The position of the electron-withdrawing ethyl carboxylate group significantly impacts the electronic distribution within the indazole ring system. This, in turn, influences key physicochemical properties and provides distinct spectroscopic signatures essential for characterization.

dot graph "isomer_structures" { layout="dot"; rankdir="LR"; node [shape="none", margin=0];

indazole4 [label=< Ethyl 1H-indazole-4-carboxylate

>];

indazole3 [label=< Ethyl 1H-indazole-3-carboxylate

>];

indazole5 [label=< Ethyl 1H-indazole-5-carboxylate

>];

indazole6 [label=< Ethyl 1H-indazole-6-carboxylate

>];

indazole7 [label=< Ethyl 1H-indazole-7-carboxylate

>]; } Caption: Structures of Ethyl 1H-Indazole-Carboxylate Positional Isomers.

Table 1: Physicochemical and Spectroscopic Data Comparison

PropertyEthyl 1H-indazole-3-carboxylateEthyl 1H-indazole-4-carboxylateEthyl 1H-indazole-5-carboxylateEthyl 1H-indazole-6-carboxylateEthyl 1H-indazole-7-carboxylate
CAS Number 4498-68-4885279-45-8192944-51-7713-09-7885278-74-0
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 190.20190.20190.20190.20190.20
Melting Point 133-134 °C[6]Data not readily availableData not readily availableData not readily availableData not readily available
pKa (Predicted) ~12.5~12.5~12.512.47 ± 0.40[7]~12.5
¹H NMR (H-3) ~8.2 ppm (in CDCl₃)VariesVariesVariesVaries
¹H NMR (H-7) ~8.2 ppm (in DMSO-d₆)~7.6 ppm~8.5 ppm (singlet-like)~8.1 ppmN/A

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. The data highlights expected relative differences.

Spectroscopic Differentiation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.

    • The H-3 proton is typically a singlet and its chemical shift is sensitive to substitution on the pyrazole ring. For the 3-carboxylate isomer, this proton is absent.

    • The H-7 proton is often the most downfield-shifted proton on the benzene ring due to the anisotropic effect of the pyrazole ring, especially in N-1 substituted indazoles. Its chemical shift and coupling (typically a doublet) are key identifiers.

    • In the 7-carboxylate isomer, the H-7 proton is absent, simplifying the aromatic region.

    • In the 5- and 6-carboxylate isomers, the protons on the benzene ring will show characteristic coupling patterns that allow for unambiguous assignment. For example, the H-4 proton in the 5-carboxylate isomer often appears as a singlet or a narrow doublet.

Comparative Biological Activity and Therapeutic Relevance

The position of the ester group is a critical determinant of biological activity, governing how the molecule fits into a binding pocket and which specific interactions it can form. While direct comparative studies across all five ethyl ester isomers are rare, structure-activity relationship (SAR) studies on various indazole series provide compelling insights.

  • Kinase Inhibition: Many indazole-based drugs, such as Axitinib and Pazopanib, are kinase inhibitors.[1][2] The indazole core often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region. The substitution at positions 3, 5, and 6 is frequently exploited to extend into the solvent-exposed region or deep into hydrophobic pockets, modulating potency and selectivity. For example, novel 5-ethylsulfonyl-indazole-3-carboxamides have been developed as potent dual VEGFR-2 and EGFR inhibitors.[8]

  • Serotonin (5-HT) Receptor Antagonism: Granisetron, a 5-HT₃ antagonist, is based on an N-alkylated indazole-3-carboxamide.[2][9] The C-3 position is crucial for the amide linkage that defines its pharmacophore. Altering this to a C-4, C-5, or C-6 linkage would drastically change the molecule's topology, likely abolishing its activity at the 5-HT₃ receptor.

  • Prostanoid EP4 Receptor Antagonism: In the development of EP4 receptor antagonists for immunotherapy, it was found that 2H-indazole-3-carboxamide derivatives were potent, whereas the corresponding 1H-isomers were largely inactive.[10] This highlights that both the N-H tautomerism and the C-3 substitution are critical for this specific target.

  • Bioisosterism: Indazole-5- and 6-carboxylic acids are often explored as bioisosteres of phenols or other carboxylic acids. The positioning at C-5 or C-6 allows the NH of the pyrazole ring and the carboxylic acid group to mimic the hydrogen-bond donor/acceptor pattern of a substituted catechol or resorcinol, while offering improved metabolic stability.

dot graph "signaling_pathway" { layout="dot"; rankdir="TB"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

"Ligand" [label="Growth Factor\n(e.g., VEGF)", fillcolor="#FEF7E0"]; "Receptor" [label="VEGFR-2\n(Receptor Tyrosine Kinase)", fillcolor="#FCE8E6", shape="septagon"]; "Dimerization" [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#E8F0FE"]; "Substrate" [label="Intracellular\nSubstrates", fillcolor="#F1F3F4"]; "PI3K" [label="PI3K/Akt Pathway", fillcolor="#E6F4EA"]; "RAS" [label="RAS/MAPK Pathway", fillcolor="#E6F4EA"]; "Response" [label="Cell Proliferation,\nAngiogenesis, Survival", fillcolor="#F1F3F4", shape="ellipse"]; "Inhibitor" [label="Indazole-based\nKinase Inhibitor\n(e.g., Axitinib)", shape="box", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ligand" -> "Receptor"; "Receptor" -> "Dimerization"; "Dimerization" -> "Substrate"; "Substrate" -> {"PI3K", "RAS"}; {"PI3K", "RAS"} -> "Response"; "Inhibitor" -> "Dimerization" [label="Blocks ATP Binding Site,\nInhibits Phosphorylation", style="dashed", color="#D93025", arrowhead="tee"];

} Caption: Role of Indazole Inhibitors in a Representative Kinase Pathway (VEGFR).

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide a representative, self-validating protocol based on established literature.

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate This protocol is adapted from a verified procedure in Organic Syntheses.[6]

Rationale: This [3+2] cycloaddition method using an aryne precursor is a modern and efficient route to the 3-substituted isomer, often providing higher yields and cleaner reactions than classical methods.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add ethyl diazoacetate (1.1 equiv) to the cooled solution.

  • Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.8 equiv) dropwise via syringe over 40 minutes, ensuring the internal temperature does not rise above -70 °C. The TBAF acts as a fluoride source to generate the reactive benzyne intermediate in situ.

  • Reaction Progression: Stir the mixture at -78 °C for 1.5 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., eluting with a hexanes/ethyl acetate gradient) to yield the pure product as an off-white solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Conclusion and Future Perspectives

The positional isomerism of the ethyl carboxylate group on the 1H-indazole scaffold is not a trivial structural modification; it is a critical design element that dictates the synthetic strategy, physicochemical behavior, and ultimately, the pharmacological profile of the molecule.

  • Ethyl 1H-indazole-3-carboxylate is a key intermediate for many established pharmacophores, particularly those requiring an amide linkage at the C-3 position.

  • Ethyl 1H-indazole-4-carboxylate and its 7-carboxylate counterpart position the functional group adjacent to the pyrazole ring, creating a unique electronic and steric environment that remains less explored but holds potential for novel binding interactions.

  • Ethyl 1H-indazole-5- and 6-carboxylates are valuable as bioisosteric replacements for phenolic compounds, often used to improve the pharmacokinetic properties of a lead compound.

Future research should focus on systematic, parallel evaluation of these isomers against diverse target classes. Such studies will not only uncover novel lead compounds but also enrich our fundamental understanding of the indazole scaffold's structure-activity relationships, paving the way for more rational and efficient drug discovery.

References

  • Jadhav, S. D., & Tripathi, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(3), 565–601. (Available at: [Link])

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. (Available at: [Link])

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. (2020). ResearchGate. (Available at: [Link])

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (Available at: [Link])

  • Abbar, M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(12), 947-961. (Available at: [Link])

  • Indazole synthesis. Organic Chemistry Portal. (Available at: [Link])

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. (Available at: [Link])

  • 1H-indazole-3-carboxylic acid, ethyl ester. (2011). Organic Syntheses. (Available at: [Link])

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947. (Available at: [Link])

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2021). Request PDF. (Available at: [Link])

  • Ukrinchuk, M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7244. (Available at: [Link])

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC medicinal chemistry, 15(4), 1332–1357. (Available at: [Link])

  • Zhang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4847–4868. (Available at: [Link])

  • de Oliveira, C. S., et al. (2021). Pharmacological properties of indazole derivatives: recent developments. Molecular diversity, 25(3), 1835–1855. (Available at: [Link])

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Comparative

The Structure-Activity Relationship of Ethyl 1H-Indazole-4-Carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum o...

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet highly versatile class of these compounds: Ethyl 1H-indazole-4-carboxylate derivatives. By exploring the nuanced effects of structural modifications on their biological activity, particularly as kinase inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of next-generation therapeutics.

The Ethyl 1H-Indazole-4-Carboxylate Core: A Versatile Starting Point

Ethyl 1H-indazole-4-carboxylate serves as a key building block in the synthesis of a diverse array of biologically active molecules.[3] The indazole core itself is a bioisostere of indole, capable of forming crucial hydrogen bond interactions with protein targets. The ester at the 4-position provides a convenient handle for chemical modification, allowing for the introduction of various functional groups to probe the chemical space of a target's binding pocket and optimize pharmacokinetic properties.

Comparative Analysis: Indazole-4-Carboxamide Derivatives as FGFR Inhibitors

A compelling example of the therapeutic potential of this scaffold lies in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a prime target for therapeutic intervention.[4][5] Researchers have successfully utilized the Ethyl 1H-indazole-4-carboxylate core to develop potent FGFR inhibitors by converting the ethyl ester to a variety of carboxamides.

Key Structural Modifications and Their Impact on Activity

The following table summarizes the structure-activity relationships of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives as FGFR1 inhibitors. This series highlights how modifications at the 4-position, originating from the ethyl carboxylate, significantly influence inhibitory potency.

Compound IDR Group (at 4-carboxamide)FGFR1 IC50 (nM)Key SAR Observations
1 -NH-(4-methylphenyl)69.1 ± 19.8[2]The N-aryl substitution provides a good starting point for potency.
2 -NH-(3-methylphenyl)55.2 ± 10.5Shifting the methyl group to the meta position slightly improves activity.
3 -NH-(2-methylphenyl)85.7 ± 15.3Steric hindrance from the ortho-methyl group may be detrimental to binding.
4 -NH-(4-methoxyphenyl)48.9 ± 9.7The electron-donating methoxy group in the para position enhances potency.
5 -NH-(4-chlorophenyl)75.4 ± 12.1Introduction of an electron-withdrawing group at the para position is tolerated but does not improve activity over the methyl-substituted analog.
6 -NH-(pyridin-4-yl)92.3 ± 18.5Replacement of the phenyl ring with a pyridine ring slightly decreases activity.[2]
7 -N(CH3)(phenyl)> 500N-methylation of the amide nitrogen leads to a significant loss of activity, suggesting the N-H is a critical hydrogen bond donor.

Data Interpretation and Causality:

The data clearly indicates that the nature of the substituent on the 4-carboxamide moiety plays a crucial role in the FGFR1 inhibitory activity. The necessity of the amide N-H for hydrogen bonding is evident from the dramatic loss of activity upon N-methylation (Compound 7). This hydrogen bond likely interacts with a key residue in the hinge region of the kinase.

Furthermore, the electronic properties and position of substituents on the aromatic ring of the carboxamide influence potency. The enhanced activity of the 4-methoxyphenyl derivative (Compound 4) suggests that an electron-donating group in this position is favorable for interaction with the target.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and integrity of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline the key methodologies for the synthesis and biological evaluation of 1H-indazole-4-carboxamide derivatives.

General Synthesis of 1H-Indazole-4-Carboxamide Derivatives

The synthesis of the target carboxamides typically begins with the hydrolysis of Ethyl 1H-indazole-4-carboxylate to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Hydrolysis of Ethyl 1H-indazole-4-carboxylate

  • To a solution of Ethyl 1H-indazole-4-carboxylate (1.0 eq) in a mixture of THF and water (2:1), add LiOH·H₂O (2.0 eq).

  • Stir the reaction mixture at 50 °C for 6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and adjust the pH to ~3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1H-indazole-4-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBT (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq).[6]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours.[6]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford the desired 1H-indazole-4-carboxamide derivative.[6]

In Vitro FGFR1 Kinase Assay

The inhibitory activity of the synthesized compounds against FGFR1 is typically determined using a biochemical kinase assay.

  • Prepare a reaction mixture containing FGFR1 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay with ³²P-ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanistic Insights: The FGFR Signaling Pathway

Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathway they target. FGFR inhibitors act by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the entire signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR D1 D2 D3 Transmembrane Domain Kinase Domain FGF->FGFR:f1 Binding & Dimerization HSPG HSPG HSPG->FGFR:f0 GRB2 GRB2 FGFR:f4->GRB2 Phosphorylation PLCg PLCγ FGFR:f4->PLCg Phosphorylation PI3K PI3K FGFR:f4->PI3K Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Cell_Response Ca2->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Indazole-4-carboxamide Inhibitor Inhibitor->FGFR:f4 Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Inhibition.

As depicted in Figure 1, the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which ultimately regulate key cellular processes like proliferation, survival, and differentiation.[7] Ethyl 1H-indazole-4-carboxylate derivatives, specifically the 4-carboxamides, act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation activity, thereby blocking the downstream signaling and inhibiting cancer cell growth.

Conclusion and Future Directions

The structure-activity relationship studies of Ethyl 1H-indazole-4-carboxylate derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of potent and selective kinase inhibitors. The 4-carboxamide moiety has proven to be a critical site for modification, allowing for the fine-tuning of inhibitory activity against targets such as FGFR. The insights gained from these studies, particularly the importance of the amide N-H as a hydrogen bond donor and the influence of electronic properties of the appended aryl ring, provide a rational basis for the design of future generations of inhibitors with improved potency and pharmacokinetic profiles.

Future research in this area should focus on exploring a wider range of substituents at the 4-carboxamide position to further probe the topology of the FGFR binding site. Additionally, optimization of other positions on the indazole ring, in combination with the 4-carboxamide modifications, could lead to the discovery of dual-target inhibitors or compounds with enhanced selectivity profiles. The integration of computational modeling with synthetic chemistry and biological evaluation will continue to be a powerful strategy in accelerating the discovery of novel indazole-based therapeutics.

References

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  • Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to Ethyl 1H-indazole-4-carboxylate and Indole Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The indole ring system is a ubiquitous and historically significant "privileged scaffold," forming the foundation of numerous natural products and blockbuster drugs.[1] Its bioisostere, the indazole ring, has emerged as a powerful alternative, offering a distinct set of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the classic indole building block and a representative indazole, Ethyl 1H-indazole-4-carboxylate. We will dissect their structural nuances, synthetic accessibility, and resulting impact on biological activity and pharmacokinetic profiles, supported by experimental data and protocols, to empower researchers in making informed scaffold-hopping and drug design decisions.

Introduction: The Tale of Two Bioisosteres

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of modern drug design.[2] The indole scaffold, a fusion of a benzene and a pyrrole ring, is a quintessential example of a privileged structure, found in everything from the essential amino acid tryptophan to the neurotransmitter serotonin and a multitude of approved pharmaceuticals.[3][4] Its unique aromatic system and hydrogen bonding capabilities make it an effective pharmacophore for a wide array of biological targets.[5][6]

However, the very features that make indole attractive can also present challenges, including metabolic liabilities and specific binding requirements. This has led to the rise of the indazole scaffold as a key bioisosteric replacement.[7][8] Indazole, an isomer of indole, replaces a carbon atom in the five-membered ring with a second nitrogen atom.[9][10] This seemingly subtle change dramatically alters the electronic and steric properties of the molecule, creating new opportunities for drug-target interactions and often improving metabolic stability.[11] This guide uses Ethyl 1H-indazole-4-carboxylate as a practical exemplar to explore the critical differences and comparative advantages of these two vital building blocks.

Part 1: Physicochemical and Structural Properties - A Head-to-Head Comparison

The fundamental differences between the indole and indazole cores stem from the location of the nitrogen atoms, which profoundly influences their electronic distribution, hydrogen bonding potential, and overall shape.

Electronic Properties and Hydrogen Bonding

The indole nucleus contains a single nitrogen atom within its five-membered pyrrole ring. The lone pair of electrons on this nitrogen is integral to the 10 π-electron aromatic system, rendering the nitrogen non-basic and the N-H group a potent hydrogen bond donor.[6][12] Electrophilic substitution reactions preferentially occur at the electron-rich C3 position.[12]

In contrast, the 1H-indazole scaffold possesses two adjacent nitrogen atoms. The N1-H group acts as a hydrogen bond donor, similar to indole. However, the N2 nitrogen atom introduces a crucial new feature: a hydrogen bond acceptor site. This dual donor-acceptor capability allows indazoles to form different and potentially more extensive hydrogen bond networks within a target active site, which can lead to enhanced binding affinity and selectivity.

Structural and Physicochemical Divergence

The replacement of a C-H unit with a nitrogen atom also impacts the scaffold's lipophilicity and solubility. While specific values depend on substitution, indazoles are often found to be more lipophilic than their direct indole counterparts. This can influence membrane permeability and plasma protein binding.

PropertyIndole (Parent Scaffold)Ethyl 1H-indazole-4-carboxylateRationale for Difference
Molecular Formula C₈H₇N[13]C₁₀H₁₀N₂O₂[14]Indazole has an extra nitrogen; the ethyl carboxylate group adds C₂H₃O₂.
Molecular Weight 117.15 g/mol [13]190.20 g/mol [14]Direct consequence of the different atomic compositions.
Hydrogen Bond Donor(s) 1 (N1-H)[6]1 (N1-H)[14]Both scaffolds possess a pyrrole-like N-H group.
Hydrogen Bond Acceptor(s) 0 (π-system can be a weak acceptor)[15]3 (N2, C=O, O-Et)[14]The N2 atom in the indazole ring and the carboxylate group provide strong H-bond acceptor sites.
Calculated LogP ~2.1[13]~1.74[14]The polar carboxylate group on the indazole derivative significantly lowers its lipophilicity compared to the parent indole. Indazole cores are generally more lipophilic than indole cores, but substitution patterns are critical.[16]
Topological Polar Surface Area (TPSA) 15.8 Ų[13]55.0 Ų[14]The addition of the second nitrogen and the ethyl carboxylate group dramatically increases the polar surface area.

Part 2: Synthetic Accessibility and Chemical Space

The ease of synthesis and the potential for diverse functionalization are paramount considerations when selecting a building block.

Synthetic Routes

  • Indole Scaffolds: The synthesis of indoles is well-established, with a rich history of named reactions like the Fischer, Reissert, Madelung, and Bartoli syntheses providing access to a vast chemical space.[1][17] These methods allow for the introduction of substituents at nearly any position on the ring.

  • Ethyl 1H-indazole-4-carboxylate: Substituted indazoles can also be prepared through various reliable methods. A common approach involves the cyclization of appropriately substituted hydrazones or via [3+2] cycloaddition reactions involving benzynes and diazo compounds.[10][18] The availability of starting materials like Ethyl 1H-indazole-4-carboxylate from commercial suppliers makes it a readily accessible building block for further elaboration.[19]

Functionalization Potential

Both scaffolds offer multiple sites for modification. For indoles, N-alkylation/arylation and electrophilic substitution at C3 are common strategies.[20] For indazoles, functionalization can occur at N1 or N2, providing an additional vector for exploring chemical space and modulating properties like solubility and cell permeability. The choice of N1 vs. N2 substitution can be controlled by reaction conditions and can have a profound impact on the final compound's biological profile.

Diagram: Synthetic Diversification Pathways

Caption: Comparative hydrogen bonding patterns of Indole and Indazole scaffolds.

Metabolic Stability and Pharmacokinetics

Indole rings, particularly at the electron-rich C3 position, can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. [21]This can lead to rapid clearance and poor oral bioavailability. The replacement of the C2-C3 bond with a C2-N2 bond in indazole can block or alter these metabolic pathways. Several studies have demonstrated that indazole-containing compounds exhibit improved metabolic stability compared to their indole analogs. [11][22]For instance, a study on synthetic cannabinoid receptor agonists found that indole-based compounds were significantly more metabolically reactive in human liver microsome studies than their indazole counterparts. [11]This enhanced stability can translate directly to improved pharmacokinetic profiles, such as a longer half-life and greater drug exposure in vivo. [23]

Parameter Indole-based Drugs Indazole-based Drugs Rationale for Difference
Primary Metabolic Hotspot Often C3 or other electron-rich carbons via CYP oxidation. [4][21] Ring nitrogens can alter electron density, often leading to greater stability. Can be less vulnerable to Phase I/II metabolism. The N-N bond and altered aromaticity of the indazole ring change the sites susceptible to enzymatic attack.
Binding Interactions Primarily H-bond donation from N-H. π-π stacking. [6] H-bond donation (N1-H) AND H-bond acceptance (N2). π-π stacking. The additional N2 atom provides a key H-bond acceptor site, enabling more diverse and potentially stronger interactions.

| Observed PK Improvement | Variable; can suffer from high clearance. [4]| Bioisosteric replacement often leads to improved metabolic stability and oral bioavailability. [11]| Reduced susceptibility to metabolism directly translates to better pharmacokinetic performance. |

Part 4: Experimental Protocols for Scaffold Evaluation

To provide a practical framework for comparing these scaffolds in a research setting, we outline two fundamental, self-validating experimental protocols.

Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

Rationale: Solubility is a critical determinant of oral absorption and achievable concentration for in vitro assays. This experiment provides a gold-standard measure of a compound's intrinsic solubility.

Methodology:

  • Preparation: Add an excess of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve of the same compound.

  • Validation: The presence of a solid pellet after centrifugation confirms that a saturated solution was achieved.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance. It allows for the calculation of intrinsic clearance (Clint) and prediction of in vivo hepatic clearance. [11] Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)

    • Test compound (e.g., 1 µM final concentration from a DMSO stock)

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The t=0 sample is taken immediately after adding NADPH.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Conclusion and Decision-Making Framework

The choice between an indole and an indazole scaffold is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of a drug discovery project.

Consider an Indole Scaffold When:

  • A classic, well-understood pharmacophore is desired.

  • The N-H hydrogen bond donor is the primary required interaction.

  • Established synthetic routes are a priority.

Consider an Ethyl 1H-indazole-4-carboxylate (or other indazole) Scaffold When:

  • An additional hydrogen bond acceptor is needed to improve potency or selectivity. * Metabolic instability of an indole lead compound is a known issue. [11]* Exploring novel intellectual property space is a key objective.

  • Modulating physicochemical properties like lipophilicity and polarity is required.

By understanding the fundamental differences in structure, electronics, and metabolism, medicinal chemists can leverage both indole and indazole building blocks to their full potential, accelerating the design and development of novel therapeutics.

References

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Comparative

A Comparative Guide to Assessing the Drug-Likeness of Ethyl 1H-indazole-4-carboxylate Derivatives

Introduction: The Quest for Drug-Likeness in Modern Medicinal Chemistry In the landscape of drug discovery, identifying a potent "hit" against a biological target is merely the first step in a long and arduous journey. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Drug-Likeness in Modern Medicinal Chemistry

In the landscape of drug discovery, identifying a potent "hit" against a biological target is merely the first step in a long and arduous journey. The ultimate success of a therapeutic candidate hinges on its drug-likeness : a complex balance of physicochemical and metabolic properties that determine its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Neglecting these properties in early-stage discovery is a primary contributor to the high attrition rates of drug candidates in later clinical trials.[2] This guide provides a comprehensive framework for assessing the drug-likeness of novel chemical entities, using derivatives of Ethyl 1H-indazole-4-carboxylate as a case study.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-cancer agent pazopanib and the antiemetic granisetron.[3][4][5] Its versatile biological activity and synthetic tractability make it a fertile ground for developing new therapeutics.[3][6] Ethyl 1H-indazole-4-carboxylate, in particular, serves as a versatile starting material for generating diverse libraries of compounds with potential therapeutic value.[7] This guide will delineate a two-pronged approach—combining high-throughput in silico predictions with robust experimental validation—to efficiently screen and prioritize these derivatives for further development.

Part 1: In Silico Profiling - A First Pass Filter for Drug-Likeness

Computational, or in silico, methods provide a rapid and cost-effective means to evaluate large libraries of compounds, filtering out those with a low probability of success before committing expensive resources to synthesis and experimental testing.[8][9] This initial screen is typically based on established rules derived from the statistical analysis of known orally bioavailable drugs.

Key Computational Filters for Oral Bioavailability

Several rule-based filters are routinely employed to predict drug-likeness. While not absolute predictors of success, they are invaluable for identifying potential liabilities.

  • Lipinski's Rule of Five (Ro5): Formulated in 1997, the Ro5 is a cornerstone of drug-likeness prediction.[1][10] It posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to passively diffuse across cell membranes.

    • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds often have poor aqueous solubility and may be trapped in lipid bilayers.[11][12]

    • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Excessive hydrogen bonding capacity can hinder membrane permeability.

  • Veber's Rules: This filter refines the prediction of oral bioavailability by focusing on molecular flexibility and polarity.[13] Good oral bioavailability is more probable if a compound has:

    • Rotatable Bonds ≤ 10: High molecular flexibility can be entropically unfavorable for receptor binding and membrane passage.

    • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the surface sum over all polar atoms, which correlates well with hydrogen bonding potential and membrane permeability.[13][14]

  • Egan's Rules: Developed through statistical analysis of human intestinal absorption data, this model provides another layer of prediction based on two key descriptors.[14][15] Good passive absorption is predicted for compounds with:

    • LogP ≤ 5.88

    • TPSA ≤ 131.6 Ų

Workflow for In Silico Drug-Likeness Assessment

The computational screening process follows a logical sequence to efficiently filter a virtual library of derivatives.

G cluster_0 Virtual Library Generation cluster_1 Computational Analysis cluster_2 Prioritization start Design Derivatives of Ethyl 1H-indazole-4-carboxylate calc Calculate Physicochemical Properties (MW, LogP, TPSA, HBD, HBA, Rotatable Bonds) start->calc lipinski Apply Lipinski's Rule of Five calc->lipinski veber Apply Veber's Rules lipinski->veber Pass fail Deprioritized / Redesign (>1 Violation) lipinski->fail Fail egan Apply Egan's Rules veber->egan Pass veber->fail Fail pass Prioritized for Synthesis (0-1 Violations) egan->pass Pass egan->fail Fail

Caption: In Silico screening workflow for prioritizing drug-like candidates.

Comparative Data: Hypothetical Derivatives

To illustrate this process, let's analyze Ethyl 1H-indazole-4-carboxylate (Parent) and three hypothetical derivatives with varying substitutions.

CompoundStructure ModificationMW (Da)LogPHBDHBATPSA (Ų)Rot. BondsRo5 ViolationsVeber/Egan Pass?
Parent -190.22.11356.830Yes / Yes
Deriv. A + 4-Cl-Phenyl @ N1300.73.50356.840Yes / Yes
Deriv. B + Morpholine Amide259.31.51469.130Yes / Yes
Deriv. C + Long Alkyl Chain510.76.21356.8122No / No

In this hypothetical analysis, Derivatives A and B pass all computational filters and would be prioritized for synthesis. Derivative C, due to its high molecular weight, lipophilicity, and number of rotatable bonds, violates multiple rules and would be deprioritized or flagged for redesign.

Part 2: Experimental Validation - Grounding Predictions in Reality

While in silico models are powerful, they are predictive, not definitive. Experimental validation is essential to confirm the calculated properties and provide a more accurate assessment of a compound's potential. Key assays for early-stage drug-likeness focus on solubility, permeability, and metabolic stability.

Experimental Workflow for ADME Profiling

The experimental validation stage involves a series of assays performed on the prioritized, synthesized compounds.

G cluster_0 Input Compounds cluster_1 Parallel Experimental Assays cluster_2 Data Integration & Analysis start Synthesized Derivatives (e.g., Deriv. A, Deriv. B) solubility Kinetic Solubility Assay start->solubility pampa PAMPA (Permeability) start->pampa stability Microsomal Stability Assay start->stability analysis Integrate Data: Solubility (µM) Permeability (Pe) Metabolic Half-life (t½) solubility->analysis pampa->analysis stability->analysis decision Select Lead Candidates for Further Optimization analysis->decision

Caption: Experimental workflow for validating key drug-likeness properties.

Protocol 1: Kinetic Aqueous Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption.[16] A compound must dissolve in the gastrointestinal fluids to be absorbed. The kinetic solubility assay is a high-throughput method used in early discovery that measures the solubility of a compound when an organic solvent stock solution is introduced into an aqueous buffer.[17][18]

Methodology (Shake-Flask / Nephelometry):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells (final concentration: 100 µM, 1% DMSO). Include a known soluble and insoluble compound as controls.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.[19]

  • Measurement: Measure the turbidity (precipitation) of each well using a laser nephelometer. Alternatively, filter the samples using a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate via LC-MS/MS or UV-Vis spectroscopy.[16]

  • Data Analysis: The solubility is reported as the highest concentration at which no precipitation is observed.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability to passively diffuse across the lipid membranes of the intestinal epithelium is critical for absorption. PAMPA is a non-cell-based, high-throughput assay that models this passive, transcellular permeation.[20] It measures a compound's ability to cross from a donor compartment to an acceptor compartment through a synthetic membrane coated with a lipid solution.[21]

Methodology:

  • Lipid Membrane Preparation: Coat the filter of a 96-well PVDF filter plate (Donor plate) with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Donor Plate Preparation: Prepare solutions of the test compounds (e.g., 100 µM) in a buffer (e.g., pH 6.5, to simulate the upper intestine). Add these solutions to the lipid-coated donor plate.

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[22]

  • Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant incorporating incubation time and well dimensions. Compounds are typically classified as low, medium, or high permeability based on their Pe values.

Protocol 3: In Vitro Metabolic Stability Assay

Rationale: After absorption, a drug is subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. Rapid metabolism can lead to low bioavailability and a short duration of action. This assay assesses a compound's stability in the presence of liver microsomes, which are vesicles containing the major drug-metabolizing enzymes.

Methodology (Liver Microsomal Stability):

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

Comparative Experimental Data: Hypothetical Results
CompoundKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)ClassificationMicrosomal Half-life (t½, min)Classification
Parent >1008.5High45Moderate
Deriv. A 7512.1High>60Stable
Deriv. B >1001.8Low55Stable
Propranolol >10015.0High20Moderate
Atenolol >1000.5Low>60Stable

(Propranolol and Atenolol are included as high and low permeability controls, respectively.)

Integrated Analysis and Decision-Making

The true power of this approach lies in integrating the computational predictions with the experimental data.

G cluster_0 Data Inputs cluster_1 Multi-Parameter Assessment cluster_2 Decision Pathways insilico In Silico Predictions (Ro5, Veber, Egan) assess Assess Compound Profile insilico->assess invitro Experimental Data (Solubility, Permeability, Stability) invitro->assess lead Lead Candidate assess->lead All Parameters Favorable (e.g., Deriv. A) optimize Optimize (e.g., Improve Permeability) assess->optimize Good Solubility/Stability, Poor Permeability (e.g., Deriv. B) deprioritize Deprioritize (Multiple Liabilities) assess->deprioritize Poor Solubility & Permeability

Caption: Integrated decision-making framework for lead candidate selection.

  • Derivative A: This compound shows an excellent profile. It passed all in silico filters and demonstrated good solubility, high permeability, and high metabolic stability. This would be a strong candidate to advance into efficacy and toxicology studies.

  • Derivative B: This compound has excellent solubility and stability but suffers from low permeability, a potential liability correctly predicted by its higher TPSA (due to the morpholine group). While not an immediate lead, its favorable properties make it a good candidate for a medicinal chemistry optimization campaign aimed specifically at improving permeability without sacrificing its other strengths.

Conclusion

The assessment of drug-likeness is a critical, multi-parameter optimization process that is fundamental to modern drug discovery. A slavish adherence to computational rules is ill-advised; however, their intelligent application provides an indispensable filter to manage resources effectively.[23] By employing a tiered strategy that begins with a broad in silico screen of virtual libraries based on Ethyl 1H-indazole-4-carboxylate and progresses to targeted experimental validation of prioritized compounds, research teams can de-risk their projects early. This integrated approach of prediction and validation allows for a more informed, data-driven selection of lead candidates, ultimately increasing the probability of successfully translating a promising molecule into a life-changing therapeutic.

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Validation

comparing the efficacy of different Ethyl 1H-indazole-4-carboxylate synthesis routes

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Ethyl 1H-indazole-4-carboxylate, in particular, is a crucial building block for the synthesis of a wide range of biologically active molecules, including potent anti-inflammatory and anti-cancer agents.[1] Its versatile structure allows for diverse functionalization, making it a valuable intermediate in drug discovery and development pipelines.[1][2] Given its importance, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount concern to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of prominent synthetic routes to Ethyl 1H-indazole-4-carboxylate. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on key performance metrics. Our goal is to equip you, the researcher, with the necessary insights to select the optimal synthetic strategy for your specific research and development needs.

Route 1: Reductive Cyclization of Ethyl 2-methyl-3-nitrobenzoate

One of the most classical and widely employed methods for the synthesis of the indazole core involves the reductive cyclization of an ortho-substituted nitroaromatic compound.[3][4][5][6] In this approach, Ethyl 2-methyl-3-nitrobenzoate serves as the key starting material.

Mechanistic Overview

The synthesis begins with the nitration of methyl benzoate, an electrophilic aromatic substitution, to introduce the nitro group.[7] The subsequent core of this route is the reductive cyclization of the nitro group. This transformation can be achieved through various reducing agents. The mechanism generally involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular condensation with the adjacent methyl group, followed by dehydration to form the pyrazole ring of the indazole system.

Experimental Protocol

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid

A common precursor, 2-methyl-3-nitrobenzoic acid, can be synthesized by the oxidation of 3-nitro-o-xylene.[8] Modern methods utilize oxygen from the air as the oxidant in the presence of a catalyst, offering a greener alternative to traditional nitric acid oxidation.[8] This process is often carried out at elevated temperatures (90-100 °C) and can achieve yields of up to 80%.[8]

Step 2: Esterification to Ethyl 2-methyl-3-nitrobenzoate

The resulting 2-methyl-3-nitrobenzoic acid is then esterified to the corresponding ethyl ester. This is typically achieved by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

Step 3: Reductive Cyclization

The Ethyl 2-methyl-3-nitrobenzoate is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent is then added. Common reducing agents for this transformation include:

  • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Metal-based reductants: Such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.

The reaction mixture is typically heated to facilitate the cyclization. Upon completion, the product is isolated and purified, often by crystallization or column chromatography.

Efficacy Analysis

This route is valued for its use of readily available starting materials and its generally robust and scalable nature. However, the nitration step can sometimes lead to regioisomeric impurities that require careful purification. The choice of reducing agent in the cyclization step can also influence the yield and purity of the final product.

Route 2: [3+2] Cycloaddition of Benzyne and Diazo Compounds

A more modern and often highly efficient approach to constructing the indazole ring system is through a [3+2] cycloaddition reaction. This method involves the in situ generation of benzyne, which then reacts with a diazo compound to form the desired indazole.

Mechanistic Overview

Benzyne is a highly reactive intermediate that can be generated from various precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, through fluoride-promoted ortho-elimination.[9] Ethyl diazoacetate serves as the 1,3-dipole in this cycloaddition. The benzyne and ethyl diazoacetate react in a concerted or stepwise fashion to form a bicyclic intermediate, which then undergoes a hydrogen shift to afford the aromatic 1H-indazole product.[9]

Experimental Protocol (Based on Organic Syntheses Procedure)

Step 1: In situ generation of Benzyne and Cycloaddition

  • In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) are dissolved in anhydrous tetrahydrofuran (THF).[9]

  • The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.[9]

  • A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is added dropwise over approximately 40 minutes, maintaining the low temperature.[9]

  • After the addition is complete, the mixture is stirred at -78 °C for 1.5 hours.[9]

  • The cooling bath is then replaced with a cold-acetone bath (ca. -65 °C), and the reaction is allowed to warm to room temperature overnight.[9]

Step 2: Work-up and Purification

  • The reaction mixture is concentrated by rotary evaporation.[9]

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[9]

  • The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are dried over magnesium sulfate, filtered, and concentrated.[9]

  • The crude product is purified by silica gel chromatography to yield Ethyl 1H-indazole-4-carboxylate as an off-white solid.[9]

Efficacy Analysis

This method offers a direct and often high-yielding route to the desired product, with reported yields around 82%.[9] It is particularly advantageous for its mild reaction conditions and tolerance of various functional groups.[9] However, the starting materials, particularly the benzyne precursor and ethyl diazoacetate (which is potentially explosive and requires careful handling), can be more expensive than those used in the classical reductive cyclization route. The reaction performance can also be sensitive to scale, with better yields often observed on a smaller scale.[9]

Comparative Summary

MetricRoute 1: Reductive CyclizationRoute 2: [3+2] Cycloaddition
Starting Materials Readily available and relatively inexpensive (e.g., 3-nitro-o-xylene)More specialized and expensive (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetate)[9]
Reported Yield Moderate to good (can be variable)High (up to 82%)[9]
Reaction Conditions Can require harsh conditions (e.g., strong acids, high temperatures/pressures)Mild (low temperature to room temperature)[9]
Scalability Generally goodCan be less efficient on a larger scale[9]
Safety Considerations Use of nitrating agents and flammable solventsHandling of potentially explosive ethyl diazoacetate[9]
Key Advantages Cost-effective for large-scale synthesisHigh efficiency, mild conditions, good functional group tolerance
Key Disadvantages Potential for regioisomeric impurities, harsher conditionsHigher cost of reagents, scalability challenges

Workflow Visualization

Synthesis_Comparison cluster_0 Route 1: Reductive Cyclization cluster_1 Route 2: [3+2] Cycloaddition R1_S1 3-Nitro-o-xylene R1_S2 Ethyl 2-methyl-3-nitrobenzoate R1_S1->R1_S2 Oxidation & Esterification R1_P Ethyl 1H-indazole-4-carboxylate R1_S2->R1_P Reductive Cyclization R2_S1 Benzyne Precursor + Ethyl Diazoacetate R2_P Ethyl 1H-indazole-4-carboxylate R2_S1->R2_P [3+2] Cycloaddition

Caption: Comparative workflow of the two main synthesis routes.

Conclusion and Recommendations

The choice between these synthetic routes for Ethyl 1H-indazole-4-carboxylate depends heavily on the specific needs of the research project.

  • For large-scale, cost-sensitive synthesis , the Reductive Cyclization of Ethyl 2-methyl-3-nitrobenzoate (Route 1) remains a viable and industrially relevant option. Its reliance on cheaper starting materials makes it economically attractive, although optimization of the nitration and reduction steps is crucial to maximize yield and purity.

  • For laboratory-scale synthesis, rapid analog generation, and when higher purity and yield are paramount , the [3+2] Cycloaddition of Benzyne and Ethyl Diazoacetate (Route 2) is a superior choice. Its mild conditions and high efficiency often outweigh the higher cost of the reagents, especially in a drug discovery context where time and material efficiency are critical.

Ultimately, a thorough evaluation of project goals, available resources, and safety infrastructure will guide the discerning scientist to the most appropriate and effective synthetic pathway.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). Journal of Organic Chemistry, 88(7), 4209–4223. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. (2018). PubMed. [Link]

  • Shi, F., & Larock, R. C. (2010). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 87, 232. [Link]

  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. (n.d.). Google Patents.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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Comparative

Comparative Evaluation of Novel Anticancer Agents Derived from Ethyl 1H-indazole-4-carboxylate: An In Vitro and In Vivo Guide

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The indazole scaffold has emerged as a "privileged" structure in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] This guide provides a comprehensive comparison of bioactive compounds derived from a key building block, Ethyl 1H-indazole-4-carboxylate , detailing their in vitro and in vivo performance as potent anticancer agents.[3] We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols to empower researchers in the field of drug discovery and development.

The Strategic Advantage of the Ethyl 1H-indazole-4-carboxylate Scaffold

Ethyl 1H-indazole-4-carboxylate serves as a versatile and strategic starting material for the synthesis of a diverse array of bioactive molecules.[3] Its inherent structural features, including a fused aromatic ring system and a reactive ester group, provide a robust platform for chemical modification. This allows for the systematic exploration of the chemical space to identify derivatives with optimized pharmacological profiles, targeting key signaling pathways implicated in cancer progression. The indazole nucleus itself is a bioisostere of indole, enabling it to interact with a variety of biological targets.[2]

In Vitro Evaluation: A Multi-faceted Approach to Characterizing Anticancer Activity

The initial assessment of novel compounds relies on a battery of in vitro assays designed to elucidate their potency, selectivity, and mechanism of action at a cellular and molecular level.

Cellular Proliferation and Viability Assays: The First Line of Assessment

A fundamental step in anticancer drug discovery is to determine a compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Indazole Derivatives Against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)WiDr (Colon)Reference
Derivative A 45.97--46.3627.20[4]
Derivative B -< 64 µg/mL--< 59 µg/mL[5]
Derivative C -< 63 µg/mL---[5]
Doxorubicin --->100-[4]
Tamoxifen <45.97--<46.36<27.20[4]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made within the context of the original studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assays: Targeting the Engines of Cancer Proliferation

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] In vitro kinase assays are essential for determining the specific targets of these compounds and their inhibitory potency.

Table 2: Comparative Kinase Inhibitory Activity (IC50, nM) of Indazole-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Axitinib PLK46.5[6]
CFI-400945 PLK42.8[6]
Indazole Derivative 1 FGFR115.0[7]
Indazole Derivative 2 EGFR (L858R/T790M)0.07[7]
Entrectinib ALK12[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a microplate, combine the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

In Vivo Evaluation: Assessing Therapeutic Potential in Living Systems

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[8][9]

Xenograft Models for Efficacy Assessment

The choice of the xenograft model is critical and depends on the cancer type being studied. Subcutaneous models are commonly used for their ease of tumor measurement, while orthotopic models, where tumors are implanted in the organ of origin, can provide a more clinically relevant microenvironment.[9][10]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells from culture during their exponential growth phase and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.[9]

  • Implantation: Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the therapeutic efficacy of the compound.

Visualizing the Mechanism: Signaling Pathways Targeted by Indazole Derivatives

To understand the molecular basis of their anticancer activity, it is crucial to visualize the signaling pathways that are modulated by these compounds. Below are representations of key pathways often targeted by indazole-based kinase inhibitors, created using the DOT language for Graphviz.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway plays a critical role in cell proliferation, survival, and angiogenesis.[11][12][13] Its aberrant activation is a driver in many cancers.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro Inhibitor Indazole-derived FGFR Inhibitor Inhibitor->FGFR

Caption: FGFR signaling cascade and the point of inhibition.

PLK4 Signaling and Cell Cycle Regulation

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[6][14][15] Overexpression of PLK4 can lead to centrosome amplification and genomic instability, hallmarks of cancer.

PLK4_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates CellCycle Cell Cycle Progression (G1/S Phase) Centriole->CellCycle Aneuploidy Aneuploidy & Genomic Instability CellCycle->Aneuploidy Dysregulation leads to Cancer Cancer Progression Aneuploidy->Cancer Inhibitor Indazole-derived PLK4 Inhibitor Inhibitor->PLK4

Caption: Role of PLK4 in cell cycle and cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell growth and proliferation, and its mutation or overexpression is common in many cancers.[4][16][17]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Indazole-derived EGFR Inhibitor Inhibitor->EGFR

Caption: Overview of the EGFR signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[18][19][20]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS, PI3K/AKT) cMet->Downstream Phosphorylates CellFunctions Cell Proliferation, Motility, Invasion Downstream->CellFunctions Inhibitor Indazole-derived c-Met Inhibitor Inhibitor->cMet

Caption: The HGF/c-Met signaling axis in cancer.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or A, plays a pivotal role in the G1/S phase transition of the cell cycle.[21][22][23] Its dysregulation can lead to uncontrolled cell proliferation.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb Phosphorylation CDK2->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Inhibitor Indazole-derived CDK2 Inhibitor Inhibitor->CDK2

Caption: CDK2's role in the G1/S cell cycle transition.

Conclusion and Future Directions

The derivatization of Ethyl 1H-indazole-4-carboxylate has proven to be a fruitful strategy for the discovery of novel anticancer agents. The compounds emerging from these efforts have demonstrated potent in vitro activity against a range of cancer cell lines and specific molecular targets. The successful translation of these findings into in vivo models underscores the therapeutic potential of this chemical scaffold.

Future work should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of the structure-activity relationships will guide the design of next-generation inhibitors with improved potency and selectivity. The continued exploration of the indazole scaffold, originating from versatile building blocks like Ethyl 1H-indazole-4-carboxylate, holds significant promise for the development of innovative cancer therapies.

References

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  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Retrieved from [Link]

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  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. Retrieved from [Link]

  • (PDF) FGF/FGFR signaling pathway involved resistance in various cancer types. Retrieved from [Link] FGFR_signaling_pathway_involved_resistance_in_various_cancer_types

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - Frontiers. Retrieved from [Link]

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Validation

A Comparative Guide to Ethyl 1H-indazole-4-carboxylate: A Scaffold for Enhanced Drug Discovery

Introduction: Beyond the Privileged Scaffold The indazole ring system, a fusion of benzene and pyrazole, is firmly established as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems fro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is firmly established as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere for native structures like indole and phenol, coupled with its capacity for critical hydrogen bonding interactions, particularly with the hinge region of protein kinases. This has led to its incorporation into numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3]

However, the true potential of this scaffold is unlocked through strategic substitution. This guide moves beyond the general advantages of the indazole core to provide a detailed, evidence-based comparison of Ethyl 1H-indazole-4-carboxylate . We will explore the distinct advantages this specific scaffold offers over similar structures, focusing on its impact on pharmacokinetic profiles, synthetic versatility, and structure-activity relationships (SAR). This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage advanced scaffolds for next-generation therapeutics.

Section 1: The Foundational Advantage of the Indazole Core

Before delving into the specifics of the 4-carboxylate substitution, it is crucial to understand the inherent properties of the parent 1H-indazole that make it a superior choice in many drug design campaigns.

Bioisosterism: A Strategy for Improved Drug-like Properties

Indazole is a recognized bioisostere of both indole and phenol.[1] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity. More critically, when replacing a phenol moiety, the indazole scaffold offers a significant metabolic advantage. Phenolic hydroxyl groups are highly susceptible to Phase II metabolism, specifically O-glucuronidation, which often leads to rapid clearance and poor oral bioavailability.[4] The indazole's NH group mimics the hydrogen-bond donating capability of the phenol's hydroxyl group while being significantly less prone to this metabolic pathway.

G cluster_0 Common Pharmacophore cluster_1 Bioisosteric Replacements phenol Phenol (Metabolically Liable) indazole 1H-Indazole (Metabolically Robust H-Bond Donor/Acceptor) phenol->indazole Mimics H-bond donor Improves metabolic stability indole Indole (H-Bond Donor) indole->indazole Adds H-bond acceptor Modulates electronics

Caption: Bioisosteric relationship of 1H-indazole with phenol and indole.

Kinase Hinge Binding: A Privileged Interaction

The N1-H and N2 atoms of the indazole scaffold are perfectly positioned to form a bidentate hydrogen bond interaction with the "hinge" region of the ATP-binding pocket in many protein kinases. This strong, directional interaction serves as a critical anchor for the inhibitor, making the indazole scaffold a frequent starting point for kinase inhibitor design.[5]

Section 2: The Strategic Superiority of the 4-Carboxylate Position

While the indazole core provides the anchor, the substitution pattern dictates the molecule's trajectory into specific sub-pockets, its selectivity profile, and its utility as a chemical intermediate. The ethyl ester at the C4 position offers a unique combination of advantages.

A Vector for Versatility

The C4 position directs substituents away from the primary kinase hinge-binding interface (N1/N2) and the common C3 "exit vector" used for targeting the ribose pocket. This provides a distinct trajectory for exploring solvent-exposed regions or unoccupied sub-pockets, which can be crucial for achieving selectivity over related kinases.

A Tunable Synthetic Handle

The ethyl carboxylate is not merely a structural element but a highly versatile functional group. It provides a robust handle for a wide array of chemical modifications, allowing for the rapid generation of compound libraries to explore SAR. Key transformations include:

  • Amidation: Direct coupling with a diverse range of amines to explore new interactions and modulate physicochemical properties.

  • Hydrolysis: Saponification to the corresponding carboxylic acid, which can serve as an alternative anchor point or be used in further coupling reactions.

  • Reduction: Conversion to the primary alcohol, opening pathways to ethers and other functional groups.

This synthetic tractability is a significant advantage over scaffolds that require more complex, multi-step functionalization.

Section 3: Comparative Performance Analysis

The theoretical advantages of Ethyl 1H-indazole-4-carboxylate are substantiated by experimental data when compared against alternative scaffolds.

vs. Phenolic Analogs: Enhanced Pharmacokinetics

The replacement of a metabolically labile phenol with an indazole is a proven strategy to enhance pharmacokinetic (PK) properties. While direct PK data for Ethyl 1H-indazole-4-carboxylate itself is not extensively published, the principle is well-documented for the broader class. For instance, in the development of lymphocyte-specific kinase (Lck) inhibitors, replacement of a 5-hydroxyaniline moiety with a 4-amino-indazole yielded compounds with comparable enzyme potency but significantly improved pharmacokinetic profiles.[4] Genentech's discovery of the PI3K inhibitor Pictilisib (GDC-0941) followed a similar logic, where replacing a phenol with an indazole was key to overcoming poor bioavailability caused by O-glucuronidation.

Scaffold FeaturePotency (Representative)Key DisadvantageAdvantage of Indazole-4-carboxylate
Substituted Phenol High (e.g., Lck inhibitors)[4]Poor oral pharmacokinetics due to rapid Phase II glucuronidation.[4]Mimics H-bond donor function while being metabolically stable, leading to improved bioavailability.
Ethyl Indole-4-carboxylate Varies by targetWeaker H-bond acceptor potential compared to indazole.The additional N2 nitrogen in indazole acts as an H-bond acceptor, offering an extra interaction point to improve affinity and selectivity.
Ethyl Indazole-3-carboxylate Potent (e.g., 5-HT3 antagonists)[6]The C3 position is often a key vector for kinase inhibitors; modification can disrupt binding.The C4 position provides an alternative vector for SAR exploration without interfering with the C3 exit vector or N1/N2 hinge binding.
vs. Other Indazole Regioisomers: A Unique Trajectory

The positioning of the carboxylate group has a profound impact on the molecule's interaction with its target. While 3-carboxylates and 6-carboxylates have been successfully used, the 4-carboxylate offers a distinct structural vector. In many kinase inhibitors, the C3 position points towards the ribose-binding pocket, and the C5/C6 positions are often used to achieve selectivity. The C4 position offers a different angle to probe the protein surface, potentially unlocking novel interactions and selectivity profiles that are inaccessible from other positions.

Section 4: Experimental Protocols & Synthetic Accessibility

A key advantage of any scaffold is its accessibility. Ethyl 1H-indazole-4-carboxylate can be prepared through robust, scalable synthetic routes.

Workflow for Synthesis and Derivatization

G start 2-Methyl-3-nitrobenzoic acid ester Methyl 2-methyl-3-nitrobenzoate start->ester Esterification (MeOH, H2SO4) reduction Methyl 3-amino-2-methylbenzoate ester->reduction Reduction (e.g., H2, Pd/C) cyclization Methyl 1H-indazole-4-carboxylate reduction->cyclization Diazotization/Cyclization (NaNO2, HCl) hydrolysis 1H-Indazole-4-carboxylic acid cyclization->hydrolysis Saponification (LiOH or NaOH) final_ester Ethyl 1H-indazole-4-carboxylate hydrolysis->final_ester Esterification (EtOH, H2SO4) amide 1H-Indazole-4-carboxamides (Diverse Library) hydrolysis->amide Amide Coupling (Amine, coupling agent)

Caption: Synthetic workflow for Ethyl 1H-indazole-4-carboxylate and its derivatives.

Protocol 1: Synthesis of 1H-Indazole-4-carboxylic acid

This protocol is a representative synthesis adapted from established chemical literature. Researchers should consult primary sources and perform appropriate safety assessments.

  • Diazotization: To a stirred suspension of 3-amino-2-methylbenzoic acid (1.0 eq) in 2M HCl at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Reduction & Cyclization: A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl is cooled to 0 °C. The diazonium salt solution from the previous step is added slowly to the SnCl₂ solution.

  • Work-up: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The resulting precipitate is collected by filtration, washed with cold water, and then dissolved in a 2M NaOH solution.

  • Purification: The basic solution is filtered to remove tin salts. The filtrate is then acidified with concentrated HCl to a pH of ~2-3, causing the product, 1H-indazole-4-carboxylic acid, to precipitate. The solid is collected by filtration, washed with water, and dried under vacuum.

Protocol 2: Amide Coupling for Library Generation
  • Activation: To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to form the active ester.[7]

  • Coupling: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).[7]

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Conclusion and Future Perspectives

Ethyl 1H-indazole-4-carboxylate is more than just another privileged fragment; it is a strategically functionalized scaffold that offers clear, actionable advantages for modern drug discovery. Its primary benefits can be summarized as:

  • Improved Pharmacokinetics: By serving as a metabolically robust bioisostere for phenols, it directly addresses the common problem of rapid clearance, enhancing the potential for oral bioavailability.[4]

  • Synthetic Versatility: The C4-ester provides a reliable and versatile handle for rapid library synthesis, enabling efficient exploration of structure-activity relationships.[7]

  • Novel Exploration of Chemical Space: The C4 substitution vector allows for probing different regions of a target's binding site compared to more conventionally substituted indazoles, creating opportunities for developing highly selective inhibitors.

For drug development professionals, incorporating the Ethyl 1H-indazole-4-carboxylate scaffold into screening libraries and lead optimization programs is a rational, data-driven approach to mitigate metabolic risks and accelerate the discovery of potent and selective clinical candidates. Future work will likely focus on leveraging this scaffold to develop inhibitors against a wider range of target classes beyond kinases and to explore more complex, stereochemically defined derivatives.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link][1][8]

  • Wei, C., Sun, Y., Liu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7129. Available at: [Link][3]

  • Tomma, J. H., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][9]

  • Wang, Y., Zhang, Y., Zhang, C., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5019-5042. Available at: [Link][10]

  • Li, P., Jia, W., Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. Available at: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Available at: [11]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link][7]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Cao, Y., Luo, C., Yang, P., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 30, 501–518. Available at: [Link][2]

  • Pargellis, C., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4248-4252. Available at: [Link][4]

  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • Singampalli, A., Kumar, P., Bandela, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link][8]

  • Macikenas, D., et al. (2003). Synthesis and evaluation of a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles as inhibitors of Akt. Journal of Chemical Sciences, 115(5-6), 633-640.
  • Macor, J. E., et al. (1992). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 35(21), 3825-3831. Available at: [Link][6]

  • Reddy, T. S., et al. (2012). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 124(3), 723-730. Available at: [Link][5]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition In the landscape of targeted cancer therapy, protein kinase inhibitors represent a monumental achievement. By targeting specific kinases that drive oncogenic sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a monumental achievement. By targeting specific kinases that drive oncogenic signaling, these drugs have transformed patient outcomes. The indazole scaffold has emerged as a "privileged" pharmacophore in this field, forming the core of numerous approved drugs like Axitinib and Pazopanib. These structures are frequently synthesized from versatile building blocks such as Ethyl 1H-indazole-4-carboxylate and its analogs, which provide a robust foundation for medicinal chemistry exploration.

However, the very nature of the kinome presents a formidable challenge. The human genome contains over 500 kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity is the primary reason for the "off-target" effects, or cross-reactivity, of kinase inhibitors. An inhibitor designed for one kinase can inadvertently bind to and inhibit dozens of others, leading to unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).

Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory checkbox; it is a fundamental necessity in drug discovery. It allows us to understand a compound's true mechanism of action, anticipate potential liabilities, and build a comprehensive safety and efficacy profile. This guide provides a framework for this critical process, using well-characterized indazole-based inhibitors as case studies to illustrate the principles and methodologies that underpin robust selectivity analysis.

Foundational Methodologies for Kinase Selectivity Profiling

Assessing the selectivity of a novel inhibitor requires a multi-pronged approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. No single method tells the whole story; the convergence of data from orthogonal techniques provides the highest degree of confidence.

Workflow for Comprehensive Selectivity Profiling

The following workflow illustrates a logical progression from initial broad screening to in-depth validation of off-target effects.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A Test Compound (e.g., Indazole Derivative) B Large-Panel Biochemical Screen (e.g., >400 kinases, single high concentration) A->B C Identify Initial 'Hits' (e.g., >80% Inhibition) B->C D Biochemical IC50 Determination (Dose-response for on-target and off-target 'hits') C->D Prioritize based on potency & relevance E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Confirm binding in live cells F Phenotypic Confirmation (e.g., siRNA knockdown of off-target) E->F G Comprehensive Selectivity Profile (On-Target & Validated Off-Targets) F->G Correlate phenotype with off-target

Caption: General workflow for in vitro kinase inhibitor selectivity profiling.

Comparative Analysis: Indazole-Based Inhibitors in Focus

To illustrate the diversity of selectivity profiles, we will compare several indazole-based inhibitors targeting different kinase families. The data below is compiled from published literature and serves as a representative example.

Case Study 1: Axitinib (VEGFR Inhibitor)

Axitinib is a potent second-generation inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). While considered highly selective for VEGFRs, kinome-wide screening reveals significant off-target activity at higher concentrations.

Case Study 2: Indazole-Based PI3K/PLK4 Inhibitors

Other indazole derivatives have been developed to target different arms of cellular signaling, such as the PI3K pathway or the mitotic regulator Polo-like kinase 4 (PLK4).

InhibitorPrimary Target(s)IC₅₀ / Kᵢ (Primary)Key Off-Target(s)IC₅₀ / Kᵢ (Off-Target)Reference(s)
Axitinib VEGFR1, VEGFR2, VEGFR3Kᵢ < 1 nMPLK4 (Polo-like kinase 4)Kᵢ = 4.2 nM
c-KIT, PDGFRβIC₅₀ = 1.6 nM, 1.7 nMPublic Databases
Compound 10 PI3KαIC₅₀ = 361 nMPDK1, mTORIC₅₀ = 1.6 µM, 2.1 µM
Compound C05 PLK4IC₅₀ < 0.1 nMAurora A, Aurora B>10 µM (low inhibition)

Expert Interpretation:

  • Axitinib's Profile: The potency of Axitinib against PLK4 is noteworthy. Since PLK4 is a master regulator of centriole duplication, this off-target activity could contribute to both the anti-cancer efficacy and potential mitotic-related toxicities of the drug. This exemplifies how a seemingly small difference in potency can have significant biological consequences.

  • Multi-Targeted vs. Selective: Compound 10 from a study on PI3K inhibitors shows activity against multiple nodes in the same pathway (PI3K, PDK1, mTOR). This could be advantageous for overcoming resistance but may also increase toxicity. In contrast, Compound C05 was optimized

Validation

A Senior Application Scientist's Guide to Benchmarking Ethyl 1H-indazole-4-carboxylate in Synthetic Transformations

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Ethyl 1H-ind...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Ethyl 1H-indazole-4-carboxylate, a versatile heterocyclic compound, has emerged as a valuable scaffold in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth technical comparison of its performance in key synthetic transformations—N-alkylation, Suzuki-Miyaura cross-coupling, and amide bond formation—against relevant alternatives, supported by experimental data and mechanistic insights.

Introduction to Ethyl 1H-indazole-4-carboxylate: A Privileged Scaffold

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after motif for designing molecules that target a range of biological entities. Ethyl 1H-indazole-4-carboxylate offers a strategic functional handle—the C4-ester—for further molecular elaboration, making it a key intermediate in the synthesis of complex pharmaceutical agents.[2]

I. N-Alkylation: A Study in Regioselectivity

A common and crucial transformation of the indazole core is N-alkylation, which introduces substituents that can significantly modulate a molecule's pharmacological properties. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of regioisomers, posing significant purification challenges.[1][3] The position of substituents on the indazole ring plays a pivotal role in directing the regiochemical outcome of this reaction.

The Influence of the Carboxylate Position on Regioselectivity

A systematic study on the N-alkylation of various methyl indazole carboxylate isomers provides valuable insights into the expected performance of Ethyl 1H-indazole-4-carboxylate.[3][4] While the study utilized the methyl ester, the electronic effects governing regioselectivity are directly translatable to the ethyl ester. The choice of base and solvent system is critical in controlling the N1/N2 ratio.

Comparative Analysis of N-Alkylation Regioselectivity of Indazole Carboxylate Isomers

Indazole SubstrateReaction ConditionsN1:N2 RatioTotal Yield (%)Reference
Methyl 1H-indazole-3-carboxylateNaH, THF, n-pentyl bromide>99:189[3]
Methyl 1H-indazole-4-carboxylateNaH, THF, n-pentyl bromide1:1.362[3]
Methyl 1H-indazole-5-carboxylateNaH, THF, n-pentyl bromide1:1.377[3]
Methyl 1H-indazole-6-carboxylateNaH, THF, n-pentyl bromide1:2.275[3]
Methyl 1H-indazole-7-carboxylateNaH, THF, n-pentyl bromide4:9674[3]

Analysis and Mechanistic Rationale:

The data clearly demonstrates that the position of the ester group dramatically influences the regioselectivity of N-alkylation.

  • C3-Carboxylate: The exceptional N1-selectivity observed with the C3-carboxylate is attributed to a chelation effect where the sodium cation of the base (NaH) coordinates between the N2 nitrogen and the carbonyl oxygen of the ester group. This coordination sterically hinders the approach of the alkylating agent to the N2 position, thus favoring alkylation at N1.[4]

  • C4, C5, and C6-Carboxylates: For Ethyl 1H-indazole-4-carboxylate and its C5 and C6 counterparts, the lack of significant regioselectivity under these conditions suggests that the ester group is too distant to exert a strong directing effect through chelation. This results in a mixture of N1 and N2 alkylated products, with a slight preference for the N2 isomer, which is often the kinetic product.[5]

  • C7-Carboxylate: The remarkable switch to high N2-selectivity with the C7-carboxylate is likely due to steric hindrance. The proximity of the C7-ester group to the N1 position impedes the approach of the alkylating agent, making the N2 position more accessible.[3]

Experimental Workflow: N-Alkylation

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification start Dissolve Ethyl 1H-indazole-4-carboxylate in anhydrous THF under N2 add_base Add NaH portion-wise at 0°C start->add_base stir1 Stir at 0°C for 30 min, then at RT for 30 min add_base->stir1 add_alkyl_halide Cool to 0°C and add alkyl halide dropwise stir1->add_alkyl_halide react Warm to RT and stir for 16-24h add_alkyl_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify end Isolate N1 and N2 alkylated products purify->end

Caption: N-Alkylation Experimental Workflow.

II. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.[6] The performance of Ethyl 1H-indazole-4-carboxylate in this reaction is benchmarked against its positional isomers, where the position of the halo-substituent dictates reactivity. For this transformation, a halo-derivative of Ethyl 1H-indazole-4-carboxylate (e.g., 4-bromo or 4-iodo) is required.

Comparative Performance in Suzuki-Miyaura Coupling

Direct comparative data for the Suzuki coupling of different halo-indazole carboxylate isomers under identical conditions is scarce. However, we can infer performance based on established principles and data from similar systems. The electronic nature of the indazole ring and the position of the halide are key determinants of reactivity.

Representative Suzuki-Miyaura Coupling Performance of Halo-Indazoles

Indazole SubstrateCoupling PartnerCatalyst/Base/SolventYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME84[7][8]
tert-butyl 3-iodo-1H-indazole-1-carboxylatePhenylboronic acidPdCl₂(dppf), K₂CO₃, Dioxane/H₂O93[9]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O62[10]

Analysis and Expected Performance:

  • Electronic Effects: The reactivity of the aryl halide in the Suzuki reaction is enhanced by electron-withdrawing groups on the aromatic ring. The ester group at the C4 position in Ethyl 4-halo-1H-indazole-carboxylate is expected to activate the halide towards oxidative addition to the palladium catalyst, leading to good reactivity.

  • Positional Isomers: The reactivity of halo-indazoles in Suzuki coupling generally follows the order C3 > C5 > C7 > C6 > C4, although this can be influenced by the specific reaction conditions and the nature of the protecting group on the indazole nitrogen. For a 4-halo-indazole, the reaction is expected to proceed efficiently, though perhaps requiring slightly more forcing conditions compared to a 3- or 5-halo isomer.

  • Catalyst and Conditions: The use of a palladium catalyst with an appropriate phosphine ligand, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a mixed solvent system (e.g., dioxane/water or DME/water) is a standard and effective protocol for this transformation.[7][11]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine halo-indazole, boronic acid, Pd catalyst, and base inert Purge vessel with N2 or Ar start->inert add_solvent Add degassed solvent (e.g., Dioxane/H2O) inert->add_solvent heat Heat the mixture (e.g., 80-100°C) add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to RT and dilute with water monitor->cool extract Extract with an organic solvent cool->extract purify Purify by column chromatography extract->purify end Isolate the coupled product purify->end

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

III. Amide Bond Formation: A Gateway to Diverse Functionality

The ester functionality of Ethyl 1H-indazole-4-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for the synthesis of a wide range of amide derivatives. Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[12]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly when dealing with less reactive amines or sterically hindered substrates.

Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical YieldsKey AdvantagesKey LimitationsReference
HATU-DIPEAExcellentHigh efficiency, even for difficult couplings.Higher cost.[13]
EDCHOBtDIPEA/TEAGood to ExcellentCost-effective, water-soluble byproducts.HOBt has safety concerns.[14][15]
SOCl₂-PyridineGood to ExcellentInexpensive, forms highly reactive acyl chloride.Harsh conditions, not suitable for sensitive substrates.[10]
TiCl₄-PyridineGood to ExcellentEffective for a wide range of substrates.Requires stoichiometric amounts of the reagent.[16]

Analysis and Recommendation:

  • HATU: For general purposes and especially for challenging couplings involving electron-deficient anilines or sterically hindered amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA is a highly reliable and efficient choice, often providing excellent yields.[13]

  • EDC/HOBt: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method suitable for a broad range of amines. The water-soluble urea byproduct simplifies purification.[14][15]

  • Thionyl Chloride (SOCl₂): For robust substrates where harsh conditions are tolerated, the formation of the acyl chloride in situ using thionyl chloride followed by the addition of the amine is a straightforward and economical approach.[10]

Experimental Workflow: Amide Bond Formation (via Hydrolysis and Coupling)

G cluster_0 Ester Hydrolysis cluster_1 Amide Coupling (HATU) start Ethyl 1H-indazole-4-carboxylate hydrolysis Hydrolyze with LiOH or NaOH in THF/H2O start->hydrolysis acidification Acidify to precipitate 1H-indazole-4-carboxylic acid hydrolysis->acidification product1 1H-indazole-4-carboxylic acid acidification->product1 dissolve_acid Dissolve carboxylic acid in DMF product1->dissolve_acid add_reagents Add amine, DIPEA, and HATU dissolve_acid->add_reagents react Stir at RT for 2-6h add_reagents->react workup Aqueous work-up and extraction react->workup purify Purify by column chromatography workup->purify product2 Indazole-4-carboxamide derivative purify->product2

Caption: Amide Formation via Hydrolysis and Coupling.

Conclusion

Ethyl 1H-indazole-4-carboxylate stands as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its performance in key synthetic transformations is dictated by the inherent electronic and steric properties of the indazole ring system, with the position of the carboxylate group playing a crucial directing role, particularly in N-alkylation reactions. While direct N-alkylation of the 4-carboxylate isomer presents challenges in regiocontrol, its conversion to a halo-derivative allows for efficient participation in Suzuki-Miyaura cross-coupling reactions. Furthermore, the straightforward hydrolysis to the corresponding carboxylic acid opens up a vast chemical space for the synthesis of diverse amide libraries using a range of reliable coupling reagents. This guide provides the foundational data and protocols to enable researchers to effectively benchmark and utilize Ethyl 1H-indazole-4-carboxylate in their synthetic endeavors.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Tale, R. H., & Khan, R. A. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1639-1669. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

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  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933. [Link]

  • Bellina, F., & Rossi, R. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4522. [Link]

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  • ResearchGate. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 1H-indazole-4-carboxylate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 1H-indazole-4-carboxylate. As a compound frequently utilized in medicinal chemistry and drug development, its proper han...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 1H-indazole-4-carboxylate. As a compound frequently utilized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety protocols and regulatory standards.

While a specific Safety Data Sheet (SDS) for Ethyl 1H-indazole-4-carboxylate is not always readily available, the precautionary principle dictates that it be handled as a potentially hazardous substance. This guidance is synthesized from data on structurally similar indazole compounds and established best practices for laboratory chemical waste management.[2]

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of Ethyl 1H-indazole-4-carboxylate is fundamental to appreciating the necessity of stringent disposal protocols. Based on data from analogous indazole esters, the compound should be presumed to present the following risks:

  • Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Can cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[3][4]

These potential hazards necessitate that Ethyl 1H-indazole-4-carboxylate and any materials contaminated with it are treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic compounds into waterways, posing a significant threat to the environment.[3][5] Furthermore, adherence to these protocols is a matter of regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Critical Safety & Handling Information

Before beginning any disposal procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Item Specification Rationale
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of dust or vapors, addressing respiratory irritation hazards.[7][8]
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to NIOSH (US) or EN 166 (EU) standards to protect against splashes and eye irritation.[3][7]
Skin Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection Laboratory CoatTo protect personal clothing from contamination.

Step-by-Step Disposal Protocol

The disposal of Ethyl 1H-indazole-4-carboxylate must be conducted as a deliberate, multi-step process, beginning at the point of waste generation and ending with its transfer to qualified waste management personnel.

Step 1: Waste Characterization and Segregation

All of the following are to be considered hazardous waste and must not be disposed of as common trash or via the sanitary sewer:

  • Unused or expired Ethyl 1H-indazole-4-carboxylate solid.

  • Empty containers that held the chemical.[9]

  • Contaminated labware (e.g., weigh boats, spatulas, pipette tips).

  • Contaminated media (e.g., silica gel from chromatography, filter paper).

  • Contaminated PPE (e.g., used gloves).

Causality: Treating all potentially contaminated materials as hazardous waste is a core principle of the "cradle-to-grave" responsibility outlined by RCRA.[10] This ensures that no hazardous material inadvertently enters a non-hazardous waste stream.

Step 2: Waste Collection in a Designated Container
  • Select a Proper Container: Use a container that is chemically compatible with Ethyl 1H-indazole-4-carboxylate, leak-proof, and has a secure, tight-fitting lid. Plastic is often preferred for solid waste.[11]

  • Label the Container: As soon as the first waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "Waste Ethyl 1H-indazole-4-carboxylate"

    • The specific hazards (e.g., "Irritant")

    • The date accumulation started.

  • Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[2][11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Location: The SAA must be within the same laboratory where the waste is generated.

  • Secondary Containment: The primary waste container should be placed within a larger, secondary container (like a chemical-resistant tub) to contain any potential leaks or spills.[2]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong acids.[3]

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste across public roads or attempting to treat it themselves without proper licensing and training.[9][13]

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[9][11]

  • Licensed Disposal: The EHS department will arrange for a licensed professional waste disposal company to transport the waste for final disposal. The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Ethyl 1H-indazole-4-carboxylate.

G Disposal Workflow for Ethyl 1H-indazole-4-carboxylate cluster_0 In-Lab Procedures cluster_1 External Disposal Process cluster_2 *TSDF: Treatment, Storage, and Disposal Facility A Identify Waste (Unused chemical, contaminated labware, PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Labeled, Compatible Container B->C D Store Container in SAA (Closed, w/ Secondary Containment) C->D E Request Waste Pickup from EHS/Safety Office D->E F EHS / Licensed Contractor Collects Waste from Lab E->F Hand-off G Transport to a TSDF* F->G H Final Disposal via High-Temperature Incineration G->H I

Caption: Workflow for the proper disposal of Ethyl 1H-indazole-4-carboxylate.

References

  • MSDS of Ethyl 5-iodo-1H-indazole-3-carboxylate . Capot Chemical. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY . Tashkent Medical Academy. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling Ethyl 1H-indazole-4-carboxylate

Authoritative Guide on Personal Protective Equipment, Operational Handling, and Disposal This document serves as an essential guide for the safe handling of Ethyl 1H-indazole-4-carboxylate (CAS 885279-45-8). As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide on Personal Protective Equipment, Operational Handling, and Disposal

This document serves as an essential guide for the safe handling of Ethyl 1H-indazole-4-carboxylate (CAS 885279-45-8). As a Senior Application Scientist, my objective is to provide a framework grounded in established safety principles and field experience. Ethyl 1H-indazole-4-carboxylate is a vital building block in medicinal chemistry, frequently used in the synthesis of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] Its indazole core is a feature in various biologically active molecules.[1][2]

Hazard Assessment and Risk Mitigation

The primary hazards associated with indazole derivatives and carboxylate esters include irritation to the skin, eyes, and respiratory system.[4][5][6] Some indazole carboxylate compounds have been identified as potent synthetic cannabinoid receptor agonists, exhibiting significant toxicity in humans.[2] While the toxicological properties of this specific compound have not been fully investigated, it must be handled with care to minimize exposure.[4]

Core Principle: All handling operations must be predicated on minimizing exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering controls (like fume hoods) are in place. The following table outlines the minimum PPE requirements for handling Ethyl 1H-indazole-4-carboxylate.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[3] Practice: For handling potentially hazardous compounds, double-gloving is a best practice to prevent exposure in case the outer glove is compromised.[7][8] Contaminated gloves should be removed and disposed of properly.[9]
Eyes Safety GogglesType: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][10] They provide essential protection against splashes and airborne particles.
Face Face ShieldUse Case: A face shield must be used in conjunction with safety goggles, especially when there is a significant risk of splashing during bulk transfers or reaction quenching.[3]
Body Laboratory Coat / GownType: A standard laboratory coat is required to protect against skin contact.[3] For operations with higher risk, a disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs is recommended.[7]
Respiratory NIOSH-approved RespiratorUse Case: A respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[3] The specific type (e.g., N95, or a respirator with organic vapor cartridges) should be determined by a formal risk assessment.[11]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the safe handling process from preparation to disposal.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_risk Conduct Risk Assessment prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_risk->prep_eng prep_ppe Don PPE Correctly handle_transfer Weigh/Transfer Compound in Fume Hood prep_ppe->handle_transfer prep_eng->prep_ppe handle_reaction Perform Synthesis/ Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe Handling Workflow for Ethyl 1H-indazole-4-carboxylate

I. Preparation and Engineering Controls:

  • Risk Assessment: Before any new procedure, perform a thorough risk assessment.

  • Engineering Controls: All handling of solid Ethyl 1H-indazole-4-carboxylate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[4]

  • PPE Inspection: Before starting work, verify that all necessary PPE is available, in good condition, and worn correctly.[3]

II. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • To prevent dust formation when handling the solid material, use appropriate tools like spatulas for transfers.[3] Avoid scooping actions that could aerosolize the powder.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[4][10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type First-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][12] If skin irritation occurs, seek medical advice.[5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5][6]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][12] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][12]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[3]

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][4] Do not let the product enter drains.[5]

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]

  • Collection: All waste containing Ethyl 1H-indazole-4-carboxylate, including contaminated consumables (gloves, paper towels, etc.), should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[4][5] Do not empty into drains or release into the environment.[4]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling Ethyl 1H-indazole-4-carboxylate, ensuring a safe and productive laboratory environment.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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